molecular formula C12H15NO B1281428 1-Methyl-3-phenylpiperidin-4-one CAS No. 3881-28-5

1-Methyl-3-phenylpiperidin-4-one

Cat. No.: B1281428
CAS No.: 3881-28-5
M. Wt: 189.25 g/mol
InChI Key: SJMPVSIWZXUUET-UHFFFAOYSA-N
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Description

1-Methyl-3-phenylpiperidin-4-one (CAS 3881-28-5) is a piperidin-4-one derivative with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . This compound serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry and drug discovery research. Piperidin-4-one analogs are recognized for their wide spectrum of biological activities and are frequently investigated for their pharmacological potential . This scaffold is of particular interest in the development of novel therapeutic agents; for instance, piperidin-4-one-based compounds are being rationally designed and evaluated as inhibitors for targets such as anaplastic lymphoma kinase (ALK), relevant to cancer research . The structure is also a subject of advanced computational and physical studies, including Density Functional Theory (DFT) analyses, to understand its electronic properties, reactivity, and potential in non-linear optics (NLO) . Furthermore, the piperidine ring is a common structural feature in many opioid receptor ligands, and subtle changes to its substitution pattern, such as the position of methyl and phenyl groups, are critical for modulating receptor affinity and functional activity (agonist vs. antagonist), making it a valuable template for neuropharmacological studies . This product is intended for research purposes as a chemical building block. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-phenylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-13-8-7-12(14)11(9-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMPVSIWZXUUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509885
Record name 1-Methyl-3-phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3881-28-5
Record name 1-Methyl-3-phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-Methyl-3-phenylpiperidin-4-one Scaffold

This compound is a heterocyclic compound featuring a piperidine ring N-methylated and substituted with a phenyl group at the C3 position and a carbonyl group at the C4 position. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in synthetic and medicinal chemistry. The piperidine core is a ubiquitous structural motif in countless natural products and pharmaceuticals, prized for its favorable physicochemical properties which often impart improved bioavailability and metabolic stability.[1]

The strategic placement of the phenyl and ketone moieties on the 1-methylpiperidine framework provides multiple points for chemical modification, allowing for the systematic exploration of chemical space in drug discovery. Consequently, this scaffold serves as a foundational building block for developing novel therapeutic agents.[2] Research has highlighted its potential in crafting inhibitors for critical biological targets like anaplastic lymphoma kinase (ALK) in cancer research and modulating opioid receptor activity in neuropharmacology, where subtle stereochemical changes can dramatically alter function from agonist to antagonist.[2] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 3881-28-5[2]
Molecular Formula C₁₂H₁₅NO[2]
Molecular Weight 189.25 g/mol [2]
IUPAC Name This compound-
Appearance Not specified in cited literature-
Melting Point Not specified in cited literature-
Boiling Point Not specified in cited literature-

Synthesis and Mechanistic Rationale

The proposed synthesis involves the condensation of benzaldehyde, methylamine, and an enolizable ketone like ethyl methyl ketone. The causality behind this choice is the direct assembly of the desired substituted ring system.

Proposed Synthetic Workflow: Mannich Condensation

Synthetic_Workflow cluster_reactants Starting Materials R1 Benzaldehyde I1 Iminium Ion Formation R1->I1 R2 Methylamine R2->I1 R3 Ethyl Methyl Ketone I2 Enamine/Enol Formation R3->I2 I3 Mannich Adduct (Open-Chain) I1->I3 I2->I3 Nucleophilic Attack I4 Intramolecular Cyclization (Imination) I3->I4 Spontaneous P This compound I4->P Tautomerization & Proton Transfer

Caption: Proposed Mannich condensation workflow for target synthesis.

Experimental Protocol (Representative)

This protocol is a self-validating system; successful formation of the product is confirmed through standard analytical techniques which verify the presence of the key structural features assembled in the reaction.

  • Iminium Ion Generation:

    • To a stirred solution of benzaldehyde (1.0 eq) in a suitable protic solvent like ethanol, add methylamine (1.1 eq, typically as a solution in ethanol or water) at room temperature.

    • Rationale: The primary amine readily condenses with the aldehyde to form an iminium ion intermediate, which is the key electrophile in the Mannich reaction.

  • Mannich Reaction:

    • To the solution containing the in situ generated iminium ion, add ethyl methyl ketone (1.0 eq).

    • The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours to overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The ketone serves as the nucleophile (via its enol or enamine form), attacking the iminium ion. Ethyl methyl ketone is chosen for its potential to provide the desired 3-phenyl substitution pattern.

  • Cyclization and Workup:

    • Upon completion, the reaction mixture is cooled. The product may precipitate or require solvent evaporation.

    • The crude product is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove unreacted starting materials and salts.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Rationale: The initial Mannich adduct undergoes a spontaneous intramolecular cyclization via condensation between the remaining amine and ketone functionalities, followed by tautomerization to yield the stable piperidin-4-one ring.

  • Purification:

    • The crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

    • Rationale: Chromatography is essential to remove side products and unreacted starting materials, ensuring high purity of the final compound for subsequent applications.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are paramount. The following spectral characteristics are expected for this compound, based on data from analogous piperidin-4-one derivatives.[3][4][5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: A multiplet in the range of δ 7.20-7.50 ppm corresponding to the five protons of the C3-phenyl group.

    • Piperidine Ring Protons: A series of complex multiplets between δ 2.0 and 4.0 ppm. The proton at C3 (methine) would be coupled to adjacent methylene protons. The protons on C2, C5, and C6 would show characteristic geminal and vicinal couplings.

    • N-Methyl Protons: A sharp singlet around δ 2.3-2.5 ppm, integrating to three protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A characteristic peak in the downfield region, typically δ 205-210 ppm.

    • Aromatic Carbons: Multiple signals between δ 125-145 ppm.

    • Piperidine Ring Carbons: Aliphatic signals between δ 40-70 ppm. The C4 (carbonyl) and C3 (phenyl-substituted) carbons would be readily identifiable.

    • N-Methyl Carbon: A signal in the range of δ 40-45 ppm.

  • IR (Infrared) Spectroscopy:

    • C=O Stretch: A strong, sharp absorption band around 1710-1725 cm⁻¹, characteristic of a six-membered ring ketone.[3]

    • C-H Stretch (Aromatic): Peaks observed just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks observed just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Medium intensity peaks around 1600 and 1450-1500 cm⁻¹.

  • Mass Spectrometry (MS):

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (m/z = 189 or 190, respectively).

    • Characteristic fragmentation patterns would involve cleavage of the piperidine ring and loss of the methyl or phenyl groups.

Chemical Reactivity and Derivatization Potential

The bifunctional nature of this compound provides a rich landscape for chemical transformations, making it a powerful synthetic intermediate. The primary sites of reactivity are the C4-ketone and the C3 and C5 positions alpha to the ketone.

Reactivity_Map Core This compound P1 Reduction (Alcohol Formation) Core->P1 NaBH₄ or LiAlH₄ P2 Condensation (Oxime/Hydrazone/Imine) Core->P2 H₂N-OH·HCl or H₂N-NHR' P3 Knoevenagel Condensation (α,β-Unsaturated Ketone) Core->P3 Ar-CHO, base P4 Grignard Reaction (Tertiary Alcohol) Core->P4 R-MgBr, then H₃O⁺ P5 Spirocycle Formation (Multicomponent Reaction) Core->P5 e.g., Isatin, Malononitrile

Caption: Key reactivity pathways for derivatization.

  • Reactions at the Carbonyl Group:

    • Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 1-methyl-3-phenylpiperidin-4-ol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a new chiral center and a hydroxyl group for further functionalization.

    • Condensation: The carbonyl group undergoes condensation reactions with primary amines and their derivatives. For example, reaction with hydroxylamine hydrochloride yields the corresponding oxime, while reaction with hydrazines or semicarbazides produces hydrazones and semicarbazones, respectively.[5] These derivatives are often explored for unique biological activities.[3]

    • Grignard/Organolithium Addition: Reaction with organometallic reagents like Grignard reagents (R-MgBr) leads to the formation of tertiary alcohols, adding further substitution at the C4 position.[6]

  • Reactions Alpha to the Carbonyl:

    • Knoevenagel Condensation: The methylene protons at the C5 position are acidic and can be deprotonated. In the presence of a base, this allows for condensation with aldehydes (e.g., substituted benzaldehydes) to form α,β-unsaturated ketones (arylidenepiperidones).[7] These products serve as Michael acceptors for further synthetic elaboration.

    • Multicomponent Reactions: The piperidin-4-one scaffold is an excellent substrate for one-pot multicomponent reactions. For instance, it can react with isatins and malononitrile in the presence of a base to generate complex and biologically active spiro[indoline-pyran] systems.[8]

Applications in Research and Drug Development

The this compound core is a privileged scaffold in medicinal chemistry due to its proven utility in constructing molecules with diverse pharmacological activities.[1]

  • Oncology: Piperidin-4-one-based compounds are being actively investigated as potent inhibitors of kinases involved in cancer progression, such as anaplastic lymphoma kinase (ALK).[2] The specific substitution pattern allows for fine-tuning of interactions within the ATP-binding pocket of the target enzyme.

  • Neuropharmacology: The piperidine ring is a classic component of many centrally acting agents. The 3-phenylpiperidine motif, in particular, is a core element of many opioid receptor ligands.[2] By modifying the substituents on the phenyl ring, the nitrogen, and at the C4 position, researchers can modulate affinity and selectivity for µ, δ, and κ opioid receptors, leading to the development of novel analgesics or treatments for addiction.

  • Antimicrobial Agents: The piperidin-4-one nucleus has been derivatized to produce compounds with significant antibacterial and antifungal properties.[3] The introduction of moieties like thiosemicarbazones at the C4 position has been shown to enhance antimicrobial potency.[3]

  • Inflammasome Inhibition: More complex derivatives incorporating a piperidinyl-benzimidazol-2-one structure have been synthesized and identified as novel inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[9]

Safety and Handling

While specific GHS hazard data for this compound is not available in the cited literature, data from the closely related 1-Methyl-4-piperidone (CAS 1445-73-4) suggests that caution should be exercised.[4] It is classified as a flammable liquid and may cause skin and eye irritation.[4] Therefore, standard laboratory safety protocols should be strictly followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Keep away from sources of ignition.

  • Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a chemical scaffold of significant strategic value. Its well-defined physicochemical properties, accessible synthesis via robust methods like the Mannich condensation, and versatile reactivity make it an indispensable tool for medicinal chemists and drug development professionals. The ability to readily derivatize the core structure at multiple positions allows for the generation of diverse compound libraries, which has led to the discovery of potent modulators of important biological targets in oncology, neuropharmacology, and infectious diseases. This guide provides the foundational knowledge required to effectively utilize this powerful chemical entity in advanced research and development programs.

References

[10] PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone. Retrieved from [Link]

[11] Wikipedia. (2023, December 27). 1-Methyl-4-piperidone. Retrieved from [Link]

[4] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74049, 1-Methyl-4-piperidone. Retrieved from [Link]

[5] Al-khafaji, Y. F., & Tlaq, M. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72. Retrieved from [Link]

[12] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89642, 1-methyl-N-phenylpiperidin-4-amine. Retrieved from [Link]

[13] Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

[8] Song, H., et al. (2019). A comparison between 1-methylpiperidin-4-one and... ResearchGate. Retrieved from [Link]

[14] Google Patents. (n.d.). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone. Retrieved from

[15] Dandala, R., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9. Retrieved from [Link]

[16] Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved from [Link]

[17] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78670, 1-Methyl-4-phenylpiperidin-4-ol. Retrieved from [Link]

[18] Wang, H., et al. (2021). Three-component radical homo Mannich reaction. Nature Communications, 12(1), 939. Retrieved from [Link]

[19] Fakhraian, H., & Riseh, M. B. P. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. Retrieved from [Link]

[20] The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. Retrieved from [Link]

[1] Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Retrieved from [Link]

[3] Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]

[21] Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853–3855. Retrieved from [Link]

[22] OChemOnline. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

[23] Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(12), 3669-3683. Retrieved from [Link]

[24] Blicke, F. F., & Lu, C. J. (1952). The Mannich Condensation of Compounds Containing Acidic Imino Groups. Canadian Journal of Chemistry, 30(5), 379-387. Retrieved from [Link]

MUNI. (n.d.). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Retrieved from [Link]

[25] The Royal Society of Chemistry. (n.d.). Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. Retrieved from [Link]

[9] Contardi, L., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. Retrieved from [Link]

[7] Venkatesan, P., et al. (2019). Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach. Asian Journal of Chemistry, 31(3), 647-651. Retrieved from [Link]

[26] ResearchGate. (n.d.). Piperidin-4-one: The Potential Pharmacophore | Request PDF. Retrieved from [Link]

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A Multi-technique Approach to the Unambiguous Structure Elucidation of 1-Methyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete structure elucidation of 1-Methyl-3-phenylpiperidin-4-one (CAS 3881-28-5), a key heterocyclic scaffold in medicinal chemistry and synthetic research.[1] We move beyond a simple recitation of data, focusing instead on the causal logic behind the multi-technique analytical workflow—from synthesis to definitive crystallographic confirmation. This document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the unequivocal structural proof provided by Single-Crystal X-ray Diffraction. Each analytical step is presented as a self-validating system, designed to provide orthogonal data points that, when synthesized, leave no ambiguity in the final structure. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for molecular characterization.

Introduction: The Rationale for Rigorous Elucidation

The piperidin-4-one moiety is a privileged scaffold, forming the core of numerous natural products and pharmacologically active compounds.[2][3][4] Its derivatives are explored for a wide range of biological activities, including analgesic, antibacterial, and anti-inflammatory properties.[2][4][5] this compound, specifically, serves as a critical building block in the synthesis of more complex therapeutic agents.[1] Subtle variations in the substitution pattern on the piperidine ring can drastically alter biological activity and receptor affinity.[1] Therefore, an unambiguous and exhaustive confirmation of its chemical structure is not merely an academic exercise; it is a foundational prerequisite for any meaningful downstream research, from reaction optimization to quantitative structure-activity relationship (QSAR) studies.

This guide presents a logical, field-proven workflow for achieving this certainty. We will demonstrate how a synergistic application of modern analytical techniques provides a web of interconnected data, ensuring the final structural assignment is both accurate and irrefutable.

Synthesis and Provenance: Establishing the Analyte

The starting point for any structure elucidation is the material itself. The compound is typically synthesized via a Mannich-type condensation reaction, a classic and reliable method for constructing the piperidin-4-one ring system.[2][5][6]

Protocol 1: Synthesis via Mannich Condensation
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.0 eq.), methyl ethyl ketone (1.1 eq.), and ammonium acetate (1.2 eq.) in an ethanol solvent.

  • Condensation: Heat the mixture to reflux for 4-6 hours. The reaction involves the in-situ formation of an enol or enamine from the ketone, which then undergoes a conjugate addition to the Schiff base formed from benzaldehyde and ammonia (from ammonium acetate), followed by an intramolecular cyclization.

  • N-Methylation: After cooling, the resulting 3-methyl-4-phenyl-piperidin-4-one is isolated. Subsequent N-methylation is achieved using a suitable methylating agent like methyl iodide or dimethyl sulfate in the presence of a non-nucleophilic base (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile.

  • Purification: The crude product is purified via column chromatography on silica gel to yield the target compound, this compound, as a pure substance suitable for analysis.

This synthetic context is crucial as it informs the expected molecular formula (C₁₂H₁₅NO) and the core structural fragments we anticipate identifying in our analysis.

The Analytical Workflow: A Triad of Spectroscopic Techniques

The core of the elucidation process relies on the integrated interpretation of data from Mass Spectrometry, Infrared Spectroscopy, and, most powerfully, Nuclear Magnetic Resonance.

G cluster_0 Spectroscopic Analysis Workflow MS Mass Spectrometry (Molecular Formula) NMR NMR Spectroscopy (Connectivity & 3D Structure) MS->NMR Provides MW (C12H15NO) IR Infrared Spectroscopy (Functional Groups) IR->NMR Confirms C=O & Phenyl Group Structure Proposed Structure: 1-Methyl-3-phenyl- piperidin-4-one NMR->Structure Defines Atom Connectivity

Caption: Key 2- and 3-bond HMBC correlations confirming the molecular framework.

Key HMBC Correlations and Their Significance:

  • N-CH₃ Protons (δ ~2.35) to C-2 (δ ~60.1) and C-6 (δ ~55.4): This is unequivocal proof that the methyl group is attached to the nitrogen atom, which is in turn connected to C-2 and C-6.

  • H-3 Proton (δ ~3.65) to C-4 (C=O, δ ~208.5): This correlation firmly places the phenyl-bearing methine group adjacent to the ketone.

  • H-3 Proton (δ ~3.65) to the ipso-Aromatic Carbon (δ ~140.0): This confirms the attachment of the phenyl ring to the C-3 position of the piperidine core.

  • H-5 Protons (δ ~2.45) to C-4 (C=O, δ ~208.5): This validates the position of the C-5 methylene group on the other side of the ketone.

The combination of these 2D NMR experiments allows for the complete and unambiguous assignment of every proton and carbon in the molecule, confirming the constitution of this compound.

Single-Crystal X-ray Diffraction: The Final Arbiter

While the spectroscopic data provides overwhelming evidence for the structure, Single-Crystal X-ray Diffraction offers the ultimate, definitive proof. It provides a three-dimensional model of the molecule as it exists in the solid state, revealing precise bond lengths, bond angles, and conformational details.

Protocol 5: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/hexane). [2]2. Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods. Refine the structural model against the collected data to obtain the final atomic coordinates, bond lengths, angles, and thermal parameters. [7] Expected Outcome:

The resulting crystal structure would provide an exact 3D representation of this compound. Key findings would include:

  • Confirmation of Connectivity: The atomic connections will match those deduced from NMR.

  • Piperidine Ring Conformation: The analysis will reveal the precise conformation of the six-membered ring, which is expected to adopt a distorted chair conformation to accommodate the substituents. [2][8]* Stereochemistry: The relative orientation of the phenyl group at C-3 (axial vs. equatorial) will be unambiguously determined.

Conclusion

The structure elucidation of this compound is a prime example of the necessity of a multi-pronged analytical strategy. No single technique can provide the level of certainty required for high-stakes research and development. The process begins with establishing the molecular formula via Mass Spectrometry , proceeds to identify the constituent functional groups with Infrared Spectroscopy , and then meticulously maps the atomic connectivity using a suite of 1D and 2D NMR experiments . Finally, Single-Crystal X-ray Diffraction serves as the ultimate arbiter, providing a definitive three-dimensional snapshot of the molecule. By following this self-validating workflow, researchers can possess absolute confidence in the structure of their materials, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General.
  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • Perumal, M. (2021).
  • Siddiqui, Z. N., et al. (2024).
  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-4-piperidone. PubChem Compound Database. Retrieved from [Link]

  • AL-khafaji, Y. F. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
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  • Prathebha, T., et al. (2020). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone.
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  • Gayathri, D., et al. (2008). 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(3), o552.
  • Al-Shammari, M. B., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one.
  • National Institute of Standards and Technology. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methyl-2-phenylpiperidin-4-one. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 1-Methyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Methyl-3-phenylpiperidin-4-one, a key heterocyclic scaffold and versatile intermediate in medicinal chemistry. The document is intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, strategic considerations for experimental design, and detailed protocols for the most prominent synthetic routes. The core focus is on the Dieckmann condensation pathway, supplemented by a discussion of alternative strategies. Emphasis is placed on the causality behind procedural choices to ensure reproducibility and high scientific integrity.

Introduction and Strategic Importance

This compound is a substituted piperidone derivative. The piperidone core is a ubiquitous structural motif found in a vast array of pharmacologically active compounds and natural alkaloids.[1][2] Its derivatives are instrumental as intermediates in the synthesis of analgesics, antidepressants, and other central nervous system agents.[3] The specific substitution pattern of a methyl group on the nitrogen (N1), a phenyl group at the C3 position, and a ketone at C4 creates a chiral center and provides a versatile handle for further chemical modifications. Understanding its synthesis is crucial for the development of novel therapeutics.

This guide will focus on established and logical synthetic routes, providing the necessary detail for practical application in a research setting.

Retrosynthetic Analysis and Core Strategies

A retrosynthetic approach to this compound reveals several logical bond disconnections. The most strategically sound disconnection is across the C2-C3 and C5-C6 bonds, which points towards an intramolecular cyclization of a linear precursor. This strategy is embodied by the Dieckmann condensation.

Retrosynthesis cluster_main Retrosynthetic Pathway target This compound beta_keto Intermediate β-Keto Ester target->beta_keto Decarboxylation diester Acyclic Diester Precursor (e.g., Ethyl 2-(2-(ethoxycarbonyl)ethyl(methyl)amino)-3-phenylpropanoate) beta_keto->diester Dieckmann Condensation (Intramolecular C-C bond formation)

Caption: Retrosynthetic analysis of this compound.

This analysis identifies the key acyclic diester as the critical starting material. The synthesis of this precursor is the first practical step in the overall pathway.

Primary Synthesis Pathway: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, typically using a strong base.[4][5][6][7] This is the most reliable and well-documented approach for constructing the 4-piperidone ring system. The overall process involves three main stages:

  • Synthesis of the acyclic diester precursor.

  • Base-mediated intramolecular cyclization (Dieckmann condensation).

  • Hydrolysis (saponification) and decarboxylation of the resulting β-keto ester.

Mechanism of Dieckmann Condensation

The reaction proceeds via the formation of an enolate ion at the α-carbon of one ester group. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. This intramolecular attack is sterically favored for the formation of 5- and 6-membered rings.[6] The subsequent elimination of an alkoxide group yields the cyclic β-keto ester. The reaction is driven to completion because the resulting β-keto ester is acidic and is deprotonated by the alkoxide base, shifting the equilibrium.[7] An acidic workup is required to reprotonate the molecule and isolate the product.

Dieckmann_Mechanism cluster_workflow Dieckmann Condensation Workflow Diester Acyclic Diester Enolate Enolate Formation Diester->Enolate 1. Base (e.g., NaOEt) Deprotonation Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral 2. Intramolecular Nucleophilic Attack BetaKetoEster Cyclic β-Keto Ester Tetrahedral->BetaKetoEster 3. Elimination of -OEt FinalProduct This compound BetaKetoEster->FinalProduct 4. Saponification & Decarboxylation (e.g., HCl, heat)

Caption: Stepwise workflow of the Dieckmann Condensation pathway.

Detailed Experimental Protocol

Part A: Synthesis of Diethyl 2-((2-(ethoxycarbonyl)ethyl)(methyl)amino)-3-phenylpropanoate (Acyclic Precursor)

This precursor can be synthesized via a double Michael addition, a method analogous to the first synthesis of 1-methyl-4-piperidone.[8]

  • Reaction Setup: To a solution of methylamine (1.0 eq) in anhydrous ethanol, add ethyl cinnamate (1.0 eq) and ethyl acrylate (1.0 eq).

  • Reaction Conditions: The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Rationale: Methylamine acts as the initial nucleophile, adding to one of the α,β-unsaturated esters. The resulting secondary amine then adds to the second equivalent of the other ester. Using a combination of ethyl cinnamate and ethyl acrylate ensures the correct positioning of the phenyl group. Anhydrous conditions are preferred to prevent hydrolysis of the esters.

  • Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield the pure diester.

Part B: Dieckmann Condensation, Saponification, and Decarboxylation

  • Reaction Setup: A solution of the purified diester (1.0 eq) from Part A in anhydrous toluene is added dropwise to a suspension of sodium ethoxide (NaOEt) (1.1 eq) in anhydrous toluene at reflux.

  • Rationale: Sodium ethoxide is a strong, non-nucleophilic base suitable for generating the ester enolate.[4] Toluene is a common high-boiling, non-polar solvent for this reaction. The reaction must be strictly anhydrous to prevent quenching the base and enolate. Refluxing provides the necessary activation energy for the cyclization.

  • Reaction Conditions: The mixture is refluxed for 2-4 hours. The completion of the cyclization is monitored by TLC.

  • Hydrolysis and Decarboxylation: After cooling, the reaction mixture is quenched by the slow addition of concentrated hydrochloric acid (e.g., 20% HCl).[9][10] The mixture is then heated to reflux for an additional 2-3 hours.

  • Rationale: The acidic workup first neutralizes the base and protonates the β-keto ester enolate. Subsequent heating in strong acid accomplishes two transformations: saponification (hydrolysis) of the ester group to a carboxylic acid, followed by thermal decarboxylation of the resulting β-keto acid, which is typically unstable and readily loses CO₂ to form the final ketone.[8]

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and the pH is adjusted to ~10 with a strong base (e.g., NaOH solution). The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound as a liquid.

Alternative Synthetic Approaches

While the Dieckmann condensation is a robust method, other strategies exist, though they may be less direct for this specific substitution pattern.

  • Mannich Reaction: The Mannich reaction is a powerful tool for synthesizing piperidin-4-ones, often involving the condensation of an aldehyde, a primary amine, and an acetone dicarboxylate ester.[1][11] Adapting this to generate a 3-phenyl derivative would require a more complex starting ketone, such as a derivative of 1-phenylbutan-2-one.

  • Hofmann-Löffler-Freytag Reaction: This reaction involves the formation of a pyrrolidine or piperidine ring via the thermal or photochemical decomposition of an N-haloamine in an acidic medium.[12][13][14][15] It proceeds through a radical mechanism involving an intramolecular 1,5-hydrogen transfer. While effective for forming the piperidine ring, its application to synthesize this specific ketone would require a carefully designed acyclic N-haloamine precursor.

Comparative Analysis of Synthesis Pathways

ParameterDieckmann CondensationMannich ReactionHofmann-Löffler-Freytag
Precursor Availability Moderate; requires synthesis of a specific diester.Good; relies on simpler, more common starting materials.Poor; requires synthesis of a specific N-haloamine.
Number of Steps 2-3 steps from common starting materials.Typically a one-pot reaction for the core, but starting materials may be complex.2-3 steps, including haloamine preparation.
Regiocontrol Excellent; substitution pattern is defined by the precursor.Can be challenging; may lead to isomeric mixtures depending on substrates.Excellent for 1,5-hydrogen abstraction, but precursor design is key.
Reaction Conditions Requires strictly anhydrous conditions and strong base.Generally milder conditions.Requires strong acid and heat or UV light; radical reaction can have side products.
Scalability Good; widely used in industrial synthesis.Very good; often used for large-scale production.Moderate; photochemical setups can be difficult to scale.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence centered around the Dieckmann condensation. This pathway offers excellent control over the final substitution pattern, beginning with the strategic construction of an acyclic diester precursor. Subsequent base-mediated cyclization, followed by acidic hydrolysis and decarboxylation, efficiently yields the target piperidone ring. While alternative methods like the Mannich and Hofmann-Löffler-Freytag reactions are fundamental in heterocyclic chemistry, the Dieckmann approach provides a more direct and controllable route for this specific target molecule, making it the preferred method for laboratory and potential scale-up synthesis.

References

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Foreword: The Architectural Significance of the Piperidin-4-one Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methyl-3-phenylpiperidin-4-one (CAS 3881-28-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

The piperidine ring system stands as one of the most vital heterocyclic scaffolds in modern medicinal chemistry. Its derivatives are integral components in numerous pharmaceuticals and natural alkaloids, valued for their ability to interact with a wide array of biological targets.[1] Within this class, piperidin-4-ones serve as exceptionally versatile synthetic intermediates, providing a robust platform for generating diverse molecular architectures with significant pharmacological potential, including applications as anticancer, antimicrobial, and central nervous system (CNS) agents.[2]

This guide focuses on a specific, yet underexplored, member of this family: This compound . While the broader class of phenylpiperidines has been extensively studied, particularly in the context of opioid analgesics[3], this specific isomer (CAS 3881-28-5) remains sparsely documented in peer-reviewed literature. This document aims to consolidate all available technical information, from its synthesis to its putative properties, providing a foundational resource for researchers interested in its potential as a building block in drug discovery and chemical biology.

Molecular Identity and Physicochemical Properties

This compound is a tertiary amine and a ketone built upon a piperidine framework. The strategic placement of the phenyl group at the C3 position, adjacent to the carbonyl, creates a distinct electronic and steric environment compared to its more common 4-phenyl isomer, offering unique possibilities for molecular design.

Figure 1: 2D Structure of this compound
Key Identifiers and Properties

Quantitative experimental data for this specific compound is limited in public databases. The properties listed below are consolidated from chemical supplier data and computational predictions, which should be used as a guide and verified experimentally.

ParameterValueSource
IUPAC Name This compound[][5]
CAS Number 3881-28-5[][5]
Molecular Formula C₁₂H₁₅NO[5]
Molecular Weight 189.25 g/mol [5]
Boiling Point 318.7°C at 760 mmHg (Predicted)[][6]
Density 1.062 g/cm³ (Predicted)[][6]
Flash Point 137.2°C (Predicted)[6]
InChI Key SJMPVSIWZXUUET-UHFFFAOYSA-N[]

Synthesis and Mechanistic Rationale

The construction of the 3-substituted piperidin-4-one ring system is a classic challenge in synthetic organic chemistry. The most direct and documented route to this compound relies on an intramolecular Dieckmann condensation, a robust method for forming five- and six-membered rings.[7] This is followed by a standard hydrolysis and decarboxylation sequence to yield the target ketone.

Key Transformation: Intramolecular Dieckmann Condensation

The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation, wherein a diester is treated with a strong base to form a cyclic β-keto ester.[7] The driving force for this reaction is the formation of a highly stable, resonance-delocalized enolate of the β-keto ester product upon deprotonation by the base. This final acid-base step renders the reaction essentially irreversible.

dieckmann_mechanism sub Diester Precursor (Ethyl N-(2-ethoxycarbonylethyl) -3-methylamino-2-phenylpropionate) enolate Enolate Formation (α-proton abstraction by NaH) sub->enolate NaH cyclization Intramolecular Nucleophilic Attack (5-exo-trig) enolate->cyclization intermediate Cyclic β-Keto Ester Anion (Stable Intermediate) cyclization->intermediate product β-Keto Ester (After Acidic Workup) intermediate->product H₃O⁺ final Target Ketone (this compound) (After Hydrolysis & Decarboxylation) product->final Reflux in HCl caption Figure 2: Workflow for the synthesis via Dieckmann Condensation.

Figure 2: Workflow for the synthesis via Dieckmann Condensation.
Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis of 1-methyl-3-phenyl-4-piperidone.[6]

Step 1: Dieckmann Condensation & Cyclization

  • To a stirred suspension of sodium hydride (65.28 g) in toluene (3.0 L) under an inert atmosphere (e.g., Nitrogen), add a solution of ethyl N-(2-ethoxycarbonylethyl)-3-methylamino-2-phenylpropionate (208.78 g) in toluene (500 mL) and absolute ethanol (10 mL).

    • Scientist's Rationale: Sodium hydride is a strong, non-nucleophilic base ideal for generating the enolate from the diester precursor. Toluene is used as a high-boiling, aprotic solvent. The small amount of ethanol is often used to initiate the reaction with the sodium hydride.

  • Allow the initial vigorous evolution of hydrogen gas to subside (approx. 30 minutes).

  • Heat the mixture to reflux for 30 minutes to ensure complete cyclization.

  • Cool the reaction mixture to room temperature.

Step 2: Acidic Workup, Hydrolysis, and Decarboxylation

  • Carefully extract the cooled reaction mixture with 6 N hydrochloric acid.

    • Scientist's Rationale: The acidic extraction serves two purposes: it neutralizes the remaining sodium hydride and the basic enolate intermediate, and it protonates the tertiary amine, partitioning the product into the aqueous layer.

  • Wash the resulting acidic aqueous extracts with hexane (500 mL) to remove any non-polar organic impurities.

  • Heat the acidic solution to reflux for two hours.

    • Scientist's Rationale: Refluxing in strong acid accomplishes both the hydrolysis of the ester group to a carboxylic acid and the subsequent thermal decarboxylation of the resulting β-keto acid, which is characteristically unstable.

  • Cool the solution.

Step 3: Isolation and Purification

  • Basify the cooled acidic solution with a 50% (w/w) aqueous solution of sodium hydroxide until strongly alkaline.

    • Scientist's Rationale: Basification deprotonates the amine hydrochloride salt, rendering the final product neutral and soluble in organic solvents.

  • Extract the product into diethyl ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Concentrate the filtrate under reduced pressure (in vacuo) to yield the final product as an oil.[6]

Spectroscopic Characterization (Anticipated)

While specific experimental spectra for this compound are not available in public repositories like the NIST WebBook or PubChem, its structure allows for the prediction of key spectroscopic features based on well-established principles and data from analogous compounds like 1-methyl-4-piperidone.[8][9]

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (C₆H₅-): A multiplet integrating to 5H would be expected in the range of δ 7.2-7.5 ppm.

  • Piperidine Ring Protons: A series of complex multiplets would appear in the upfield region (δ 2.0-4.0 ppm). The methine proton at C3 (adjacent to the phenyl group) would likely be a distinct signal.

  • N-Methyl Protons (-NCH₃): A sharp singlet integrating to 3H is expected, likely in the δ 2.2-2.5 ppm range.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (C=O): A signal in the highly downfield region, characteristic of a ketone, is expected around δ 205-210 ppm.

  • Aromatic Carbons: Four signals would be expected between δ 125-145 ppm. The quaternary carbon attached to the piperidine ring would be the most deshielded.

  • Piperidine Ring Carbons: Signals for the five sp³-hybridized carbons of the piperidine ring would appear in the δ 30-65 ppm range.

  • N-Methyl Carbon (-NCH₃): A signal for the methyl carbon is anticipated around δ 40-45 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch (Ketone): A strong, sharp absorption band is expected in the range of 1710-1725 cm⁻¹.

  • C-H Stretch (Aromatic): Signals would appear just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals would appear just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Overtone bands would be visible in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 189.

  • Key Fragmentation: Common fragmentation patterns would involve alpha-cleavage adjacent to the nitrogen atom and loss of the carbonyl group.

Biological Context and Potential Applications

Specific pharmacological studies on this compound are not prominently featured in the scientific literature. However, the broader class of 3- and 4-phenylpiperidine derivatives is of profound interest in drug discovery.[1][10]

  • CNS Agents: The phenylpiperidine scaffold is a classic pharmacophore for central nervous system targets, most notably the opioid receptors.[3] Fentanyl and its analogues are potent analgesics based on a 4-anilino-N-phenethylpiperidine core.[3] The title compound could serve as a valuable intermediate for synthesizing novel ligands to probe these and other CNS receptors.

  • Scaffold for Library Synthesis: As a functionalized ketone, this molecule is primed for further chemical elaboration. The carbonyl group can be converted into an alcohol, an amine, or used as a handle for olefination reactions. The phenyl group can be further functionalized. This makes it an attractive starting point for generating libraries of diverse compounds for high-throughput screening.[2]

Safety and Handling Precautions

Disclaimer: This information is for a related compound and is not a substitute for a formal risk assessment. This chemical should only be handled by trained professionals in a well-ventilated chemical fume hood with appropriate personal protective equipment.

  • Physical Hazards: Flammable liquid and vapor.[11] Vapors may form explosive mixtures with air.

  • Health Hazards:

    • Causes severe skin burns and eye damage.[11]

    • May cause respiratory irritation.

    • Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear flame-retardant, chemical-resistant gloves and protective clothing.

    • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.

  • Handling and Storage:

    • Keep away from heat, sparks, open flames, and other ignition sources.

    • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11]

Conclusion and Future Outlook

This compound is a synthetically accessible, yet undercharacterized, member of the medicinally significant piperidin-4-one family. Its preparation via a classical Dieckmann condensation pathway is well-defined, offering a reliable route for its production. While its specific physicochemical and biological properties have yet to be fully elucidated in the public domain, its structural features suggest considerable potential as a versatile intermediate for the synthesis of novel CNS agents and other complex molecular architectures. The lack of comprehensive spectroscopic and pharmacological data represents a clear opportunity for future research, offering a promising area of investigation for synthetic and medicinal chemists.

References

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The Versatile Scaffold: An In-Depth Technical Guide to 1-Methyl-3-phenylpiperidin-4-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-3-phenylpiperidin-4-one core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active molecules. Its inherent structural features allow for facile modification, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), pharmacological applications, and analytical characterization of this compound derivatives and their analogs. We delve into the causality behind experimental choices and provide field-proven insights to empower researchers in their drug discovery and development endeavors.

Synthetic Strategies: Building the Core and Its Variants

The construction of the this compound scaffold and its analogs can be achieved through several classical and modern synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Mannich Reaction: A Cornerstone of Piperidin-4-one Synthesis

The Mannich reaction is a powerful and widely employed method for the synthesis of 2,6-diarylpiperidin-4-ones, which can be subsequently N-methylated.[1][2] This one-pot, three-component condensation reaction involves an aromatic aldehyde, a ketone (such as ethyl methyl ketone), and a source of ammonia (like ammonium acetate) in an alcoholic solvent.[3][4] The reaction proceeds through the formation of a β-amino carbonyl compound, which then undergoes cyclization.[3]

Rationale for Component Choices:

  • Aromatic Aldehyde: Dictates the nature of the aryl substituents at the 2- and 6-positions of the piperidinone ring. The electronic nature of the substituents on the aldehyde can influence the reaction rate.

  • Ketone: Provides the carbon backbone for the piperidinone ring. The choice of ketone determines the substitution pattern at the 3- and 5-positions.

  • Ammonia Source: Provides the nitrogen atom for the heterocyclic ring. Ammonium acetate is commonly used as it also acts as a mild acid catalyst.

  • Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction.[3]

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction [1][4]

  • Reactant Mixture: In a round-bottom flask, dissolve the substituted aromatic aldehyde (200 mmol) and ethyl methyl ketone (200 mmol) in 95% ethanol (80 mL).

  • Addition of Ammonia Source: Add ammonium acetate (100 mmol) to the solution.

  • Reaction Initiation: Gently heat the mixture on a hot plate with swirling until the solution turns orange.

  • Precipitation: Cool the reaction mixture and pour it into diethyl ether (100 mL). Add concentrated hydrochloric acid (14 mL) to precipitate the hydrochloride salt of the piperidinone.

  • Isolation and Purification of the Salt: Collect the precipitate by filtration and recrystallize it from an ethanol-ether mixture.

  • Liberation of the Free Base: Suspend the hydrochloride salt in acetone and add concentrated ammonia dropwise until a clear solution is obtained.

  • Final Product Isolation: Pour the clear solution into cold water to precipitate the free 2,6-diaryl-3-methyl-4-piperidone. Collect the solid by filtration and recrystallize from ethanol to obtain the purified product.

Mannich_Reaction cluster_reactants Reactants A Aromatic Aldehyde Intermediate β-Amino Carbonyl Intermediate A->Intermediate + B Ketone (e.g., Ethyl Methyl Ketone) B->Intermediate + C Ammonia Source (e.g., Ammonium Acetate) C->Intermediate + Product 2,6-Diarylpiperidin-4-one Intermediate->Product Cyclization

Caption: Generalized workflow of the Mannich reaction for piperidin-4-one synthesis.

The Dieckmann Condensation: Intramolecular Cyclization for Ring Formation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[5][6][7] This method is particularly useful for synthesizing piperidin-4-ones from acyclic precursors. The reaction is base-catalyzed, typically using a strong base like sodium ethoxide, to generate an enolate which then attacks the second ester group.[3][5]

Causality in the Dieckmann Condensation:

  • Substrate: A 1,6- or 1,7-diester is required to form a five- or six-membered ring, respectively. The formation of these ring sizes is entropically and enthalpically favored.

  • Base: A strong, non-nucleophilic base is crucial to deprotonate the α-carbon of one ester group to form the reactive enolate without causing significant side reactions like saponification. A full equivalent of the base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester.[3]

  • Driving Force: The final deprotonation of the acidic β-keto ester product by the base is a key thermodynamic driving force for the reaction, shifting the equilibrium towards the cyclized product.[3]

Experimental Protocol: General Procedure for Dieckmann Cyclization [3]

  • Reaction Setup: To a solution of the appropriate diester in an anhydrous solvent (e.g., toluene or ethanol), add one equivalent of a strong base (e.g., sodium ethoxide or sodium hydride) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude cyclic β-keto ester can be purified by column chromatography or recrystallization.

  • Decarboxylation (Optional): The resulting β-keto ester can be hydrolyzed and decarboxylated by heating with aqueous acid to yield the corresponding cyclic ketone.

Dieckmann_Condensation cluster_reactants Reactants Diester 1,n-Diester Enolate Enolate Intermediate Diester->Enolate Deprotonation Base Strong Base (e.g., NaOEt) Base->Enolate Cyclic_Intermediate Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Beta_Keto_Ester Cyclic β-Keto Ester Cyclic_Intermediate->Beta_Keto_Ester Elimination of Alkoxide Final_Product Cyclic Ketone Beta_Keto_Ester->Final_Product Hydrolysis & Decarboxylation

Caption: Mechanistic overview of the Dieckmann condensation and subsequent decarboxylation.

Pharmacological Landscape: From Opioid Agonists to Kinase Inhibitors

The this compound scaffold is a versatile pharmacophore that has been extensively explored for its interaction with various biological targets.[8]

Opioid Receptor Modulation

A significant area of research for this scaffold has been in the development of opioid receptor ligands. The substitution pattern on the piperidine ring and the phenyl group plays a crucial role in determining the affinity and efficacy (agonist vs. antagonist) at the µ, δ, and κ opioid receptors.

Structure-Activity Relationship (SAR) Insights:

  • N-Substituent: The N-methyl group is often associated with agonist activity at opioid receptors.

  • Phenyl Group Position: The position of the phenyl group on the piperidine ring is critical. For instance, moving the phenyl group from the 4-position to the 3-position can significantly alter the pharmacological profile.

  • Substituents on the Phenyl Ring: Hydroxylation of the phenyl ring, particularly at the meta-position, is a common feature in many potent opioid ligands, as it can mimic the phenolic hydroxyl group of morphine.

  • Piperidine Ring Substituents: The presence and stereochemistry of substituents on the piperidine ring can profoundly impact receptor affinity and selectivity. For example, the introduction of methyl groups at the 3- and 4-positions of the piperidine ring in N-substituted 4-(3-hydroxyphenyl)piperidines can lead to compounds with pure antagonist properties.[9][10]

Quantitative Pharmacological Data:

The following table summarizes the opioid receptor binding affinities (Ke values) for a selection of N-substituted 4-(3-hydroxyphenyl)piperidine analogs, highlighting the impact of methyl substitution on the piperidine ring.

CompoundN-Substituent3-Methyl4-Methylµ Ke (nM)δ Ke (nM)κ Ke (nM)Efficacy
4a MethylYesNo508>10,000194Antagonist
4b PhenylpropylYesNo0.8813.44.09Antagonist
8a MethylNoNo>10,000>10,0002700Antagonist
8b PhenylpropylNoNo8.4734.336.8Antagonist

Data sourced from[9][10].

In Vivo Analgesic Activity Testing:

The analgesic potential of novel opioid-like compounds is typically evaluated in animal models using established protocols such as the tail-flick and hot-plate tests.[11][12] These tests measure the latency of a withdrawal response to a thermal stimulus, with an increase in latency indicating an analgesic effect. To determine if the analgesic effect is opioid receptor-mediated, the effect of the test compound can be challenged with an opioid antagonist like naloxone.[11]

Dopamine Receptor Ligands

Derivatives of the phenylpiperidine scaffold have also shown significant activity at dopamine receptors, particularly the D2 subtype. Modification of the core structure has led to the development of compounds with antagonist and "dopaminergic stabilizer" properties.[13]

SAR Highlights for Dopamine Receptor Activity:

  • Modification of the partial D2 agonist 3-(1-benzylpiperidin-4-yl)phenol has generated a series of functional D2 antagonists.[13]

  • The introduction of a methylsulfonylphenyl group at the 4-position of the piperidine ring, combined with an N-propyl substituent, resulted in pridopidine, a compound with a unique "dopaminergic stabilizer" profile.[13]

In Vitro Functional Assays:

The functional activity of compounds at dopamine receptors can be assessed using various in vitro assays, such as radioligand binding assays to determine receptor affinity and functional assays that measure downstream signaling events, like changes in cyclic AMP (cAMP) levels.

Emerging Applications: Kinase and Other Enzyme Inhibition

Recent research has expanded the therapeutic potential of the piperidin-4-one scaffold to include the inhibition of kinases and other enzymes.

  • AKT Inhibitors: A series of AKT inhibitors bearing a piperidin-4-yl side chain have been designed and synthesized, with some compounds showing high AKT1 inhibitory activity and potent anti-proliferative effects in cancer cell lines.[14]

  • Anticancer and Anti-inflammatory Agents: Curcumin analogs based on the 4-piperidone scaffold have demonstrated anti-inflammatory and anti-proliferative potential in human cancer cell lines.[15] These compounds have shown better cytotoxicity than curcumin at low micromolar concentrations.[15]

In Vitro Cytotoxicity Assays:

The cytotoxic potential of novel compounds is a critical early-stage assessment in drug discovery. The MTT assay is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of cells.[16][17] A decrease in metabolic activity is indicative of reduced cell viability or proliferation. The results are typically expressed as the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[17]

The Dark Side: The Neurotoxin MPTP

A crucial aspect of the 1-methyl-phenylpiperidine scaffold is its structural relationship to the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP is a pro-toxin that, upon entering the brain, is metabolized to the toxic cation 1-methyl-4-phenylpyridinium (MPP+).[18][19]

Mechanism of MPTP Neurotoxicity:

  • Conversion to MPP+: MPTP is oxidized by monoamine oxidase B (MAO-B), primarily in glial cells, to MPP+.[18]

  • Uptake into Dopaminergic Neurons: MPP+ is selectively taken up into dopaminergic neurons via the dopamine transporter.[19]

  • Mitochondrial Inhibition: MPP+ accumulates in the mitochondria, where it potently inhibits Complex I of the electron transport chain.[9][20]

  • Consequences of Inhibition: This inhibition leads to a depletion of ATP, an increase in the production of reactive oxygen species (ROS), and ultimately, neuronal cell death through apoptosis.[9][21][22]

The selective destruction of dopaminergic neurons in the substantia nigra by MPTP closely mimics the pathology of Parkinson's disease, making it an invaluable tool in preclinical research to study the disease and develop new therapeutic strategies.

MPTP_Toxicity cluster_metabolism Metabolism in Glial Cells cluster_neuron MPTP MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) MPDP MPDP+ MPTP->MPDP MAO-B MPP MPP+ (1-Methyl-4-phenylpyridinium) MPDP->MPP Oxidation Uptake Dopamine Transporter MPP->Uptake Dopaminergic_Neuron Dopaminergic Neuron Mitochondrion Mitochondrion ComplexI Complex I Inhibition Mitochondrion->ComplexI Uptake->Mitochondrion ATP_Depletion ATP Depletion ComplexI->ATP_Depletion ROS_Increase Increased ROS ComplexI->ROS_Increase Cell_Death Neuronal Cell Death ATP_Depletion->Cell_Death ROS_Increase->Cell_Death

Caption: The metabolic activation of MPTP and its mechanism of neurotoxicity.

Analytical Characterization and Purification

The unambiguous characterization of synthesized this compound derivatives is essential for establishing their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation.[4][23][24][25] The chemical shifts and coupling constants of the protons on the piperidine ring provide valuable information about the ring's conformation (e.g., chair or boat).[24] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are used for complete and unambiguous assignment of all proton and carbon signals.[23][25]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the carbonyl (C=O) stretch of the piperidinone ring, which typically appears around 1700-1720 cm-1.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.

Purification Techniques
  • Recrystallization: This is a common and effective method for purifying solid piperidin-4-one derivatives.[3] Ethanol is a frequently used solvent for recrystallization.[3]

  • Chromatography:

    • Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. A common eluent system is a mixture of ethyl acetate and petroleum ether.[26]

    • Column Chromatography: This technique is used for the purification of larger quantities of compounds. Silica gel is the most common stationary phase.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical and preparative purification, offering high resolution and sensitivity.

Conclusion and Future Directions

The this compound scaffold continues to be a rich source of novel therapeutic agents. Its synthetic tractability and pharmacological promiscuity make it an attractive starting point for drug discovery campaigns targeting a wide range of diseases. Future research in this area will likely focus on:

  • Development of more selective ligands: Fine-tuning the substitution patterns to achieve higher selectivity for specific receptor subtypes or enzyme isoforms.

  • Exploration of novel therapeutic targets: Expanding the scope of biological activities beyond the traditional CNS targets.

  • Application of modern synthetic methodologies: Employing new synthetic strategies to access novel and diverse analogs.

  • Bioisosteric replacement: Replacing the phenyl ring with other bioisosteres to improve physicochemical properties and explore new interactions with biological targets.[27][28][29][30][31]

This in-depth guide provides a solid foundation for researchers to understand and exploit the potential of the this compound core in their quest for new and improved medicines.

References

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  • Cheng, J., et al. (2010). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 53(15), 5583–5591.
  • Wang, F., et al. (2016). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 26(15), 3583–3587.
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  • Singer, T. P., et al. (1992). Mechanism of the Neurotoxicity of MPTP. An Update. Annals of the New York Academy of Sciences, 648, 182–190.
  • Di Monte, D. A., et al. (2017). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. International Journal of Molecular Sciences, 18(12), 2656.
  • Amombo, E., et al. (2018). Development of a Concise, Asymmetric Synthesis of a Smoothened Receptor (SMO) Inhibitor: Enzymatic Transamination of a 4-Piperidinone with Dynamic Kinetic Resolution. Organic Process Research & Development, 22(8), 1035–1043.
  • Hasan, M. U., et al. (1986). 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316.
  • Rawat, D. S., et al. (2016). Synthesis of 4-piperidone based curcuminoids with anti-inflammatory and anti-proliferation potential in human cancer cell lines. Anti-Cancer Agents in Medicinal Chemistry, 16(7), 841–851.
  • Scott, J. S., & Scott, K. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14149–14206.
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  • Goel, K. K., et al. (2008). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Biomedical and Pharmacology Journal, 1(1), 89-94.
  • Mosier, P. D., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 423–428.
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  • Georgiev, M., et al. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia, 71, 331-338.
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  • Manimekalai, A., et al. (2005). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 17(1), 163-170.
  • Cheng, J., et al. (2010). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 53(15), 5583–5591.
  • Srikanth, R., et al. (2014). Synthesis, Characterization and Pharmacological Evaluation of Some New 2,6-Diarylpiperidin-4-one Derivatives. International Journal of Pharma and Bio Sciences, 5(4), 543-551.
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  • Barlaam, B., et al. (2012). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 55(2), 843–862.
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A Technical Guide to the Spectroscopic Characterization of 1-Methyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectroscopic characterization of 1-Methyl-3-phenylpiperidin-4-one, a key scaffold in medicinal chemistry. As a versatile synthetic intermediate, understanding its structural confirmation through modern analytical techniques is paramount for researchers in drug discovery and development.[1] This document, structured with the practicing scientist in mind, offers not just data, but the rationale behind the spectroscopic signatures and the methodologies to obtain them.

Introduction to this compound

This compound (CAS 3881-28-5) is a derivative of piperidin-4-one with a molecular formula of C₁₂H₁₅NO and a molecular weight of 189.25 g/mol .[1][2][3][] The piperidin-4-one core is a prevalent motif in a wide array of biologically active compounds and is a subject of significant interest in the development of novel therapeutics.[1] The strategic placement of the N-methyl and 3-phenyl groups offers a valuable template for exploring structure-activity relationships in various pharmacological targets, including opioid receptors and kinases.[1]

This guide will delve into the expected spectroscopic data for this compound, providing a predictive framework for its identification and characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data and Interpretation

While a definitive, publicly available experimental spectrum for this compound is not readily accessible, we can predict its key spectroscopic features based on the analysis of its functional groups and the known spectral data of analogous structures, such as 1-methyl-4-piperidone and other substituted piperidin-4-ones.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine ring, the N-methyl group, and the phenyl group. The chemical shifts and coupling patterns will be influenced by the stereochemistry of the 3-phenyl group (axial or equatorial).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
~ 3.50 - 3.70Multiplet1HH-3 (methine proton)
~ 2.80 - 3.20Multiplet2HH-2, H-6 (axial protons)
~ 2.40 - 2.70Multiplet2HH-2, H-6 (equatorial protons)
~ 2.35Singlet3HN-CH₃ protons
~ 2.20 - 2.50Multiplet2HH-5 protons

Causality Behind Expected Shifts:

  • Aromatic Protons: The protons on the phenyl ring will resonate in the typical aromatic region.

  • Methine Proton (H-3): The proton at the chiral center C-3 will be a multiplet due to coupling with the adjacent methylene protons at C-2 and C-5. Its chemical shift is influenced by the deshielding effect of the adjacent phenyl group and carbonyl group.

  • Piperidine Ring Protons (H-2, H-5, H-6): These protons will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. The axial and equatorial protons will have different chemical shifts due to the anisotropic effects of the ring and its substituents.

  • N-Methyl Protons: The protons of the N-methyl group will appear as a sharp singlet, as there are no adjacent protons to couple with.

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 208 - 212C=O (Ketone)
~ 135 - 140Quaternary aromatic carbon (C-1' of phenyl)
~ 128 - 130Aromatic CH carbons
~ 55 - 60C-2, C-6
~ 45 - 50C-3
~ 40 - 45N-CH₃
~ 35 - 40C-5

Causality Behind Expected Shifts:

  • Carbonyl Carbon: The ketone carbonyl carbon is significantly deshielded and will appear at a very downfield chemical shift.

  • Aromatic Carbons: The carbons of the phenyl ring will resonate in the aromatic region.

  • Piperidine Ring Carbons: The chemical shifts of the piperidine ring carbons are influenced by the nitrogen atom, the carbonyl group, and the phenyl substituent.

  • N-Methyl Carbon: The N-methyl carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (neat or KBr pellet):

Wavenumber (cm⁻¹)IntensityFunctional Group
~ 3050 - 3080MediumAromatic C-H stretch
~ 2900 - 3000MediumAliphatic C-H stretch
~ 1710 - 1730StrongC=O (Ketone) stretch
~ 1600, 1495MediumAromatic C=C stretch
~ 1450 - 1470MediumC-H bend (methylene)
~ 1100 - 1200MediumC-N stretch

Causality Behind Expected Absorptions:

  • C=O Stretch: The most prominent peak in the IR spectrum will be the strong absorption due to the carbonyl group of the ketone.

  • C-H Stretches: The aromatic and aliphatic C-H stretching vibrations will appear at their characteristic frequencies.

  • Aromatic C=C Stretches: The absorptions for the carbon-carbon double bonds in the phenyl ring are also expected.

  • C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the tertiary amine will be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zInterpretation
189Molecular ion (M⁺)
112Loss of the phenyl group
91Tropylium ion (C₇H₇⁺)
57[CH₂=N(CH₃)CH₂]⁺
42[CH₂=NCH₃]⁺

Causality Behind Expected Fragmentation:

  • Molecular Ion: The peak corresponding to the molecular weight of the compound should be observed.

  • Alpha-Cleavage: Fragmentation adjacent to the nitrogen atom is a common pathway for amines.

  • Loss of Phenyl Group: Cleavage of the bond between the piperidine ring and the phenyl group is another likely fragmentation.

  • Tropylium Ion: The formation of the stable tropylium ion is characteristic of compounds containing a benzyl group.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

NMR Data Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain a sharp, symmetrical solvent peak.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase correct the spectra.

    • Calibrate the chemical shift scale to the solvent peak or TMS.

    • Integrate the peaks in the ¹H NMR spectrum.

IR Data Acquisition (FTIR-ATR)
  • Sample Preparation:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition (GC-MS with EI)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument Setup:

    • Inject the sample solution into the gas chromatograph (GC).

    • The GC will separate the compound from any impurities.

    • The separated compound will then enter the mass spectrometer.

    • The mass spectrometer will be operated in electron ionization (EI) mode.

  • Data Acquisition:

    • The mass spectrum will be recorded as the compound elutes from the GC column.

Visualization of Key Concepts

Molecular Structure of this compound

Caption: 2D structure of this compound.

Spectroscopic Characterization Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Elucidation of C-H framework IR IR Spectroscopy Purification->IR Identification of functional groups MS Mass Spectrometry Purification->MS Determination of molecular weight & fragmentation Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

References

  • SAGECHEM. (n.d.). 3881-28-5|this compound. Retrieved from [Link]

  • Mahdi, D. S. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science, 12(2), 66-74.
  • PubChem. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

  • Karuppannan, S., & Manimekalai, A. (2017). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. RASĀYAN Journal of Chemistry, 10(1), 25-31.
  • Pandiarajan, K., & Mohan, R. T. S. (1993). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 31(9), 833-836.

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-Methyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-3-phenylpiperidin-4-one scaffold represents a privileged structure in medicinal chemistry, poised at the intersection of multiple critical signaling pathways implicated in a diverse range of pathologies. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this specific molecule, moving beyond a superficial listing to delve into the mechanistic rationale and experimental validation strategies essential for drug discovery. By synthesizing data from structurally related analogs and leveraging established structure-activity relationships (SAR), we illuminate a path for the strategic investigation of this compound as a modulator of key biological processes. This document is structured to empower researchers with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this versatile chemical entity.

Introduction: The Strategic Importance of the Piperidin-4-one Core

The piperidine ring is a ubiquitous motif in a vast number of pharmaceuticals and natural products, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for three-dimensional diversification[1]. The introduction of a ketone at the 4-position, as seen in this compound, creates a polar interaction point and a rigidified conformation that can enhance binding affinity and selectivity for a variety of biological targets. The N-methyl and 3-phenyl substitutions are not mere decorations; they are critical determinants of the molecule's pharmacological profile, influencing its interaction with receptors, enzymes, and ion channels. This guide will dissect the therapeutic potential of this specific arrangement by examining its plausible interactions with several high-value target classes.

Potential Therapeutic Target Classes

Based on extensive analysis of structurally related compounds and the inherent features of the this compound scaffold, we have identified five primary target classes with a high probability of interaction and therapeutic relevance.

Opioid Receptors: Modulating Pain and Beyond

The 4-phenylpiperidine core is a well-established pharmacophore for opioid receptor ligands[2]. The spatial relationship between the basic nitrogen and the aromatic ring in these molecules is crucial for their interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors.

Mechanistic Rationale: The N-methyl group and the 3-phenyl substituent of this compound bear a strong resemblance to the core structure of potent opioid analgesics. Small structural modifications on the piperidine ring are known to dramatically alter the agonist versus antagonist properties of these compounds[3][4]. For instance, the presence and orientation of methyl groups on the piperidine ring can significantly impact binding affinity and functional activity at opioid receptors[3]. The 3-phenyl substitution, in particular, is a feature found in several potent opioid modulators.

Experimental Validation:

  • Workflow for Opioid Receptor Binding Affinity Determination:

G cluster_prep Receptor & Ligand Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep_receptor Prepare cell membranes expressing opioid receptor subtypes (µ, δ, κ) incubation Incubate receptor membranes, radioligand, and test compound prep_receptor->incubation Receptor Source prep_radioligand Select and prepare radioligand (e.g., [3H]DAMGO for µ) prep_radioligand->incubation Tracer prep_test_compound Prepare serial dilutions of This compound prep_test_compound->incubation Competitor filtration Separate bound from free radioligand by rapid vacuum filtration incubation->filtration Equilibrium scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation Captured Radioactivity ic50 Determine IC50 value (concentration of test compound that inhibits 50% of radioligand binding) scintillation->ic50 Raw Data ki Calculate Ki value using the Cheng-Prusoff equation ic50->ki Affinity Calculation

Caption: Workflow for determining opioid receptor binding affinity.

  • Protocol for Opioid Receptor Radioligand Binding Assay: A detailed protocol for a competitive binding assay can be found in the work of Zaveri et al. (2010), which describes the use of membranes from CHO cells stably expressing human opioid receptors and radioligands such as [³H]DAMGO (for µ), [³H]DPDPE (for δ), and [³H]U-69593 (for κ).

Dopamine Receptors: Implications for Neurological and Psychiatric Disorders

The phenylpiperidine scaffold is also a classic pharmacophore for dopamine receptor ligands, particularly for the D2 subtype[5]. Atypical antipsychotics and other CNS-active drugs frequently incorporate this structural motif.

Mechanistic Rationale: The interaction of phenylpiperidine derivatives with dopamine receptors is well-documented, with the nitrogen atom forming a key ionic bond with an aspartate residue in the transmembrane domain of the receptor[6]. The substitution pattern on both the phenyl and piperidine rings dictates the affinity and selectivity for different dopamine receptor subtypes[7][8]. The 1-methyl-3-phenyl arrangement in the topic compound suggests a potential interaction with the D2/D3/D4 receptor family.

Experimental Validation:

  • Workflow for Dopamine D2 Receptor Functional Assay (cAMP Inhibition):

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing the D2 receptor cell_plating Plate cells in a 96-well plate forskolin_stim Stimulate adenylyl cyclase with forskolin cell_plating->forskolin_stim compound_add Add varying concentrations of This compound forskolin_stim->compound_add cell_lysis Lyse cells to release intracellular cAMP compound_add->cell_lysis Incubation cAMP_assay Quantify cAMP levels using a competitive immunoassay (e.g., HTRF) cell_lysis->cAMP_assay ec50 Determine EC50 or IC50 value for the inhibition of forskolin-stimulated cAMP production cAMP_assay->ec50

Caption: Workflow for a dopamine D2 receptor functional assay.

  • Protocol for Dopamine Receptor Binding and Functional Assays: Detailed protocols for determining the binding affinities of ligands at D2 and D3 receptors using [¹²⁵I]IABN as the radioligand have been established[9]. Functional activity can be assessed through adenylyl cyclase inhibition assays, where a reduction in forskolin-stimulated cAMP levels indicates agonistic activity at Gi-coupled receptors like D2[8].

Sigma Receptors: A Hub for Cellular Regulation

Sigma receptors, particularly the sigma-1 (σ1) subtype, are intracellular chaperones that modulate a wide array of cellular functions. The piperidine scaffold is a prominent feature in many high-affinity sigma receptor ligands[10][11].

Mechanistic Rationale: The pharmacophore for sigma-1 receptor ligands typically consists of a basic nitrogen atom and two hydrophobic regions[6]. The this compound structure fits this model well, with the N-methylpiperidine providing the basic nitrogen and the phenyl group serving as one of the hydrophobic moieties. SAR studies have shown that N-substituents and the nature of the aromatic group are critical for affinity and selectivity[12][13].

Experimental Validation:

  • Workflow for Sigma-1 Receptor Radioligand Binding Assay:

G cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Analysis membrane_prep Prepare membrane homogenates (e.g., from guinea pig brain) incubation Incubate membranes, radioligand, and test compound membrane_prep->incubation radioligand_prep Prepare 3H-pentazocine (σ1-selective radioligand) radioligand_prep->incubation compound_prep Prepare serial dilutions of This compound compound_prep->incubation filtration Separate bound and free ligand via filtration incubation->filtration quantification Quantify radioactivity filtration->quantification ic50_calc Determine IC50 quantification->ic50_calc ki_calc Calculate Ki ic50_calc->ki_calc

Caption: Workflow for a sigma-1 receptor binding assay.

  • Protocol for Sigma Receptor Binding Assays: Competitive binding assays for sigma-1 receptors are typically performed using -pentazocine as the radioligand in membrane preparations from sources rich in this receptor, such as guinea pig brain[6].

Anaplastic Lymphoma Kinase (ALK): A Target in Oncology

ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, becomes a potent oncogenic driver in various cancers. The piperidine carboxamide scaffold has been identified as a novel and effective core for ALK inhibitors[14][15].

Mechanistic Rationale: While this compound is not a carboxamide, the piperidine ring itself is a key structural element in many ALK inhibitors, often involved in critical interactions within the ATP-binding pocket of the kinase[16]. The phenyl group of the topic compound could potentially occupy a hydrophobic pocket in the enzyme's active site. QSAR studies on piperidine carboxamide derivatives have highlighted the importance of steric and hydrophobic properties for potent ALK inhibition[14].

Experimental Validation:

  • Workflow for ALK Kinase Inhibition Assay:

G cluster_reagents Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection of Phosphorylation cluster_analysis Data Analysis enzyme Recombinant ALK enzyme incubation Incubate enzyme, substrate, ATP, and test compound enzyme->incubation substrate Peptide substrate substrate->incubation atp ATP atp->incubation compound This compound compound->incubation detection_reagent Add detection reagent (e.g., ADP-Glo™) incubation->detection_reagent luminescence Measure luminescence detection_reagent->luminescence ic50 Determine IC50 value luminescence->ic50

Caption: Workflow for an ALK kinase inhibition assay.

  • Protocol for ALK Kinase Assay: A common method for assessing ALK inhibition is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

NLRP3 Inflammasome: A Key Mediator of Inflammation

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by triggering the maturation of pro-inflammatory cytokines. The piperidine scaffold has been incorporated into novel NLRP3 inflammasome inhibitors[17].

Mechanistic Rationale: Several small molecule inhibitors of the NLRP3 inflammasome feature a piperidine ring. While the exact binding site and mechanism of action can vary, these compounds often interfere with the ATPase activity of NLRP3 or disrupt the protein-protein interactions necessary for inflammasome assembly[18][19]. The this compound scaffold presents a novel starting point for exploring this target.

Experimental Validation:

  • Workflow for NLRP3 Inflammasome Inhibition Assay in THP-1 Cells:

G cluster_priming Priming Step cluster_activation Activation & Inhibition cluster_readout Readout cluster_analysis Analysis pma_diff Differentiate THP-1 monocytes into macrophages with PMA lps_prime Prime macrophages with LPS to upregulate NLRP3 expression pma_diff->lps_prime compound_treat Treat with this compound lps_prime->compound_treat nlrp3_agonist Activate NLRP3 with an agonist (e.g., Nigericin or ATP) compound_treat->nlrp3_agonist supernatant Collect cell culture supernatant nlrp3_agonist->supernatant Incubation elisa Measure IL-1β release by ELISA supernatant->elisa ic50_calc Determine IC50 for IL-1β release inhibition elisa->ic50_calc

Caption: Workflow for an NLRP3 inflammasome inhibition assay.

  • Protocol for NLRP3 Inflammasome Activation Assay: A widely used cellular model for studying NLRP3 activation involves the use of human monocytic THP-1 cells. These cells are differentiated into macrophages, primed with lipopolysaccharide (LPS) to induce pro-IL-1β and NLRP3 expression, and then stimulated with an NLRP3 activator like nigericin or ATP. Inhibition of the inflammasome is quantified by measuring the reduction in secreted IL-1β in the culture supernatant via ELISA[20].

Quantitative Data for Structurally Related Analogs

Target ClassAnalog Structure/NameActivityValueReference
Opioid Receptors N-phenylpropyl-4-(3-hydroxyphenyl)piperidineµ-opioid Ki8.47 nM[21]
N-phenylpropyl-4-(3-hydroxyphenyl)piperidineδ-opioid Ki34.3 nM[21]
N-phenylpropyl-4-(3-hydroxyphenyl)piperidineκ-opioid Ki36.8 nM[21]
Dopamine Receptors WC-26 (phenylpiperazine derivative)D3 Ki-[8]
D3/D2 Selectivity51-fold[8]
Sigma Receptors N-benzyl-4-cyano-4-phenylpiperidineσ1 Ki0.41 nM[12]
N-phenylpropyl-4-cyano-4-phenylpiperidineσ1 Ki0.38 nM[12]
4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidineσ1 Ki1.49 nM
ALK Piperidine carboxamide derivativeALK IC500.174 µM[14]
NLRP3 Inflammasome Benzo[d]imidazole-2-one derivativeIL-1β Inhibition-[19]

Conclusion and Future Directions

The this compound scaffold is a molecule of significant therapeutic interest, with a high probability of interacting with multiple, clinically relevant biological targets. The structural analogies to known ligands for opioid, dopamine, and sigma receptors, as well as inhibitors of ALK and the NLRP3 inflammasome, provide a strong rationale for a comprehensive screening and characterization campaign. The experimental workflows and protocols detailed in this guide offer a clear and validated path for such an investigation. Future research should focus on the synthesis of a focused library of analogs to elucidate the structure-activity relationships around the this compound core, with the ultimate goal of developing novel, potent, and selective therapeutics for a range of unmet medical needs.

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-Methyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for a wide array of pharmacologically active agents.[1] This guide outlines a comprehensive, field-proven strategy for the systematic investigation of the mechanism of action of a novel derivative, 1-Methyl-3-phenylpiperidin-4-one. The structural similarity of this compound to known centrally active agents, particularly those interacting with opioid systems, necessitates a thorough characterization of its pharmacological profile. We present a logical, multi-tiered experimental workflow, beginning with broad receptor screening and culminating in specific in vivo functional assessments. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale underpinning each methodological choice. Our approach emphasizes self-validating systems to ensure the generation of robust and trustworthy data, forming an authoritative basis for understanding the compound's therapeutic potential and neuropharmacological effects.

Introduction: The Scientific Rationale

This compound is a synthetic organic compound featuring a core piperidine ring, a structure prevalent in numerous neuroactive pharmaceuticals.[1] While its 4-phenyl isomer, a precursor to pethidine (meperidine), has a well-documented profile as a µ-opioid receptor agonist, the pharmacological properties of the 3-phenyl isomer remain largely unexplored.[2] The seemingly minor shift in the phenyl group's position can dramatically alter receptor affinity and functional activity, potentially revealing a novel mechanistic profile. This guide, therefore, proposes a systematic approach to de-orphanize this compound, charting a course to identify its primary molecular targets and characterize its physiological effects. Our investigation is predicated on the hypothesis that this compound may interact with G-protein coupled receptors (GPCRs), particularly opioid receptors and monoamine transporters, given its structural lineage.

Tier 1: Primary Target Identification - Radioligand Binding Assays

The initial step in characterizing a novel compound is to determine its binding affinity for a panel of potential molecular targets. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and specificity.[2]

Rationale for Target Selection

Based on the compound's structure, our primary screen will focus on receptors and transporters implicated in pain, mood, and reward pathways:

  • Opioid Receptors (µ, δ, κ): The piperidine scaffold is a classic opioid pharmacophore.[3][4][5][6][7]

  • Monoamine Transporters (SERT, DAT, NET): Many piperidine-based compounds exhibit affinity for these transporters, which are crucial in regulating synaptic concentrations of serotonin, dopamine, and norepinephrine.[8]

Experimental Workflow: Radioligand Binding

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing target receptors (MOR, DOR, KOR, SERT, DAT, NET) incubate Incubate membranes with radioligand and test compound prep_membranes->incubate prep_compound Prepare serial dilutions of This compound prep_compound->incubate filter Separate bound and free radioligand via filtration incubate->filter Equilibrium reached count Quantify bound radioactivity using scintillation counting filter->count plot Plot % inhibition vs. compound concentration count->plot calculate Calculate IC50 and Ki values plot->calculate

Caption: Workflow for Radioligand Binding Assays.

Detailed Protocol: µ-Opioid Receptor (MOR) Binding Assay[9][10][11]
  • Membrane Preparation: Utilize membranes from HEK-293 cells stably expressing the human µ-opioid receptor.

  • Radioligand: Use [³H]-DAMGO, a high-affinity MOR agonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Reaction Setup (in a 96-well plate):

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-DAMGO (final concentration ~1 nM), and 150 µL of membrane preparation.

    • Non-specific Binding: 50 µL of Naloxone (10 µM final concentration), 50 µL of [³H]-DAMGO, and 150 µL of membrane preparation.

    • Competition: 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]-DAMGO, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a GF/C glass fiber filter (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the competition curve and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

This protocol can be adapted for δ-opioid (DOR), κ-opioid (KOR), serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) binding assays by substituting the appropriate radioligand and source of receptors.[8][9][10]

Data Presentation: Binding Affinity Profile
TargetRadioligandKi (nM) of this compound
µ-Opioid Receptor[³H]-DAMGOExperimental Value
δ-Opioid Receptor[³H]-DPDPEExperimental Value
κ-Opioid Receptor[³H]-U69,593Experimental Value
Serotonin Transporter[³H]-CitalopramExperimental Value
Dopamine Transporter[³H]-WIN 35,428Experimental Value
Norepinephrine Transporter[³H]-NisoxetineExperimental Value

Tier 2: Functional Activity at Primary Targets

Following the identification of binding targets, the next crucial step is to determine the functional consequence of this binding—is the compound an agonist, antagonist, or inverse agonist?

Rationale for Functional Assays
  • GTPγS Binding Assay: This assay directly measures G-protein activation, a proximal event following GPCR stimulation by an agonist. It is highly effective for distinguishing between full and partial agonists.[11][12][13][14][15]

  • cAMP Accumulation Assay: This assay measures the downstream effect of G-protein activation on adenylyl cyclase activity. It is a robust method for assessing the functional activity of Gs- and Gi-coupled receptors, such as opioid receptors.[1][16][17][18][19]

Experimental Workflow: Functional Assays

G start Primary Target Identified (e.g., MOR) gtp GTPγS Binding Assay start->gtp camp cAMP Accumulation Assay start->camp agonist Agonist Activity (EC50, Emax) gtp->agonist antagonist Antagonist Activity (pA2) gtp->antagonist camp->agonist camp->antagonist

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An In-depth Technical Guide to 1-Methyl-3-phenylpiperidin-4-one: Synthesis, Characterization, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical review of 1-Methyl-3-phenylpiperidin-4-one, a key heterocyclic intermediate in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of its synthesis, chemical properties, and significant pharmacological context, grounded in the established literature of the broader phenylpiperidine class.

Introduction: The Strategic Importance of the Phenylpiperidine Scaffold

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and clinically approved drugs.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a wide array of biological targets. When substituted with a phenyl group, particularly at the 3 or 4-position, the resulting phenylpiperidine motif gives rise to a class of compounds with profound effects on the central nervous system (CNS).[2]

This compound (CAS: 3881-28-5) is a strategically important derivative within this class.[3] It serves as a versatile building block for creating more complex molecules, particularly in the realm of analgesics and neuropharmacological agents.[3][4] The presence of a ketone at the 4-position offers a reactive handle for further chemical modification, while the N-methyl and 3-phenyl groups are crucial determinants of its pharmacological profile, often conferring significant activity at opioid receptors.[4][5] This guide will dissect the synthesis, characterization, and pharmacological relevance of this compound, providing both theoretical grounding and practical methodologies for its study.

Chemical Synthesis: The Mannich Condensation Approach

The construction of the piperidin-4-one ring is most classically and efficiently achieved via the Mannich reaction, a three-component condensation that forms a β-amino-carbonyl compound known as a Mannich base.[6] For polysubstituted piperidones, this reaction provides a convergent and reliable route using readily available starting materials.[3]

The synthesis of this compound can be logically approached through a variation of the Mannich condensation. While a specific peer-reviewed protocol for this exact molecule is not prominently documented, a robust and scientifically sound procedure can be constructed based on well-established methods for analogous 2,6-diarylpiperidin-4-ones.[7] The causality behind this choice rests on the reaction's proven ability to form the heterocyclic ring with the desired substitution pattern in a single pot.

Workflow for Synthesis

cluster_reactants Reactants & Solvent cluster_reaction Reaction & Workup A Phenylacetone Mix Combine & Reflux A->Mix B Methylamine (aq.) B->Mix C Formaldehyde (aq.) C->Mix D Ethanol (Solvent) D->Mix Acidify Acidify (conc. HCl) Mix->Acidify Cool Precipitate Precipitate Hydrochloride Salt Acidify->Precipitate Isolate Filter & Wash (Ethanol/Ether) Precipitate->Isolate Freebase Neutralize with NH4OH Isolate->Freebase Extract Extract with Dichloromethane Freebase->Extract Purify Column Chromatography Extract->Purify Dry & Concentrate Product This compound Purify->Product cluster_membrane Cell Membrane MOR µ-Opioid Receptor (GPCR) G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx ↓ Ca_Channel->Ca_Influx K_Channel GIRK Channel K_Efflux K⁺ Efflux ↑ K_Channel->K_Efflux Ligand 1-Methyl-3-phenyl- piperidin-4-one Derivative Ligand->MOR Binds G_Protein->AC Inhibits G_Protein->Ca_Channel Inhibits G_Protein->K_Channel Activates ATP ATP ATP->AC Analgesia Analgesia & CNS Effects cAMP->Analgesia Leads to reduced neuronal excitability Ca_Influx->Analgesia Leads to reduced neuronal excitability K_Efflux->Analgesia Leads to reduced neuronal excitability

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Methodological & Application

Quantitative Analysis of 1-Methyl-3-phenylpiperidin-4-one: A Guide to Method Selection and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a detailed guide for the quantitative analysis of 1-Methyl-3-phenylpiperidin-4-one (CAS 3881-28-5), a piperidin-4-one derivative with significant applications as a synthetic intermediate in medicinal chemistry and drug discovery.[1][2] The piperidine scaffold is a privileged structure in pharmacology, making robust quantification of its analogues crucial for research and development.[3] This guide details three common analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section explains the scientific rationale behind the method, provides detailed step-by-step protocols, and presents expected validation parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and accurate quantification methods for this compound and its structural analogues.

Introduction: The Importance of Accurate Quantification

This compound is a key building block in the synthesis of novel therapeutic agents.[1] The piperidine ring is a foundational motif in numerous clinically approved drugs, particularly those targeting the central nervous system (CNS).[3] Accurate quantification of this intermediate is paramount for several reasons:

  • Reaction Monitoring: Tracking the progress of a chemical synthesis to determine reaction completion and optimize yield.

  • Purity Assessment: Ensuring the quality of the synthesized compound and identifying potential impurities.

  • Stability Studies: Evaluating the degradation of the compound under various storage conditions.

  • Pharmacokinetic Analysis: In pre-clinical studies, measuring the concentration of the compound or its metabolites in biological matrices over time.

Given the diversity of experimental needs, from routine in-process checks to sensitive bioanalysis, selecting the appropriate analytical technique is a critical decision. This guide compares three workhorse methods of analytical chemistry, providing the technical foundation to make an informed choice.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation: HPLC is a cornerstone of analytical chemistry that separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a moderately polar compound like this compound, Reversed-Phase (RP) HPLC is the most common approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. Compounds are retained on the column based on their hydrophobicity; more nonpolar compounds are retained longer. Detection via UV-Vis spectroscopy relies on the analyte possessing a chromophore—a part of the molecule that absorbs light at a specific wavelength. The phenyl group in the target analyte allows for UV detection, typically in the 200-280 nm range.

Causality of Experimental Choices:

  • Column: A C18 column is chosen for its versatility and robust performance in separating a wide range of organic molecules.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water is standard for RP-HPLC. The organic component is the "strong" solvent that elutes the analyte. A buffer or acid (like phosphoric or formic acid) is added to control the ionization state of the analyte, ensuring consistent retention times and sharp peak shapes.[4][5][6]

  • Detection: While the phenyl group provides a chromophore, it is not particularly strong. This makes HPLC-UV a suitable method for purity assessment and reaction monitoring where concentrations are relatively high, but it may lack the sensitivity required for trace-level analysis or bioanalysis.[7]

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic Acid (LC-MS grade, >99%)

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 50:50 Acetonitrile:Water.

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Solution: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Expected Performance Characteristics
Validation ParameterExpected Performance
Linearity (r²) > 0.995
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Intra-day Precision (%CV) ≤ 5%
Inter-day Precision (%CV) ≤ 8%
Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Reference Standard & Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Create Calibration Curve Standards prep2->prep3 prep4 Filter Samples (0.45 µm filter) prep2->prep4 hplc2 Inject Blank, Standards, & Samples prep4->hplc2 hplc1 Equilibrate C18 Column hplc1->hplc2 hplc3 Gradient Elution (ACN/H2O) hplc2->hplc3 hplc4 UV Detection at 254 nm hplc3->hplc4 data1 Integrate Peak Areas hplc4->data1 data2 Generate Calibration Curve (Linear Regression) data1->data2 data3 Calculate Sample Concentration data2->data3

Fig 1. HPLC-UV Experimental Workflow.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation: GC-MS is a powerful technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (like helium) pushes the vaporized compounds through the column, which is coated with a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented into characteristic patterns, and detected based on their mass-to-charge ratio (m/z).

Causality of Experimental Choices:

  • Derivatization: this compound contains a polar ketone group and a basic nitrogen atom, which can lead to poor peak shape and thermal instability in a hot GC inlet. While sometimes analyzable directly, derivatization (e.g., silylation with BSTFA) is often employed to convert polar N-H or O-H groups (if present as tautomers or impurities) into more volatile and thermally stable silyl ethers, improving chromatographic performance.[8] For this specific ketone, direct analysis is often feasible, but the rationale for derivatization is a key consideration for related metabolites.

  • Ionization: Electron Ionization (EI) is a high-energy, "hard" ionization technique that produces extensive and reproducible fragmentation. This creates a unique "fingerprint" mass spectrum for a compound, which can be compared against spectral libraries (like NIST) for confident identification.[9]

  • Acquisition Mode: Data can be acquired in Full Scan mode to collect all fragment ions, which is excellent for identifying unknowns. For quantification, Selected Ion Monitoring (SIM) is preferred. In SIM mode, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte, dramatically increasing sensitivity and reducing chemical noise.[8]

Experimental Protocol: GC-MS
  • Instrumentation: GC system with a capillary column, autosampler, and an MS detector (single quadrupole).

  • Chemicals and Reagents:

    • This compound reference standard

    • Ethyl Acetate (GC grade)

    • Anhydrous Sodium Sulfate

    • Internal Standard (IS), e.g., d5-Cocaine or a similar deuterated standard.

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless, 1 µL injection volume

    • Oven Program: Start at 100 °C, hold for 1 min. Ramp at 20 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM). Based on its structure (MW 189.25), characteristic ions might include m/z 189 (M+), 115, 96, 77. Note: These ions are illustrative and must be confirmed experimentally.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 2 mL sample (e.g., aqueous reaction quench), add a known amount of internal standard.

    • Adjust pH to >9 with a suitable base (e.g., 1M NaOH).

    • Add 2 mL of ethyl acetate, vortex for 2 minutes, and centrifuge (3000 rpm, 5 min).

    • Transfer the organic (top) layer to a clean tube containing anhydrous sodium sulfate to remove residual water.

    • Transfer the dried extract to a GC vial for analysis.

Expected Performance Characteristics
Validation ParameterExpected Performance
Linearity (r²) > 0.998
Range 10 - 1000 ng/mL
Limit of Detection (LOD) ~2 ng/mL
Limit of Quantification (LOQ) ~10 ng/mL
Intra-day Precision (%CV) ≤ 10%
Inter-day Precision (%CV) ≤ 12%
Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_gcms GC-MS Analysis cluster_data Data Processing prep1 Aliquot Sample & Add Internal Standard prep2 Adjust to Basic pH (pH > 9) prep1->prep2 prep3 Extract with Ethyl Acetate prep2->prep3 prep4 Dry Organic Layer (Na2SO4) prep3->prep4 gcms1 Inject Sample into Hot Inlet (Vaporization) prep4->gcms1 gcms2 Separation on DB-5ms Column gcms1->gcms2 gcms3 Electron Ionization (EI) & Fragmentation gcms2->gcms3 gcms4 Detection via Selected Ion Monitoring (SIM) gcms3->gcms4 data1 Integrate Analyte & IS Peak Areas gcms4->data1 data2 Calculate Peak Area Ratios (Analyte/IS) data1->data2 data3 Quantify using Calibration Curve data2->data3

Fig 2. GC-MS Experimental Workflow.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation: LC-MS/MS is widely considered the gold standard for quantitative analysis, especially in complex matrices like plasma or for trace-level detection, due to its exceptional sensitivity and selectivity.[10][11][12] The method combines the separation power of HPLC with the two-stage filtering of a tandem mass spectrometer (often a triple quadrupole, QqQ). After separation on the LC column, the analyte is ionized using a soft ionization technique like Electrospray Ionization (ESI). In the MS, the first quadrupole (Q1) is set to select only the protonated molecule of the analyte (the precursor ion, [M+H]+). This ion is then fragmented in the second quadrupole (q2, the collision cell). The third quadrupole (Q3) is set to select only a specific, characteristic fragment ion (a product ion). This precursor-to-product ion transition is highly specific to the analyte, a process known as Multiple Reaction Monitoring (MRM).

Causality of Experimental Choices:

  • Ionization: ESI in positive mode is ideal for this compound, as the tertiary amine in the piperidine ring is readily protonated to form a stable [M+H]+ ion. The addition of a small amount of acid (e.g., formic acid) to the mobile phase promotes this protonation.[11][12]

  • Internal Standard: The use of a stable isotope-labeled (SIL) internal standard (e.g., d3-1-Methyl-3-phenylpiperidin-4-one) is the best practice. A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the exact same ionization suppression or enhancement effects, providing the most accurate correction for matrix effects and variability.[12]

  • Sample Preparation: For bioanalysis, a simple "crash and shoot" protein precipitation is often sufficient due to the selectivity of MS/MS detection.[10][11] This involves adding a cold organic solvent (like acetonitrile) to the plasma sample to precipitate proteins, followed by centrifugation and injection of the supernatant. This makes the method fast and suitable for high-throughput analysis.

Experimental Protocol: LC-MS/MS
  • Instrumentation: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chemicals and Reagents:

    • This compound reference standard

    • Stable Isotope-Labeled Internal Standard (SIL-IS)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic Acid (LC-MS grade, >99%)

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B and equilibrate for 1 min.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: ESI, Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions:

      • Analyte: Q1: 190.2 m/z → Q3: 115.1 m/z (Collision Energy: 20 eV) Illustrative

      • SIL-IS (d3): Q1: 193.2 m/z → Q3: 115.1 m/z (Collision Energy: 20 eV) Illustrative (Note: Transitions and collision energies must be optimized experimentally by infusing the analyte.)

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of SIL-IS working solution (e.g., 100 ng/mL).

    • Add 150 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to an HPLC vial for analysis.

Expected Performance Characteristics (FDA Bioanalytical Guidelines[10])
Validation ParameterExpected Performance
Linearity (r²) > 0.999
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Accuracy (%Bias) Within ± 15% (± 20% at LOQ)
Precision (%CV) ≤ 15% (≤ 20% at LOQ)
Recovery > 85%
Matrix Effects Minimal (<15%) with SIL-IS
Workflow Visualization

LCMSMS_Workflow cluster_prep Sample Prep (Protein Precipitation) cluster_lcmsms LC-MS/MS Analysis cluster_ms Triple Quadrupole (QqQ) cluster_data Data Processing prep1 50 µL Plasma + 10 µL SIL-IS prep2 Add 150 µL Cold ACN (Precipitate Proteins) prep1->prep2 prep3 Vortex & Centrifuge prep2->prep3 prep4 Transfer Supernatant to HPLC Vial prep3->prep4 lcms1 UHPLC Separation (Fast Gradient) prep4->lcms1 lcms2 ESI+ Ionization lcms1->lcms2 q1 Q1: Select Precursor Ion (190.2 m/z) lcms2->q1 q2 q2: Fragment (Collision Cell) q1->q2 q3 Q3: Select Product Ion (115.1 m/z) q2->q3 data1 Integrate Analyte & IS MRM Transitions q3->data1 data2 Calculate Peak Area Ratios data1->data2 data3 Quantify using Ratio-Based Calibration data2->data3

Sources

Application Notes and Protocols for the In-Vitro Investigation of 1-Methyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and capacity to engage in diverse molecular interactions make it a highly sought-after scaffold in the design of novel therapeutics.[1] 1-Methyl-3-phenylpiperidin-4-one is a derivative of this important class, and while specific biological activities are not extensively documented, its structural motifs suggest potential for interaction with various biological targets. The presence of the N-methyl group and the phenyl ring at the 3-position of the piperidin-4-one core provides a unique chemical entity for exploration.

This guide provides detailed protocols for the in-vitro evaluation of this compound, drawing upon established methodologies for assessing the biological activities commonly associated with piperidine derivatives. These protocols are designed to be adaptable and serve as a robust starting point for researchers investigating the therapeutic potential of this compound. We will explore its potential in three key areas: oncology, neuropharmacology, and immunology.

Part 1: Assessment of Anticancer Activity

Piperidine derivatives have demonstrated significant promise as anticancer agents by interfering with critical cellular processes that regulate cell proliferation, survival, and apoptosis.[2] The mechanisms of action are diverse and include the induction of apoptosis and the modulation of key signaling pathways.[2][3] A fundamental first step in evaluating the anticancer potential of a novel compound is to assess its cytotoxicity against various cancer cell lines.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines cell_harvest Harvest and Count Cells cell_culture->cell_harvest cell_seeding Seed Cells into 96-well Plate cell_harvest->cell_seeding add_compound Add Compound to Wells cell_seeding->add_compound prepare_compound Prepare Serial Dilutions of This compound prepare_compound->add_compound incubate_24h Incubate for 24-72 hours add_compound->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate Percent Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compound to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay and Data Collection:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

    • Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Table 1: Example Data Presentation for Cytotoxicity Assay

CompoundCell LineIC50 (µM) after 48h
This compoundMCF-7Experimental Value
This compoundPC3Experimental Value
Doxorubicin (Positive Control)MCF-7Reference Value
Doxorubicin (Positive Control)PC3Reference Value

Part 2: Neuropharmacological Evaluation

The piperidine scaffold is a common feature in many centrally acting drugs, including those that modulate neurotransmitter systems.[4][5] Derivatives have been shown to interact with dopamine and norepinephrine transporters, suggesting potential applications in neurological and psychiatric disorders.[6]

Protocol 2: Neurotransmitter Reuptake Assay

This protocol describes a method to assess the ability of this compound to inhibit the reuptake of neurotransmitters, such as dopamine (DA) or norepinephrine (NE), into synaptosomes.

Principle: Synaptosomes, which are isolated nerve terminals, are used to study the process of neurotransmitter reuptake. A radiolabeled neurotransmitter (e.g., [3H]Dopamine) is incubated with synaptosomes in the presence and absence of the test compound. The amount of radioactivity taken up by the synaptosomes is measured to determine the inhibitory effect of the compound.

Reuptake_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis tissue_prep Isolate Rat Brain Region (e.g., Striatum for DA) homogenize Homogenize Tissue tissue_prep->homogenize centrifuge Differential Centrifugation homogenize->centrifuge resuspend Resuspend Synaptosomal Pellet centrifuge->resuspend prepare_tubes Prepare Assay Tubes with Buffer, Compound, and Synaptosomes resuspend->prepare_tubes preincubate Pre-incubate at 37°C prepare_tubes->preincubate add_radioligand Add [3H]Neurotransmitter to Initiate Uptake preincubate->add_radioligand incubate_short Incubate for a Short Period (e.g., 5 min) add_radioligand->incubate_short terminate Terminate Uptake by Rapid Filtration incubate_short->terminate wash Wash Filters terminate->wash scintillation Measure Radioactivity by Liquid Scintillation Counting wash->scintillation calc_inhibition Calculate Percent Inhibition scintillation->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for Neurotransmitter Reuptake Assay.

  • Synaptosome Preparation:

    • Isolate the brain region of interest (e.g., striatum for dopamine transporter) from a rat.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Perform differential centrifugation to isolate the synaptosomal fraction.

    • Resuspend the final synaptosomal pellet in an appropriate assay buffer.

  • Uptake Assay:

    • Prepare assay tubes containing buffer, a range of concentrations of this compound, and a known inhibitor as a positive control (e.g., GBR 12909 for dopamine transporter).

    • Add the synaptosomal preparation to each tube and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [3H]Dopamine).

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Data Collection and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the percent inhibition of neurotransmitter uptake for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Part 3: Evaluation of Anti-Inflammatory Activity

Certain piperidine-containing scaffolds have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[7][8] This suggests that this compound could possess anti-inflammatory properties.

Protocol 3: IL-1β Release Assay in Macrophages

This protocol details a method to assess the inhibitory effect of this compound on the release of the pro-inflammatory cytokine IL-1β from stimulated macrophages.

Principle: Lipopolysaccharide (LPS) and ATP are used to prime and activate the NLRP3 inflammasome in macrophage-like cells (e.g., THP-1 cells), leading to the release of IL-1β. The concentration of IL-1β in the cell culture supernatant is measured by ELISA in the presence and absence of the test compound.

Inflammasome_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment & Activation cluster_analysis Data Analysis culture_thp1 Culture THP-1 Monocytes differentiate Differentiate with PMA culture_thp1->differentiate prime Prime with LPS differentiate->prime add_compound Add this compound prime->add_compound preincubate Pre-incubate add_compound->preincubate add_atp Add ATP to Activate NLRP3 preincubate->add_atp incubate_final Incubate add_atp->incubate_final collect_supernatant Collect Supernatant incubate_final->collect_supernatant elisa Measure IL-1β by ELISA collect_supernatant->elisa calc_inhibition Calculate Percent Inhibition elisa->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve

Sources

Application Notes and Protocols for In-Vivo Animal Studies of 1-Methyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Piperidin-4-one Derivative

1-Methyl-3-phenylpiperidin-4-one is a piperidin-4-one derivative with the molecular formula C12H15NO.[1] This compound emerges as a compelling subject for in-vivo investigation due to its structural features, which are common in a variety of biologically active molecules. The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized for its presence in compounds with a wide spectrum of biological activities.[1] While specific in-vivo studies on this compound are not extensively documented in publicly available literature, its chemical architecture suggests potential applications in neuropharmacology and other therapeutic areas. Phenylpiperidine derivatives, a class to which this compound belongs, have a significant role in medicine, particularly in anesthesia and pain management.[2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and generalized protocols for initiating in-vivo animal studies with this compound. The protocols outlined herein are foundational and will require optimization based on preliminary dose-ranging and toxicity assessments.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for appropriate formulation and administration in in-vivo studies.

PropertyValueSource
Molecular Formula C12H15NO[1]
Molecular Weight 189.25 g/mol [1]
CAS Number 3881-28-5[1]
Appearance Not specified; likely a solid or oil
Solubility To be determined empirically in various vehicles (e.g., saline, DMSO, Tween 80)
Purity ≥95% recommended for in-vivo studies

A Framework for Preclinical In-Vivo Animal Studies

The journey of a novel chemical entity from the laboratory to potential clinical application is paved with rigorous preclinical testing. In-vivo animal models provide invaluable insights into the pharmacokinetic and pharmacodynamic properties of a compound.[3] The following sections detail a structured approach to conducting in-vivo research with this compound, emphasizing ethical considerations, robust experimental design, and comprehensive data collection.

Ethical Considerations and Regulatory Compliance

All animal studies must be conducted in strict adherence to ethical guidelines and regulations. Researchers must obtain approval from their institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee before commencing any experiments. Key principles include the "Three Rs": R eplacement, R eduction, and R efinement of animal use.[4][5]

General Workflow for In-Vivo Assessment

The following diagram illustrates a typical workflow for the in-vivo evaluation of a novel compound like this compound.

G cluster_preliminary Preliminary Steps cluster_invivo In-Vivo Studies cluster_analysis Data Analysis & Reporting compound Compound Synthesis & Purity Analysis formulation Formulation Development & Stability Testing compound->formulation ethics IACUC Protocol Submission & Approval formulation->ethics toxicity Acute Toxicity & Dose-Ranging ethics->toxicity pk Pharmacokinetics (PK) toxicity->pk pd Pharmacodynamics (PD) toxicity->pd efficacy Efficacy Models (if applicable) pk->efficacy data_analysis Data Collection & Statistical Analysis pk->data_analysis pd->efficacy pd->data_analysis efficacy->data_analysis reporting Reporting & Interpretation data_analysis->reporting

A generalized workflow for in-vivo compound evaluation.

Protocols for In-Vivo Animal Studies

The following protocols are intended as a starting point and should be adapted based on the specific research question and the properties of this compound.

Protocol 1: Acute Toxicity and Dose-Ranging Study

Objective: To determine the maximum tolerated dose (MTD) and to identify potential signs of toxicity of this compound in a rodent model.

Animal Model: Male and female Swiss albino mice (6-8 weeks old).

Materials:

  • This compound

  • Vehicle (e.g., 0.9% sterile saline, 5% DMSO/5% Tween 80 in saline)

  • Syringes and needles for administration (oral gavage or intraperitoneal injection)

  • Animal balance

  • Observation cages

Procedure:

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to obtain the desired dose levels.

  • Dose Administration:

    • Divide animals into groups of 3-5 per sex per dose level.

    • Include a vehicle control group.

    • Administer a single dose of the compound via the chosen route (e.g., oral gavage or intraperitoneal injection). Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300, 1000 mg/kg).

  • Observation:

    • Continuously observe animals for the first 4 hours post-dosing for any clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions, sedation).

    • Record observations at 24 hours, 48 hours, and then daily for 14 days.

    • Record body weight at baseline and at regular intervals throughout the study.

  • Endpoint: The MTD is the highest dose that does not cause mortality or serious signs of toxicity. This information is crucial for designing subsequent pharmacokinetic and pharmacodynamic studies.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[6]

Animal Model: Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation for serial blood sampling.

Materials:

  • This compound

  • Vehicle for intravenous (IV) and oral (PO) administration

  • Syringes, needles, and cannulas

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dose Administration:

    • Administer a single intravenous (IV) bolus dose (e.g., 1-5 mg/kg) to one group of rats.

    • Administer a single oral gavage (PO) dose (e.g., 10-50 mg/kg) to another group.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability
Protocol 3: Pharmacodynamic (PD) Study - Analgesic Activity (Tail-Flick Test)

Objective: To evaluate the potential analgesic effects of this compound, given the known analgesic properties of other phenylpiperidine derivatives.[2][7]

Animal Model: Male Swiss albino mice (20-25 g).

Materials:

  • This compound

  • Vehicle

  • Positive control (e.g., Morphine, 5 mg/kg, i.p.)

  • Tail-flick analgesia meter

Procedure:

  • Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the tail and recording the time taken to flick the tail away. A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.

  • Dose Administration:

    • Administer the vehicle, this compound (at various doses determined from the toxicity study), or the positive control via the chosen route.

  • Post-Dose Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Logical Pathway for In-Vivo Pharmacodynamic Assessment

G start Hypothesized Biological Activity (e.g., Analgesic, Neuroleptic) model Select Appropriate Animal Model (e.g., Tail-Flick, Open Field) start->model dose Dose-Response Study (Based on MTD) model->dose positive_control Include Positive Control (e.g., Morphine, Haloperidol) dose->positive_control negative_control Include Vehicle Control dose->negative_control measurement Measure Relevant Behavioral or Physiological Endpoints dose->measurement positive_control->measurement negative_control->measurement analysis Statistical Analysis (e.g., ANOVA) measurement->analysis interpretation Interpret Results and Determine Efficacy and Potency (e.g., ED50) analysis->interpretation

Decision pathway for pharmacodynamic study design.

Data Analysis and Interpretation

The data generated from these in-vivo studies should be analyzed using appropriate statistical methods. For example, dose-response data can be analyzed using ANOVA followed by post-hoc tests to compare different dose groups with the control group. Pharmacokinetic parameters are typically calculated using non-compartmental analysis. The results should be interpreted in the context of the compound's chemical structure and the known pharmacology of related molecules.

Conclusion

This compound represents a chemical scaffold with significant potential for the development of novel therapeutic agents. The successful in-vivo evaluation of this compound hinges on a methodically planned and ethically sound research strategy. The application notes and protocols provided in this guide offer a robust framework for initiating these critical studies. It is imperative for researchers to begin with thorough toxicity and dose-ranging assessments to ensure animal welfare and the generation of meaningful and reproducible data. The insights gained from these foundational in-vivo studies will be instrumental in elucidating the pharmacological profile of this compound and guiding its future development.

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Application Note & Protocols: A High-Throughput Screening Framework for the 1-Methyl-3-phenylpiperidin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and biologically active molecules, particularly those targeting the central nervous system (CNS).[1][2] 1-Methyl-3-phenylpiperidin-4-one represents a foundational member of this chemical class, offering a versatile template for library synthesis and drug discovery. This application note provides a comprehensive framework for designing and executing a high-throughput screening (HTS) campaign to elucidate the biological targets and therapeutic potential of compounds based on this scaffold. We present a detailed, field-proven workflow, from initial assay selection to data analysis and hit validation. As a practical case study, we provide a step-by-step protocol for a Homogeneous Time-Resolved Fluorescence (HTRF®) assay targeting a Gi-coupled G-Protein Coupled Receptor (GPCR), a common target class for piperidine-containing compounds.[3][4]

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine ring is a saturated heterocycle that is a key pharmacophore in numerous CNS-active drugs, including analgesics, antipsychotics, and antidepressants.[5][6] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with a wide array of biological targets. Derivatives of the core piperidine structure have been shown to exhibit a vast range of pharmacological activities, including:

  • Opioid Receptor Modulation: The piperidine core is central to the structure of potent analgesics like fentanyl.[5]

  • Dopamine and Serotonin Receptor Antagonism: Many antipsychotic and antidepressant medications feature piperidine moieties that interact with D2 and 5-HT receptors.[3][4]

  • Enzyme Inhibition: Piperidine derivatives have been developed as inhibitors for enzymes such as monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases.[7][8]

  • Anti-inflammatory and Antimicrobial Activity: Certain functionalized piperidones have demonstrated potential as anti-inflammatory and antimicrobial agents.[9][10]

Given this broad biological relevance, a systematic screening of libraries based on the this compound scaffold against diverse target classes is a scientifically sound strategy for identifying novel lead compounds.[11]

The High-Throughput Screening (HTS) Workflow

High-throughput screening is a drug discovery process that leverages automation to rapidly assay the biological or biochemical activity of a large number of compounds.[12] A successful HTS campaign is a multi-stage process designed to efficiently identify and validate true "hits" while minimizing false positives. The process follows a logical progression from broad, primary screening to more focused, confirmatory studies.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage & Confirmation cluster_3 Phase 4: Lead Generation AssayDev Assay Development & Miniaturization to 384/1536-well Pilot Pilot Screen (~2000 compounds) Validate Z' > 0.5 AssayDev->Pilot Optimize S/B Ratio HTS Full Library Screen (Single Concentration) Pilot->HTS Proceed if robust DataAnalysis Primary Data Analysis (Calculate % Inhibition, Identify Hits) HTS->DataAnalysis Generate raw data Confirmation Hit Confirmation (Re-test from fresh stock) DataAnalysis->Confirmation Select initial hits DoseResponse Dose-Response Curves (Determine IC50/EC50) Confirmation->DoseResponse Confirm activity Orthogonal Orthogonal Assays (Rule out false positives) DoseResponse->Orthogonal Prioritize potent hits SAR Structure-Activity Relationship (SAR) (Test Analogues) Orthogonal->SAR Validate mechanism

Figure 1: The HTS workflow, from assay development to lead generation.

Assay Selection: Technologies for Screening Small Molecules

The choice of assay technology is critical and depends on the biological target class. For GPCRs, enzymes, or protein-protein interactions, several robust, homogeneous (no-wash) assay formats are suitable for HTS.[13][14] The causality behind selecting a specific technology involves balancing factors like biological relevance, sensitivity, cost, and susceptibility to compound interference.

Assay Technology Principle Pros Cons Typical Application
HTRF® Homogeneous Time-Resolved FRET between a donor (Europium) and an acceptor.High S/B ratio, robust in complex matrices (e.g., cell lysate), multiplexing capable.Requires specific antibodies/reagents, potential for FRET interference.GPCR second messenger (cAMP, IP-One) quantification, kinase assays.[15]
AlphaLISA®/Screen® Bead-based amplified luminescent proximity assay.[16]Extremely sensitive, large assay window, tolerates crude samples.[17]Sensitive to light, potential for bead aggregation issues.[16][18]Biomarker quantification, protein-protein interactions, enzymatic assays.[19]
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[20]Simple, direct binding measurement, cost-effective.[21]Requires a high-affinity fluorescent probe, smaller assay window, sensitive to light scattering.Competitive binding assays, enzyme kinetics.[13][22]

For this application note, we will focus on an HTRF®-based functional cell-based assay, as it provides a highly relevant physiological readout of GPCR activation or inhibition, which is a probable mechanism of action for a piperidine-based compound.

Detailed Protocol: HTRF® Functional Screen for a Gi-Coupled GPCR

This protocol describes a primary screen to identify inhibitors of a hypothetical Gi-coupled receptor ("Target X") using a commercial HTRF® cAMP detection kit. Activation of Gi-coupled receptors leads to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the inhibition of this process.

Objective: To identify compounds from a library that inhibit the agonist-induced activation of the Gi-coupled receptor "Target X" by measuring changes in cAMP levels.

Materials and Reagents
  • Cell Line: CHO-K1 cells stably expressing "Target X" receptor.

  • Compound Library: Screened at a final concentration of 10 µM.

  • Agonist: Known agonist for "Target X" (e.g., a peptide or small molecule).

  • HTRF® cAMP Kit: (e.g., from Revvity, Cisbio) containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor).[23]

  • Assay Plates: 384-well, low-volume, white, solid-bottom plates.

  • Reagents: HBSS, 5 mM IBMX (phosphodiesterase inhibitor), 5 µM Forskolin (adenylyl cyclase activator), DMSO.

  • Instrumentation: HTRF®-compatible plate reader, automated liquid handling system.

Assay Principle Visualization

The assay quantifies cAMP via competitive immunoassay. Cellular cAMP produced competes with the labeled cAMP-d2 for binding to an anti-cAMP antibody labeled with Europium cryptate. High cellular cAMP leads to low HTRF signal, and low cellular cAMP results in a high HTRF signal.

HTRF_Principle cluster_low_cAMP Low Cellular cAMP (High HTRF Signal) cluster_high_cAMP High Cellular cAMP (Low HTRF Signal) Ab_low Anti-cAMP-Eu(K) d2_low cAMP-d2 Ab_low->d2_low Binding FRET_low FRET Signal Ab_high Anti-cAMP-Eu(K) cell_cAMP Cellular cAMP Ab_high->cell_cAMP Binding d2_high cAMP-d2 FRET_high No FRET

Figure 2: Principle of the competitive HTRF® cAMP assay.

Step-by-Step Protocol

This protocol is optimized for a 384-well plate with a final assay volume of 20 µL.

  • Cell Preparation:

    • Culture CHO-K1 cells expressing "Target X" to ~80-90% confluency.

    • Harvest cells and resuspend in stimulation buffer (HBSS with 5 mM IBMX) to a density of 2,500 cells/5 µL. The inclusion of IBMX is critical; it prevents the degradation of cAMP by phosphodiesterases, thereby amplifying the assay signal.[23]

  • Compound Plating (Automated Liquid Handler):

    • Dispense 200 nL of compound from the library source plates into the 384-well assay plates. This results in a 100x concentration.

    • For controls, dispense 200 nL of DMSO into minimum and maximum signal control wells.

  • Cell Dispensing:

    • Dispense 5 µL of the cell suspension (2,500 cells) into each well of the assay plates containing the pre-spotted compounds.

    • Incubate for 15 minutes at room temperature. This pre-incubation allows the test compounds to interact with the receptor before stimulation.

  • Agonist/Forskolin Addition:

    • Prepare an agonist/forskolin solution in stimulation buffer. The forskolin is used to stimulate adenylyl cyclase, creating a measurable level of cAMP for the Gi-coupled receptor to inhibit.

    • Minimum Signal Wells (Negative Control): Add 5 µL of stimulation buffer with 5 µM Forskolin.

    • Maximum Signal Wells (Positive Control): Add 5 µL of stimulation buffer with 5 µM Forskolin and a high concentration of a known "Target X" inhibitor.

    • Sample Wells: Add 5 µL of stimulation buffer containing both 5 µM Forskolin and the EC80 concentration of the "Target X" agonist.

    • Incubate the plate for 30 minutes at room temperature.

  • Detection Reagent Addition:

    • Prepare the HTRF® detection reagents (cAMP-d2 and anti-cAMP-Cryptate) according to the manufacturer's protocol in the supplied lysis buffer.

    • Add 5 µL of the cAMP-d2 solution to all wells.

    • Add 5 µL of the anti-cAMP-Cryptate solution to all wells.

  • Final Incubation and Plate Reading:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

Data Analysis and Quality Control

Rigorous data analysis and quality control are essential for a trustworthy HTS campaign.[24]

Data Calculation
  • Calculate the HTRF Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)

    • Ratio_min: Average signal from minimum signal wells (agonist + forskolin, no inhibitor).

    • Ratio_max: Average signal from maximum signal wells (forskolin only, or with full inhibitor).

Quality Control Metrics

The Z'-factor is the gold standard for validating the quality of an HTS assay. An assay with a Z' > 0.5 is considered robust and suitable for screening.[24][25]

  • Z'-factor Formula: 1 - [ (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| ]

Parameter Description Example Value
Mean_max Mean HTRF ratio of max signal control25,000
SD_max Standard deviation of max signal control850
Mean_min Mean HTRF ratio of min signal control5,000
SD_min Standard deviation of min signal control400
Signal-to-Background (S/B) Mean_max / Mean_min5.0
Z'-factor Quality metric for the assay0.69

A Z'-factor of 0.69 indicates an excellent assay window and low data variability, providing high confidence in the screening results.

Hit Identification

A "hit" is typically defined as a compound that produces a statistically significant effect. A common criterion is a percent inhibition greater than three times the standard deviation of the sample population (e.g., % Inhibition > 50% or > 3σ).

Hit Confirmation and Secondary Assays

Primary hits must be subjected to a confirmation and validation cascade to eliminate false positives and prioritize genuine modulators of the target.

Hit_Triage PrimaryHits Primary Hits (from single-point screen) Reorder Re-order/Re-synthesize Fresh Powder PrimaryHits->Reorder DoseResponse 10-point Dose-Response (Confirm IC50) Reorder->DoseResponse Eliminate storage artifacts Orthogonal Orthogonal Assay (e.g., binding assay, different readout) DoseResponse->Orthogonal Eliminate assay-specific artifacts SAR SAR by Catalogue (Test structural analogues) Orthogonal->SAR Confirm on-target activity Lead Validated Hit Series SAR->Lead

Figure 3: Workflow for hit confirmation and validation.

Orthogonal Assays: A crucial step is to test confirmed hits in an alternative assay format. For example, if the primary screen was a functional cell-based assay, a secondary screen could be a direct binding assay, such as Fluorescence Polarization (FP), to confirm that the compound physically interacts with the receptor.[20] This helps to rule out compounds that interfere with the detection system or act downstream of the target.

Conclusion

The this compound scaffold provides a rich starting point for drug discovery. The systematic application of high-throughput screening allows for the rapid and efficient exploration of its biological potential. By employing robust and well-validated assay technologies like HTRF®, coupled with rigorous data analysis and a logical hit triage process, researchers can confidently identify and advance novel chemical entities toward the development of next-generation therapeutics. The protocols and framework detailed in this note offer a validated roadmap for initiating such a discovery campaign.

References

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  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: NIH National Center for Biotechnology Information URL: [Link]

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  • Title: Fluorescence Polarization Assays in Small Molecule Screening Source: NIH National Center for Biotechnology Information URL: [Link]

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1-Methyl-3-phenylpiperidin-4-one as a chemical probe

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-Methyl-3-phenylpiperidin-4-one: Synthesis, Characterization, and Use as a Versatile Chemical Probe

Abstract

This document provides a comprehensive technical guide on this compound, a pivotal chemical intermediate for researchers in medicinal chemistry and drug development. The guide details a robust, multi-step synthesis protocol, outlines expected analytical characterization data, and presents a practical application protocol for its use as a precursor in the synthesis of opioid receptor modulators. The methodologies are presented with an emphasis on the underlying chemical principles and rationale to empower researchers to adapt and troubleshoot these procedures.

Introduction: The Strategic Value of the 3-Phenyl-4-Piperidone Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Within this class, the 4-piperidone framework is a particularly versatile starting point for constructing molecules with significant biological activity, including potent analgesics, antipsychotics, and kinase inhibitors.[2] this compound (CAS 3881-28-5) is a specific derivative of immense interest due to its structural relationship to potent phenylpiperidine-class opioid analgesics like pethidine (Meperidine) and fentanyl.[3][4]

The strategic placement of a phenyl group at the 3-position, adjacent to the carbonyl, significantly influences the stereoelectronic properties of the molecule. This substitution pattern is critical for modulating receptor affinity and functional activity at opioid receptors, making it a valuable template for neuropharmacological studies.[5] This guide provides the necessary protocols to synthesize, characterize, and utilize this key chemical probe in the laboratory.

Physicochemical and Spectroscopic Profile

Proper characterization is essential for confirming the identity and purity of this compound. Below are its key properties and the expected spectroscopic signatures.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 3881-28-5[5]
Molecular Formula C₁₂H₁₅NO[5]
Molecular Weight 189.25 g/mol [5]
Appearance Expected to be an oil or low-melting solidInferred
Boiling Point 318.7 °CCommercial Supplier Data
Density 1.062 g/cm³Commercial Supplier Data
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the δ 7.2-7.4 ppm range), the N-methyl group (a singlet around δ 2.3-2.5 ppm), and the diastereotopic protons of the piperidine ring. The proton at the 3-position (methine proton) will likely appear as a multiplet, coupled to the adjacent methylene protons.[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon (C4) will be a prominent signal in the downfield region (δ > 200 ppm). Aromatic carbons will appear in the δ 125-145 ppm range. The N-methyl carbon will be a sharp signal around δ 40-45 ppm, while the piperidine ring carbons will resonate in the upfield region.[6][7]

  • IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch is expected around 1710-1730 cm⁻¹. C-H stretching frequencies for the aromatic and aliphatic portions will also be present.[8]

  • MS (Mass Spectrometry): The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 189, corresponding to the molecular weight of the compound. Common fragmentation patterns for piperidines would also be expected.

Synthesis of this compound

A specific, peer-reviewed synthesis for this compound is not prominently documented. However, a reliable synthesis can be constructed based on well-established methods for creating substituted piperidones, primarily the Dieckmann condensation.[2][9][10] The following three-step protocol is a robust pathway to the target molecule.

Synthesis_Workflow start Methyl Acrylate + Methylamine step1 Step 1: Michael Addition & Amide Formation start->step1 step1_reagents Phenylacetyl Chloride step1_reagents->step1 intermediate1 Diester-Amide Intermediate step1->intermediate1 step2 Step 2: Dieckmann Condensation intermediate1->step2 NaH or NaOEt Toluene, Reflux intermediate2 β-Keto Ester Intermediate step2->intermediate2 step3 Step 3: Hydrolysis & Decarboxylation intermediate2->step3 Aq. HCl Reflux final_product 1-Methyl-3-phenyl- piperidin-4-one step3->final_product Application_Workflow start 1-Methyl-3-phenyl- piperidin-4-one step1 Step A: Cyanohydrin Formation start->step1 KCN, Acid intermediate1 Piperidine-4-carbonitrile Intermediate step1->intermediate1 step2 Step B: Esterification intermediate1->step2 Ethanol, H₂SO₄ Reflux final_product Pethidine Analogue step2->final_product

Sources

Application Note & Protocols: Strategic Derivatization of 1-Methyl-3-phenylpiperidin-4-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry.

Abstract: The 1-methyl-3-phenylpiperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a wide array of pharmacologically active agents, notably opioid analgesics and central nervous system (CNS) modulators.[1][2] Its rigid framework, combined with multiple sites for chemical modification, makes it an ideal template for systematic structure-activity relationship (SAR) studies. This document provides a detailed guide on the strategic derivatization of this core scaffold, offering both the rationale behind synthetic choices and step-by-step protocols for key transformations. We will explore modifications at the piperidine nitrogen (N-1), the ketone at C-4, and the aromatic phenyl ring at C-3, providing a comprehensive framework for generating compound libraries aimed at optimizing potency, selectivity, and pharmacokinetic profiles.

Introduction: The Significance of the 3-Phenylpiperidine Motif

The 3-phenylpiperidine core is a recurring motif in numerous biologically active compounds.[1] Its conformational rigidity and the spatial orientation of the phenyl group and the nitrogen atom are critical for molecular recognition at various receptors. Derivatives have shown a wide range of pharmacological activities, including potent opioid receptor agonism, dopamine autoreceptor stimulation, and neurokinin-1 (NK₁) receptor antagonism.[1][3]

The parent compound, this compound, presents three primary vectors for chemical diversification, making it an excellent starting point for a focused SAR campaign. Understanding how modifications at each position influence biological activity is crucial for rational drug design.[4]

Strategic Derivatization Workflow

A successful SAR campaign on this scaffold involves systematically exploring the chemical space around its key functional groups. The overall strategy can be visualized as a multi-pronged approach originating from the central core.

SAR_Workflow Core This compound (Core Scaffold) N_Mod N-1 Position (Nitrogen Modification) Core->N_Mod Vector 1 C4_Mod C-4 Position (Ketone Modification) Core->C4_Mod Vector 2 Ph_Mod C-3 Position (Phenyl Ring Modification) Core->Ph_Mod Vector 3 N_Demethyl N-Demethylation N_Mod->N_Demethyl C4_Reduction Reduction to Alcohol C4_Mod->C4_Reduction C4_Grignard Grignard Addition C4_Mod->C4_Grignard C4_Reductive Reductive Amination C4_Mod->C4_Reductive C4_Condensation Condensation Reactions (e.g., Knoevenagel, Wittig) C4_Mod->C4_Condensation Ph_Substitution Aromatic Substitution (on precursor) Ph_Mod->Ph_Substitution Ph_Bioisostere Bioisosteric Replacement Ph_Mod->Ph_Bioisostere N_Alkylation N-Alkylation / Arylation N_Demethyl->N_Alkylation SAR_Table SAR Data Analysis: Potency, Selectivity, ADME N_Alkylation->SAR_Table C4_Grignard->SAR_Table C4_Reductive->SAR_Table Ph_Substitution->SAR_Table

Caption: Strategic workflow for SAR studies on this compound.

Derivatization at the N-1 Position: Modulating Basicity and Lipophilicity

The tertiary amine at the N-1 position is a critical pharmacophoric element, often involved in salt-bridge interactions with target proteins. Modifying the N-substituent allows for fine-tuning of the compound's pKa, lipophilicity, and steric bulk, which can profoundly impact receptor affinity, selectivity, and pharmacokinetic properties.

N-Demethylation: Creating a Versatile Intermediate

The first step to diversify the N-1 position is the removal of the methyl group. This transformation is a crucial chemical process in alkaloid chemistry and can be achieved using various reagents.[5] Von Braun-type reactions or the use of chloroformate reagents are common methods.[5]

Protocol 1: N-Demethylation using 1-Chloroethyl Chloroformate (ACE-Cl)

  • Rationale: ACE-Cl is a widely used and effective reagent for the N-demethylation of tertiary amines. The reaction proceeds through a stable carbamate intermediate, which is then readily cleaved by methanol to yield the secondary amine. This method is often cleaner and higher-yielding than older methods like the von Braun reaction.

  • Step-by-Step Protocol:

    • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloroethane (DCE) under an inert atmosphere (N₂ or Ar).

    • Reagent Addition: Add proton sponge (1.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath. Add 1-chloroethyl chloroformate (ACE-Cl, 1.2 eq) dropwise over 15 minutes.

    • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 83 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up (Carbamate formation): Once the starting material is consumed, cool the reaction mixture and concentrate it under reduced pressure.

    • Cleavage: Dissolve the crude residue in methanol and heat to reflux for 1-2 hours.

    • Purification: Cool the solution and concentrate under reduced pressure. Purify the resulting crude 3-phenylpiperidin-4-one hydrochloride salt by recrystallization or silica gel chromatography to obtain the desired secondary amine.

N-Alkylation and N-Arylation: Exploring Chemical Space

With the secondary amine in hand, a vast array of substituents can be introduced via N-alkylation or related C-N bond-forming reactions.

Protocol 2: Reductive Amination for N-Alkylation

  • Rationale: Reductive amination is a robust and versatile method for forming C-N bonds. It avoids the use of harsh alkyl halides and often proceeds with high yields and good functional group tolerance.

  • Step-by-Step Protocol:

    • Reaction Setup: To a solution of 3-phenylpiperidin-4-one (1.0 eq) in methanol or dichloroethane, add the desired aldehyde or ketone (1.1 eq) and acetic acid (0.1 eq).

    • Reducing Agent: Stir the mixture at room temperature for 1 hour, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Derivatization at the C-4 Position: Introducing Diversity

The ketone at the C-4 position is a highly versatile functional group that can be transformed into a wide range of other moieties, including alcohols, amines, and carbon-carbon double bonds.

Grignard Reaction: Introducing Novel Carbon Scaffolds

The addition of organometallic reagents, such as Grignard reagents, to the C-4 ketone introduces a new carbon substituent and a tertiary alcohol.[6] This is a powerful method for adding steric bulk and new functional groups.

Protocol 3: Grignard Addition to the C-4 Ketone

  • Rationale: The Grignard reaction is a classic and effective method for C-C bond formation at a carbonyl carbon. It allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups.

  • Step-by-Step Protocol:

    • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0 °C.

    • Reagent Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq, as a solution in THF) dropwise to the cooled solution.

    • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Purification: Concentrate the filtrate under reduced pressure and purify the resulting tertiary alcohol by column chromatography.

Condensation Reactions: Knoevenagel and Wittig

Condensation reactions at the C-4 position can introduce exocyclic double bonds, which can serve as handles for further functionalization or as key structural elements in their own right.[7][8]

Protocol 4: Knoevenagel Condensation

  • Rationale: The Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) introduces an electron-withdrawing group via an exocyclic double bond, significantly altering the electronic properties of the C-4 position.

  • Step-by-Step Protocol:

    • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), an active methylene compound (e.g., malononitrile, 1.1 eq), and a catalytic amount of a base such as piperidine or ammonium acetate in a suitable solvent like ethanol or toluene.

    • Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus if toluene is the solvent to remove water. Monitor the reaction for 2-6 hours.

    • Work-up: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue.

    • Purification: Recrystallize the product from a suitable solvent (e.g., ethanol) or purify by column chromatography.

Derivatization of the Phenyl Ring: Probing Aromatic Interactions

The phenyl ring at the C-3 position is crucial for the activity of many derivatives, often engaging in π-π stacking or hydrophobic interactions within the receptor binding pocket. Modifying this ring is a key strategy for improving potency and selectivity.[4]

Synthesis with Substituted Precursors

The most straightforward approach is to synthesize the piperidone core using a substituted phenyl precursor (e.g., 3-bromo-benzaldehyde) in a Mannich-type condensation reaction.[9] This allows for the introduction of a wide range of electron-donating and electron-withdrawing groups.

Bioisosteric Replacement

In advanced lead optimization, replacing the phenyl ring with a bioisostere can dramatically improve physicochemical properties and metabolic stability.[10][11] Non-classical phenyl bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane can mimic the spatial orientation of the phenyl ring while offering a more three-dimensional structure and altered electronic properties.[12][13] This strategy typically requires a more involved multi-step synthesis of the core scaffold with the desired bioisostere already in place.

Structure-Activity Relationship (SAR) Data Summary

The goal of the derivatization is to generate data that links structural changes to biological activity. The following table provides a hypothetical summary of SAR data for a series of derivatives targeting the μ-opioid receptor (MOR).

Compound ID N-1 Substituent (R¹) C-4 Modification (R²) C-3 Phenyl Substituent (R³) MOR Binding Affinity (Ki, nM) Functional Activity (EC₅₀, nM)
Core-01 -CH₃=OH50.2120.5
N-01 -CH₂CH₂Ph=OH5.815.3
N-02 -H=OH150.7>1000
C4-01 -CH₃-OH, -Ph (Grignard)H25.165.8
C4-02 -CH₃=CH(CN) (Knoevenagel)H98.4250.1
Ph-01 -CH₃=O3-OH1.23.5
Ph-02 -CH₃=O4-Cl45.6110.0

Interpretation of Hypothetical SAR Data:

  • N-1 Position: Replacing the N-methyl group with a larger, lipophilic group like phenethyl (N-01) significantly increases potency, a common trend in opioid ligands.[14] The secondary amine (N-02) is detrimental to activity.

  • C-4 Position: Conversion of the ketone to a tertiary alcohol with a phenyl group (C4-01) retains good activity. The introduction of a polar, electron-withdrawing group (C4-02) reduces activity.

  • C-3 Phenyl Ring: A hydroxyl group at the meta-position of the phenyl ring (Ph-01) dramatically enhances potency, a well-established interaction for opioid agonists.[3] A chloro-substituent at the para-position (Ph-02) offers no improvement over the unsubstituted parent compound.

Characterization and Validation

Every synthesized derivative must be rigorously characterized to confirm its structure and purity. This is a self-validating system essential for trustworthy SAR data.

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are mandatory for unambiguous structure elucidation.

  • Purity Assessment: Purity should be assessed by HPLC or LC-MS and should typically be >95% for biological screening.

Validation_Workflow Synthesis Synthesized Derivative Purification Purification (Chromatography / Recrystallization) Synthesis->Purification Structure Structural Characterization (NMR, HRMS) Purification->Structure Purity Purity Analysis (HPLC, LC-MS >95%) Structure->Purity BioAssay Biological Screening (Binding & Functional Assays) Purity->BioAssay SAR SAR Analysis BioAssay->SAR

Caption: Self-validating workflow for compound synthesis and evaluation.

Conclusion

The this compound scaffold provides a robust and versatile platform for medicinal chemistry exploration. By systematically applying derivatization strategies at the N-1, C-4, and C-3 positions, researchers can effectively probe the structure-activity landscape of their biological target. The protocols and strategies outlined in this document provide a foundational guide for generating diverse chemical libraries, leading to the identification of optimized lead compounds with improved pharmacological profiles.

References

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
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  • N-Demethylation of Alkaloids. ResearchGate.[Link]

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  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. ACS Publications.[Link]

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  • Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. ResearchGate.[Link]

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  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. National Center for Biotechnology Information.[Link]

  • Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv.[Link]

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  • Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Future Science.[Link]

Sources

Application Notes and Protocols: 1-Methyl-3-phenylpiperidin-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-methyl-3-phenylpiperidin-4-one scaffold is a cornerstone in the design and synthesis of centrally acting therapeutic agents, most notably potent analgesics. Its rigid framework allows for precise orientation of pharmacophoric elements, making it an invaluable template for exploring structure-activity relationships (SAR) in drug discovery. These application notes provide a comprehensive overview of the synthesis, derivatization, and medicinal chemistry applications of this compound, with a focus on its role as a key intermediate in the development of opioid analgesics. Detailed protocols for its synthesis and the preparation of illustrative derivatives are presented, alongside a discussion of critical safety considerations related to the potential formation of the neurotoxin MPTP.

Introduction: The Significance of the Phenylpiperidine Scaffold

The piperidine ring is a prevalent motif in a vast number of pharmaceuticals and natural products, owing to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for diverse chemical modifications[1]. When substituted with a phenyl group, the resulting phenylpiperidine core becomes a privileged structure for targeting the central nervous system (CNS). Specifically, the 4-phenylpiperidine framework is the defining feature of the pethidine (meperidine) class of synthetic opioids[2]. This compound, as a structural isomer and synthetic precursor, offers a unique platform for the development of novel analgesics and other CNS-active compounds. Its strategic placement of the phenyl and ketone functionalities provides multiple avenues for chemical elaboration to fine-tune pharmacological activity.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through a multi-step sequence, often culminating in an intramolecular cyclization. While various synthetic strategies for substituted piperidones have been reported[3][4], a common approach involves a Dieckmann condensation or a related intramolecular cyclization of a suitable diester precursor. The following protocol is a representative example of how such a synthesis might be approached.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • Phenylacetic acid

  • Thionyl chloride

  • Ethanol

  • Methylamine

  • Ethyl acrylate

  • Sodium ethoxide

  • Hydrochloric acid

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Toluene

Procedure:

  • Esterification of Phenylacetic Acid:

    • In a round-bottom flask, suspend phenylacetic acid (1 equivalent) in an excess of ethanol.

    • Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 equivalents).

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Remove the excess ethanol and thionyl chloride under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl phenylacetate.

  • N-alkylation with Ethyl Acrylate:

    • To a solution of methylamine (1.1 equivalents) in ethanol, add ethyl phenylacetate (1 equivalent).

    • Slowly add ethyl acrylate (1.1 equivalents) to the mixture.

    • Stir the reaction at room temperature for 24 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude diester intermediate.

  • Dieckmann Condensation:

    • Prepare a solution of sodium ethoxide (1.5 equivalents) in anhydrous toluene.

    • Add the crude diester intermediate dropwise to the sodium ethoxide solution at reflux.

    • Continue refluxing for 6-8 hours.

    • Cool the reaction to room temperature and quench with a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to yield the crude β-ketoester.

  • Hydrolysis and Decarboxylation:

    • To the crude β-ketoester, add 6M hydrochloric acid.

    • Reflux the mixture for 12 hours to effect both hydrolysis and decarboxylation.

    • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting crude this compound by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Visualization of the Synthetic Workflow:

G A Phenylacetic Acid + Ethanol B Ethyl Phenylacetate A->B SOCl2 D Diester Intermediate B->D C Methylamine + Ethyl Acrylate C->D N-alkylation F β-Ketoester Intermediate D->F Intramolecular Cyclization E Sodium Ethoxide (Dieckmann Condensation) E->F H This compound F->H Acidic Workup G HCl (Hydrolysis & Decarboxylation) G->H

Caption: Synthetic workflow for this compound.

Medicinal Chemistry Applications: A Scaffold for Analgesics

The this compound scaffold is an immediate precursor to a variety of potent analgesics. The core structure contains the essential pharmacophoric elements for opioid receptor binding.

Pethidine (Meperidine) Analogs

Pethidine is a fully synthetic opioid of the phenylpiperidine class[2]. While pethidine itself is a 4-phenyl-4-carbethoxypiperidine derivative[5], the 3-phenylpiperidone scaffold allows for the synthesis of novel analogs with potentially improved pharmacological profiles. The general structure-activity relationships (SAR) for phenylpiperidine analgesics can be summarized as follows:

  • The Phenyl Group: Essential for analgesic activity. Substitution on the phenyl ring can modulate potency and receptor selectivity.

  • The Piperidine Nitrogen: Typically substituted with a small alkyl group, such as methyl. Larger substituents can alter activity[6].

  • The 4-Position: The ketone at the 4-position of this compound can be converted to other functional groups, such as esters, alcohols, or amides, which significantly impacts analgesic potency[7][8].

Protocol 2: Derivatization of this compound to a Pethidine Analog Precursor

Objective: To convert the ketone functionality of this compound to a tertiary alcohol, a key step in the synthesis of certain pethidine-like analgesics.

Materials:

  • This compound

  • Ethylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or THF

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reaction:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add ethylmagnesium bromide (1.2 equivalents) dropwise via a dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by TLC.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude 1-methyl-3-phenyl-4-ethyl-piperidin-4-ol.

    • Purify by column chromatography if necessary.

Visualization of the Derivatization Pathway:

G A This compound C Tertiary Alcohol Intermediate A->C B Ethylmagnesium Bromide (Grignard Reagent) B->C Nucleophilic Addition E Pethidine-like Analog C->E e.g., Acylation D Esterification D->E

Caption: Derivatization of the piperidone to a pethidine analog precursor.

Critical Safety Consideration: The Formation of MPTP

A significant risk associated with the synthesis of phenylpiperidine derivatives is the potential for the formation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)[9][10]. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to irreversible Parkinsonian symptoms[10][11].

MPTP can be formed as an impurity during the synthesis of MPPP (1-methyl-4-phenyl-4-propionoxypiperidine), a pethidine analog, particularly under acidic conditions that promote dehydration of the tertiary alcohol intermediate[9]. While this compound is a positional isomer of the direct precursor to MPTP, similar reaction conditions and intermediates could potentially lead to related neurotoxic byproducts.

Mechanism of MPTP-induced Neurotoxicity:
  • Blood-Brain Barrier Penetration: MPTP is lipophilic and readily crosses the blood-brain barrier.

  • Metabolic Activation: In the brain, MPTP is oxidized by monoamine oxidase B (MAO-B) in glial cells to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+)[10].

  • Neuronal Uptake: MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter.

  • Mitochondrial Inhibition: MPP+ accumulates in mitochondria and inhibits Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death[9].

Visualization of MPTP's Mechanism of Action:

G MPTP MPTP BBB Blood-Brain Barrier MPTP->BBB Crosses Brain Brain BBB->Brain MAOB MAO-B (in Glial Cells) Brain->MAOB MPP MPP+ MAOB->MPP Oxidation DAT Dopamine Transporter MPP->DAT Uptake DopNeuron Dopaminergic Neuron Mito Mitochondrion DopNeuron->Mito DAT->DopNeuron Inhibit Inhibition of Complex I Mito->Inhibit Death Neuronal Death Inhibit->Death

Caption: Mechanism of MPTP-induced neurotoxicity.

Mitigation Strategies:

  • Strict pH Control: Avoid strongly acidic conditions during synthesis and workup, especially when tertiary alcohol intermediates are present.

  • Temperature Management: Exothermic reactions should be carefully controlled to prevent side reactions.

  • Purification and Analysis: Rigorous purification of the final product is essential. Analytical techniques such as HPLC and GC-MS should be employed to detect and quantify any potential neurotoxic impurities.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility as a precursor for potent analgesics underscores the enduring importance of the phenylpiperidine scaffold in drug discovery. Researchers and drug development professionals working with this and related compounds must possess a thorough understanding of the synthetic methodologies, structure-activity relationships, and, critically, the potential safety hazards associated with their synthesis and handling. The protocols and information presented herein serve as a foundational guide for the effective and safe utilization of this compound in the pursuit of novel CNS-active therapeutic agents.

References

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  • 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 1-Methyl-4-phenylpiperidine-4-carbonitrile | C13H16N2 | CID 62513 - PubChem. (n.d.). Retrieved from [Link]

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Application Notes and Protocols for Cell-Based Assays Involving 1-Methyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Bio-Potential of a Synthetic Scaffold

1-Methyl-3-phenylpiperidin-4-one is a heterocyclic compound featuring the piperidin-4-one core structure. While primarily documented as a versatile synthetic intermediate in the generation of complex molecules for the pharmaceutical industry, the biological activities of this specific compound remain largely unexplored.[1][2] The piperidin-4-one scaffold itself is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and neuroleptic properties.[3] Furthermore, the piperidine ring is a key feature in many ligands that interact with opioid receptors, suggesting its potential for neuropharmacological applications.[2]

Given its structural motifs, this compound presents an intriguing candidate for biological screening. These application notes provide a strategic framework and detailed protocols for an initial cell-based investigation into its potential cytotoxic and neuroactive properties. The proposed assays are designed to be self-validating and serve as a foundational screen to guide further research.

Application Note I: Foundational Cytotoxicity Screening

Rationale and Scientific Causality

Before investigating any specific biological function, it is imperative to establish the general cytotoxicity profile of a test compound. This initial screen serves two primary purposes: 1) to identify potential dose-dependent cytotoxic effects, which is a valuable endpoint in itself, especially since many piperidin-4-one derivatives exhibit anticancer properties[3], and 2) to determine the sub-lethal concentration range for use in subsequent, more nuanced functional assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][6] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of metabolically active cells.

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare 1-Methyl-3- phenylpiperidin-4-one Stock P2 Culture SH-SY5Y or PC-3 Cells P3 Harvest and Count Cells A1 Seed Cells in 96-well Plate (e.g., 10,000 cells/well) P3->A1 A2 Incubate 24h for Adherence A1->A2 A3 Prepare Serial Dilutions of Compound in Culture Medium A2->A3 A4 Treat Cells with Compound (include vehicle control) A3->A4 A5 Incubate for 24-72h A4->A5 A6 Add MTT Reagent (e.g., 10 µL/well) A5->A6 A7 Incubate 2-4h at 37°C (Formazan Crystal Formation) A6->A7 A8 Add Solubilization Buffer (e.g., DMSO) A7->A8 A9 Incubate in Dark with Shaking A8->A9 D1 Measure Absorbance (570 nm) A9->D1 D2 Calculate % Viability vs. Vehicle Control D1->D2 D3 Plot Dose-Response Curve and Determine IC50 D2->D3

Caption: Workflow for MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay for Cell Viability

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or human prostate cancer cell line (e.g., PC-3)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]

  • Solubilization buffer (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, neutralize, and centrifuge the cells. Resuspend the cell pellet in fresh complete culture medium.

    • Perform a cell count (e.g., using a hemocytometer and trypan blue).

    • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[6] Include wells for vehicle control and blank (medium only).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[5]

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well.[6]

    • Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the crystals.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Interpretation
ParameterDescription
IC50 Value The concentration of the compound that reduces cell viability by 50%. A lower IC50 indicates higher cytotoxicity.
Dose-Response Curve Visual representation of the compound's effect on cell viability across a range of concentrations.
Maximum Inhibition The highest percentage of cell death observed at the tested concentrations.

Application Note II: Probing for Neuroactive Potential via Neurite Outgrowth

Rationale and Scientific Causality

Neurite outgrowth, the process by which neurons form axons and dendrites, is fundamental to neural development and regeneration.[8] Assessing changes in neurite morphology serves as a sensitive endpoint for identifying compounds with neurotoxic or neurotrophic potential.[9] Given that the piperidine scaffold is prevalent in neuropharmacology[2], it is logical to investigate whether this compound can modulate this critical neuronal process. This assay utilizes immunofluorescence to visualize the neuronal cytoskeleton (specifically β-III tubulin, a neuron-specific marker) allowing for quantitative analysis of neurite length and branching.[10] Human neuroblastoma SH-SY5Y cells, upon differentiation with agents like retinoic acid, acquire a more mature neuronal phenotype and are a well-established model for this type of analysis.

Experimental Workflow: Neurite Outgrowth Assay

G cluster_prep Phase 1: Cell Culture & Differentiation cluster_assay Phase 2: Treatment & Staining cluster_analysis Phase 3: Imaging & Analysis P1 Seed SH-SY5Y Cells on Coated Coverslips P2 Differentiate Cells with Retinoic Acid (3-5 days) P1->P2 A1 Treat Differentiated Cells with Sub-lethal Concentrations of Compound P2->A1 A2 Incubate for 48-72h A1->A2 A3 Fix Cells with 4% PFA A2->A3 A4 Permeabilize with Triton X-100 A3->A4 A5 Block with BSA A4->A5 A6 Incubate with Primary Antibody (e.g., anti-β-III tubulin) A5->A6 A7 Incubate with Fluorescent Secondary Antibody & DAPI A6->A7 D1 Mount Coverslips A7->D1 D2 Acquire Images using Fluorescence Microscope D1->D2 D3 Quantify Neurite Length and Branching using Image Analysis Software D2->D3

Caption: Workflow for immunofluorescence-based neurite outgrowth assay.

Detailed Protocol: Quantitative Neurite Outgrowth Assay

1. Materials and Reagents:

  • SH-SY5Y cells

  • Culture medium, differentiation medium (low serum + retinoic acid)

  • 12 mm glass coverslips, coated with Poly-L-lysine or similar

  • 24-well plates

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization/Blocking buffer (e.g., PBS with 0.1% Triton X-100 and 3% BSA)[11]

  • Primary antibody: Mouse anti-β-III tubulin

  • Secondary antibody: Goat anti-Mouse IgG, Alexa Fluor 488 (or similar)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope with imaging software

2. Procedure:

  • Cell Culture and Differentiation:

    • Place sterile, coated coverslips into the wells of a 24-well plate.

    • Seed SH-SY5Y cells onto the coverslips at a density that allows for individual cell morphology analysis after differentiation.

    • Induce differentiation by switching to a low-serum medium containing 10 µM retinoic acid. Culture for 3-5 days, replacing the medium every 2 days.

  • Compound Treatment:

    • Treat the differentiated cells with this compound at various non-toxic concentrations (determined from the MTT assay). Include a vehicle control.

    • Incubate for 48-72 hours.

  • Immunofluorescence Staining:

    • Gently wash the cells three times with PBS.

    • Fix the cells by adding 4% PFA for 15 minutes at room temperature.[11]

    • Wash three times with PBS.

    • Permeabilize and block the cells with the blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-β-III tubulin antibody (e.g., 1:500 dilution in blocking buffer) overnight at 4°C.[10]

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and DAPI (for nuclear counterstain) for 2 hours at room temperature, protected from light.[10]

    • Wash three times with PBS.

  • Imaging and Quantification:

    • Carefully remove the coverslips from the wells and mount them onto microscope slides using mounting medium.

    • Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.

    • Use an automated image analysis software (e.g., ImageJ with NeuronJ plugin, or commercial software) to quantify neurite outgrowth.[8] Key parameters include:

      • Average neurite length per neuron

      • Number of primary neurites per cell

      • Number of branch points per neuron

Data Interpretation
ParameterPotential Interpretation
Increased Neurite Length/Branching Suggests a potential neurotrophic or neuro-promotive effect.
Decreased Neurite Length/Branching Suggests a potential neurotoxic effect or interference with cytoskeletal dynamics.
No Significant Change Indicates the compound may not directly affect this aspect of neuronal morphology under the tested conditions.

Application Note III: Mechanistic Insight via Mitochondrial Membrane Potential Assessment

Rationale and Scientific Causality

Mitochondrial dysfunction is a key mechanism in many forms of neurotoxicity.[12][13] The neurotoxin MPP+, a structural analog to certain piperidine derivatives, famously induces Parkinson's-like symptoms by inhibiting Complex I of the mitochondrial electron transport chain, which leads to a collapse of the mitochondrial membrane potential (ΔΨm) and subsequent cell death.[13] Assessing ΔΨm provides a sensitive and early indicator of mitochondrial distress.[14] This protocol uses the ratiometric fluorescent dye JC-1. In healthy, energized mitochondria with a high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence. If the ΔΨm collapses, JC-1 reverts to its monomeric form, which emits green fluorescence.[14] A decrease in the red/green fluorescence ratio is therefore a clear indicator of mitochondrial depolarization.

Experimental Workflow: Mitochondrial Membrane Potential Assay

G cluster_prep Phase 1: Cell Preparation cluster_assay Phase 2: Treatment & Staining cluster_analysis Phase 3: Data Acquisition P1 Seed Cells in a Black-walled, Clear-bottom 96-well Plate P2 Incubate 24h for Adherence P1->P2 A1 Treat Cells with Compound (Include Vehicle & Positive Control like CCCP) P2->A1 A2 Incubate for desired time (e.g., 1-24h) A1->A2 A3 Prepare JC-1 Staining Solution A2->A3 A4 Remove Treatment Media and Add JC-1 Solution A3->A4 A5 Incubate 15-30 min at 37°C A4->A5 A6 Wash Cells with Assay Buffer A5->A6 D1 Measure Fluorescence Red: Ex/Em ~535/590 nm Green: Ex/Em ~485/530 nm A6->D1 D2 Calculate Red/Green Fluorescence Ratio D1->D2 D3 Normalize to Vehicle Control D2->D3

Caption: Workflow for JC-1 mitochondrial membrane potential assay.

Detailed Protocol: JC-1 Assay for Mitochondrial Depolarization

1. Materials and Reagents:

  • SH-SY5Y or other suitable cell line

  • Black-walled, clear-bottom 96-well plates

  • This compound

  • JC-1 Dye Kit (containing JC-1 dye and assay buffer)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or FCCP as a positive control for depolarization

  • Fluorescence microplate reader or fluorescence microscope

2. Procedure:

  • Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate at a density of 25,000-50,000 cells/well. Incubate for 24 hours.

  • Compound Treatment:

    • Treat cells with this compound at various concentrations.

    • Include a vehicle control (DMSO).

    • Include a positive control by treating a set of wells with a known mitochondrial uncoupler like 10 µM CCCP for the final 30 minutes of the experiment.

    • Incubate for the desired time period (this can be a short time course, e.g., 1, 4, 12, 24 hours, to detect early events).

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-5 µg/mL in assay buffer or culture medium).

    • After the treatment period, remove the culture medium from the wells.

    • Add 100 µL of the JC-1 staining solution to each well.

    • Incubate the plate for 15-30 minutes at 37°C, protected from light.

  • Washing and Reading:

    • Carefully aspirate the staining solution.

    • Wash each well once or twice with 100 µL of pre-warmed assay buffer.

    • Add 100 µL of assay buffer to each well for reading.

  • Data Acquisition:

    • Measure fluorescence using a multi-mode plate reader.

    • Read green fluorescence (monomers) at Ex/Em ≈ 485/530 nm.

    • Read red fluorescence (J-aggregates) at Ex/Em ≈ 535/590 nm.

  • Data Analysis:

    • For each well, calculate the ratio of red fluorescence to green fluorescence (Red/Green).

    • A decrease in this ratio indicates mitochondrial depolarization.

    • Normalize the results to the vehicle control to determine the relative change in ΔΨm.

Data Interpretation
ObservationInterpretation
High Red/Green Ratio Healthy cells with polarized mitochondria.
Low Red/Green Ratio Cells with depolarized mitochondria, indicating mitochondrial dysfunction.
Dose-dependent Decrease in Ratio Suggests the compound induces mitochondrial toxicity in a concentration-dependent manner.

References

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Methods in Molecular Biology. Available at: [Link][12][15]

  • Live-cell microscopy for mitochondrial membrane potential measurements. (2024). protocols.io. Available at: [Link]

  • Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. (2025). Elabscience. Available at: [Link][14]

  • Llongueras, J. P., & Lovat, P. E. (2016). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery. Available at: [Link][16]

  • Cell-based Assays. MD Biosciences. Available at: [Link][9]

  • Kaja, S., Payne, A. J., & Koulen, P. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Current Neuropharmacology. Available at: [Link][17]

  • Neurite Outgrowth Assay. (2016). Bio-protocol. Available at: [Link][10]

  • Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Current Drug Discovery Technologies. Available at: [Link][18]

  • Mitochondrial Membrane Potential Assay. (2016). Springer Nature Experiments. Available at: [Link][13]

  • Veselý, J., & Tlalka, M. (2013). Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. Journal of Neuroscience Methods. Available at: [Link][19]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available at: [Link][6]

  • Evaluating Mitochondrial Membrane Potential in Cells. Semantic Scholar. Available at: [Link][20]

  • High-Throughput Platform for Fluorescence Image-Based Neurite Outgrowth Analysis. (2024). Agilent. Available at: [Link][11]

  • Neurite Outgrowth, Neurotoxicity. Molecular Devices. Available at: [Link][8]

  • This compound. Active Biopharma. Available at: [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry. Available at: [Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Methyl-3-phenylpiperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Methyl-3-phenylpiperidin-4-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The following sections are structured in a flexible question-and-answer format, providing not just protocols, but the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The synthesis of this compound and related structures is typically achieved through multi-step sequences. The most robust and commonly discussed strategies involve the formation of the piperidin-4-one core followed by N-alkylation, or a convergent approach where the nitrogen is methylated early in the sequence. Two key ring-forming reactions are central to this synthesis:

  • Dieckmann Condensation: This is an intramolecular Claisen condensation of a suitable diester to form the cyclic β-keto ester core.[1][2] This intermediate is then hydrolyzed and decarboxylated to yield the piperidin-4-one. This method offers excellent control over the ring formation.

  • Mannich Reaction: This reaction involves a three-component condensation of a ketone, an amine (like methylamine), and an aldehyde.[3] While potentially more convergent, controlling selectivity and preventing side reactions can be challenging.

For the purposes of this guide, we will focus on the Dieckmann condensation route, which provides a logical and stepwise approach that is often easier to troubleshoot.

Q2: What is a realistic target yield for this synthesis?

Yields are highly dependent on the specific reagents, conditions, and scale. However, for a multi-step synthesis involving a Dieckmann cyclization followed by hydrolysis, decarboxylation, and N-methylation, a cumulative yield in the range of 40-60% is considered good. Individual steps, if optimized, can often exceed 80-90%. For instance, a well-executed Dieckmann condensation can produce the cyclic β-keto ester in high yield, but the subsequent hydrolysis and decarboxylation step is often where yield is lost if conditions are not carefully controlled.[4]

Q3: What are the most critical parameters to control during the synthesis?

Three parameters are paramount for success:

  • Anhydrous Conditions: The Dieckmann condensation is base-catalyzed and involves enolate intermediates. Any moisture will quench the base (e.g., sodium hydride) and the reactive enolates, halting the reaction. All glassware must be rigorously dried, and anhydrous solvents are essential.

  • Base Stoichiometry and Type: A strong, non-nucleophilic base is required for the Dieckmann condensation. Sodium hydride (NaH) or sodium ethoxide are common choices.[5] At least one full equivalent of base is necessary because the product, a β-keto ester, is acidic and will be deprotonated by the base, driving the reaction equilibrium forward.[2]

  • Temperature Control: Both the initial enolate formation and the cyclization are sensitive to temperature. Exothermic reactions must be controlled with appropriate cooling. Subsequent steps, like decarboxylation, require precise heating to ensure complete reaction without product degradation.[4]

Troubleshooting Guide: Common Synthesis Issues

Problem 1: Low or No Yield in Dieckmann Condensation Step

Q: My Dieckmann condensation of the precursor diester is giving very low yields or failing completely. I see mostly unreacted starting material. What are the likely causes?

A: This is a frequent issue, almost always pointing to problems with the reaction setup or reagents. Let's break down the potential causes and solutions.

  • Cause 1: Inactive Base. Sodium hydride (NaH) is the most common culprit. It is highly reactive with moisture and can develop an inactive layer of sodium hydroxide upon storage.

    • Solution: Use freshly opened NaH or wash the NaH with anhydrous hexane before use to remove the mineral oil and any surface oxidation. Ensure it is handled under a strictly inert atmosphere (Nitrogen or Argon).

  • Cause 2: Wet Reagents or Solvents. Trace amounts of water or protic solvents (like ethanol in your toluene) will destroy the base and the enolate intermediate.

    • Solution: Use freshly distilled, anhydrous solvents (e.g., toluene, THF).[5] Ensure your diester starting material is anhydrous. If necessary, dry it by dissolving in a solvent and removing the solvent under vacuum or by azeotropic distillation with toluene.

  • Cause 3: Insufficient Base. The product of the Dieckmann condensation is a β-keto ester, which has an acidic proton (pKa ≈ 11). This product is deprotonated by the alkoxide or hydride base, which is a thermodynamically favorable step that drives the reaction to completion.[2]

    • Solution: Use at least 1.05 to 1.2 equivalents of a strong base. Using less than a full equivalent will result in an incomplete reaction as the equilibrium will not be sufficiently shifted towards the products.

  • Cause 4: Improper Reaction Temperature. If the temperature is too low, the rate of enolate formation and cyclization may be impractically slow. If too high, side reactions can occur.

    • Solution: The reaction is typically started at 0 °C or room temperature for the initial deprotonation, then gently heated to reflux (in solvents like benzene or toluene) to drive the cyclization.[6] Monitor the reaction by TLC or LC-MS to track the consumption of starting material.

Problem 2: Significant Side Product Formation

Q: My crude reaction mixture shows multiple spots on TLC and peaks in the NMR, indicating significant impurity formation. What are the common side reactions?

A: Side product formation often results from competing reaction pathways or impure starting materials.

  • Cause 1: Intermolecular Claisen Condensation. If the reaction is too concentrated, the enolate from one molecule can react with the ester of another molecule, leading to oligomeric or polymeric byproducts.[6] This is a common failure mode in intramolecular reactions.

    • Solution: Employ high-dilution conditions. The reaction should be run at a low concentration (e.g., 0.05 - 0.1 M) to favor the intramolecular pathway over the intermolecular one. This can be achieved by slowly adding the diester solution to a suspension of the base in the solvent.

  • Cause 2: Impure Starting Diester. If your starting diester was synthesized from precursors containing mono-esters or other reactive species, these impurities will lead to a complex product mixture.

    • Solution: Purify the starting diester meticulously before the cyclization step. Column chromatography or vacuum distillation are effective methods. Confirm purity by NMR and GC-MS.

  • Cause 3: Over-methylation (in the N-methylation step). In the final N-methylation step using an agent like methyl iodide, it is possible to form a quaternary ammonium salt, especially if excess alkylating agent is used or the reaction is run for too long.[7][8]

    • Solution: Use a reductive amination method like the Eschweiler-Clarke reaction (formaldehyde and formic acid) for N-methylation. This reaction is self-limiting and will not produce quaternary ammonium salts, as a tertiary amine cannot form another iminium ion.[8][9][10]

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low/No Yield Inactive Base (NaH)Use fresh NaH or wash with hexane under inert gas.
Wet Solvents/ReagentsUse freshly distilled anhydrous solvents and dry starting materials.
Insufficient BaseUse at least 1.05 equivalents of strong base to drive equilibrium.
Side Products Intermolecular CondensationRun the reaction under high-dilution conditions (0.05 M).
Impure Starting MaterialPurify the precursor diester by chromatography or distillation.
QuaternizationUse the Eschweiler-Clarke reaction for a cleaner N-methylation.
Reaction Stalls Poor StirringUse a mechanical stirrer if a large amount of solid base is present.[6]
Purification Issues Oily ProductConvert the final amine product to its hydrochloride salt for easier crystallization and handling.[4]
Close-running ImpuritiesUse a different chromatography solvent system or try recrystallization from a solvent mixture like ethanol/ethyl acetate.[11]

Visualized Workflows and Mechanisms

Dieckmann Condensation Mechanism

The core ring-forming step proceeds via an intramolecular nucleophilic acyl substitution.

Dieckmann_Condensation Dieckmann Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Ring Formation cluster_3 Step 4: Deprotonation (Driving Force) Diester Diester Enolate Ester Enolate Diester->Enolate + Base (NaH) - H₂ Tetrahedral_Int Tetrahedral Intermediate Enolate->Tetrahedral_Int 5-exo-trig Cyclization Beta_Keto_Ester β-Keto Ester Tetrahedral_Int->Beta_Keto_Ester - OR⁻ Final_Enolate Product Enolate Beta_Keto_Ester->Final_Enolate + Base

Caption: Key steps of the base-catalyzed Dieckmann condensation.

Troubleshooting Workflow for Low Yield

This decision tree can help diagnose the root cause of poor reaction outcomes.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_SM Starting Material Consumed? (TLC/LCMS) Start->Check_SM SM_Not_Consumed No Check_SM->SM_Not_Consumed No SM_Consumed Yes Check_SM->SM_Consumed Yes Check_Base Check Base Activity & Anhydrous Conditions SM_Not_Consumed->Check_Base Base_OK Conditions OK Check_Base->Base_OK Yes Base_Bad Conditions Faulty Check_Base->Base_Bad No Increase_Temp Increase Temperature or Reaction Time Base_OK->Increase_Temp Fix_Conditions Use Fresh Base, Dry Solvents Base_Bad->Fix_Conditions Check_Side_Products Complex Mixture of Products? SM_Consumed->Check_Side_Products Is_Complex Yes Check_Side_Products->Is_Complex Yes Is_Not_Complex No Check_Side_Products->Is_Not_Complex No Check_Dilution Review Dilution & Starting Material Purity Is_Complex->Check_Dilution Check_Workup Product Lost During Workup/Purification? Is_Not_Complex->Check_Workup

Caption: A decision tree for diagnosing low-yield issues.

Experimental Protocol: Synthesis via Dieckmann Condensation

This protocol outlines a representative synthesis. Note: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and analytical monitoring.

Step 1: Synthesis of 1-Methyl-3-phenyl-4-oxopiperidine-3-carboxylic acid ethyl ester (Dieckmann Condensation)
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagents:

    • Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.1 equivalents.

    • Anhydrous Toluene: To make a ~0.1 M solution.

    • Precursor Diester (e.g., Ethyl 2-(2-(ethoxycarbonyl)ethyl(methyl)amino)-2-phenylacetate): 1.0 equivalent.

  • Procedure: a. To the flask, add the anhydrous toluene, followed by the NaH dispersion. b. Heat the suspension to 60 °C to dissolve the mineral oil, then allow the NaH to settle. Carefully remove the toluene/oil mixture via cannula and wash the NaH with fresh anhydrous toluene (2x). c. Add fresh anhydrous toluene to the washed NaH. d. Dissolve the precursor diester in anhydrous toluene in the dropping funnel. e. Add the diester solution dropwise to the stirred NaH suspension over 1-2 hours at room temperature. f. After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours). g. Cool the reaction to 0 °C and quench carefully by the slow, dropwise addition of glacial acetic acid until gas evolution ceases, followed by water. h. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester. Purify by column chromatography if necessary.

Step 2: Hydrolysis and Decarboxylation
  • Setup: A round-bottom flask with a reflux condenser.

  • Reagents:

    • Crude β-keto ester from Step 1.

    • 6M Hydrochloric Acid.

  • Procedure: a. Add the crude β-keto ester to the flask and add an excess of 6M HCl. b. Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours. Monitor the reaction for the cessation of CO₂ evolution and the disappearance of the intermediate by TLC/LC-MS.[4] c. Cool the reaction mixture to room temperature. d. Carefully basify the acidic solution to pH > 10 with a cold solution of NaOH or K₂CO₃. e. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. f. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Step 3: Purification
  • Column Chromatography: The crude product can be purified on silica gel using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the mobile phase to prevent tailing of the amine product.

  • Recrystallization: The product can often be recrystallized from a suitable solvent system. Ethanol or ethanol/ethyl acetate mixtures are commonly effective for piperidinone derivatives.[11][12] Alternatively, converting the product to its HCl salt can facilitate crystallization and improve its handling and storage properties.

References

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882. Available at: [Link]

  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. Available at: [Link]

  • Wikipedia (2023). 1-Methyl-4-piperidone. Available at: [Link]

  • SynArchive (2024). Eschweiler-Clarke Reaction. Available at: [Link]

  • Alkhafaji, M. T., et al. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences, 21(2). Available at: [Link]

  • Allery Chemistry (2022). Eschweiler-Clarke Reaction. YouTube. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Dieckmann Condensation. Available at: [Link]

  • Wikipedia (2023). Dieckmann condensation. Available at: [Link]

  • Arulraj, R., & Perumal, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]

  • Rao, D. V. N. S., et al. (2008). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2008(13), 137-148. Available at: [Link]

  • Master Organic Chemistry (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • Google Patents (2004). A process for preparing 1-methyl-3-phenylpiperazine. WO2004106309A1.
  • Chemical Review and Letters (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]

  • ResearchGate (n.d.). A comparison between 1-methylpiperidin-4-one and.... Available at: [Link]

  • Reddit (2021). Experimental Help for Dieckmann Condensation. r/chemhelp. Available at: [Link]

Sources

Technical Support Center: Purification of 1-Methyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-Methyl-3-phenylpiperidin-4-one. This resource is designed to equip researchers with the necessary knowledge to overcome common challenges, ensuring the acquisition of a highly pure product essential for downstream applications in drug development and scientific research.

Introduction to Purification Challenges

This compound is a substituted piperidone with a chiral center at the C3 position, introducing the complexity of diastereomers. Its purification is often complicated by the presence of structurally similar impurities from its synthesis, potential for degradation, and challenging crystallization behavior. Common synthetic routes, such as the Mannich condensation or Dieckmann cyclization, can result in a variety of byproducts including unreacted starting materials, incompletely cyclized intermediates, and products of side reactions.[1]

This guide will systematically address these challenges through a series of troubleshooting scenarios and FAQs, providing both theoretical explanations and practical, step-by-step protocols.

General Purification Workflow

A general strategy for the purification of this compound is outlined below. The specific path taken will depend on the impurity profile of the crude material.

Purification_Workflow Crude_Product Crude this compound Initial_Analysis Initial Purity Assessment (TLC, LC-MS) Crude_Product->Initial_Analysis Distillation Vacuum Distillation Initial_Analysis->Distillation High boiling impurities Crystallization Crystallization Initial_Analysis->Crystallization Moderate purity Chromatography Column Chromatography Initial_Analysis->Chromatography Complex mixture/ Diastereomers Distillation->Crystallization Final_Analysis Final Purity and Identity Confirmation (HPLC, GC-MS, NMR) Crystallization->Final_Analysis Chromatography->Crystallization Pure_Product Pure Product >99% Final_Analysis->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting Crystallization

Crystallization is a powerful and commonly employed technique for purifying piperidin-4-one derivatives.[1] However, several issues can arise.

Q1: My compound "oils out" during crystallization instead of forming solid crystals. What should I do?

A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid. This is often due to the compound's melting point being lower than the temperature of the solution at the point of supersaturation, or the presence of significant impurities that depress the melting point.[2]

Causality and Resolution:

  • High Impurity Load: A high concentration of impurities can significantly lower the melting point of the mixture.

    • Solution: Consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting crystallization.

  • Rapid Cooling: If the solution is cooled too quickly, it can become supersaturated at a temperature above the compound's melting point.

    • Solution: Slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath. Using a larger crystallization vessel can also slow cooling due to a larger surface area-to-volume ratio.[3]

  • Inappropriate Solvent System: The chosen solvent may not be ideal for promoting crystal lattice formation.

    • Solution 1 (Single Solvent): Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to decrease the supersaturation level. Let it cool slowly.[3]

    • Solution 2 (Two-Solvent System): If using a two-solvent system (one in which the compound is soluble and one in which it is not), try adjusting the solvent ratio. Add more of the "good" solvent to the hot solution to ensure the compound stays dissolved longer as it cools.

Step-by-Step Protocol to Address Oiling Out:

  • Re-heat the solution containing the oil until it is homogeneous.

  • Add 10-20% more of the primary solvent (or the "good" solvent in a mixed system).

  • Ensure the solution is clear and fully dissolved.

  • Remove from heat and allow it to cool slowly on a benchtop, insulated with a cork ring or paper towels.

  • If crystals do not form after reaching room temperature, try scratching the inside of the flask with a glass rod at the air-liquid interface to induce nucleation.

  • Once crystal formation begins, allow it to proceed at room temperature before moving to a colder environment (e.g., refrigerator or ice bath).

Q2: I am getting very poor recovery from my crystallization. What are the likely causes and how can I improve my yield?

A2: Low recovery can be frustrating and is often due to using an excessive amount of solvent or premature filtration.

Causality and Resolution:

  • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even at low temperatures.

    • Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the crude product. After filtration, you can try to recover more product from the mother liquor by partially evaporating the solvent and cooling again for a second crop of crystals.

  • Premature Filtration: Filtering the crystals before crystallization is complete will lead to loss of product.

    • Solution: Ensure the crystallization process has finished. After initial crystal formation, allow the flask to stand at a low temperature (e.g., in an ice bath) for at least 30-60 minutes to maximize crystal precipitation.

Troubleshooting Column Chromatography

Column chromatography is an essential tool for separating complex mixtures and isolating diastereomers.[4]

Q3: I'm having difficulty separating the diastereomers of this compound. What chromatographic conditions should I try?

A3: The separation of diastereomers can be challenging due to their similar physical properties. Success often depends on the choice of stationary and mobile phases.

Causality and Resolution:

  • Insufficient Resolution: The polarity difference between the diastereomers may be too small for effective separation with standard silica gel and solvent systems.

    • Solution 1 (Mobile Phase Optimization): A common mobile phase for piperidin-4-one derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5] Systematically vary the solvent ratio to find the optimal polarity for separation. A shallower gradient or isocratic elution with a finely tuned solvent mixture often provides better resolution for closely eluting compounds.

    • Solution 2 (Stationary Phase Selection): If optimizing the mobile phase is insufficient, consider a different stationary phase. Chiral stationary phases, such as those based on cellulose or amylose derivatives, are specifically designed for separating stereoisomers and can be highly effective for diastereomer separation.[4][6]

Step-by-Step Protocol for Diastereomer Separation:

  • Analytical Scale First: Develop your separation method on an analytical HPLC with a chiral column to screen different mobile phases and find a suitable system before scaling up to preparative column chromatography.

  • Normal Phase Chromatography: Start with a normal-phase system. A typical starting point is a mobile phase of hexanes and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the polarity while monitoring the separation by TLC or HPLC.

  • Consider Additives: For basic compounds like piperidines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and resolution by deactivating acidic sites on the silica gel.

  • Chiral Chromatography: If normal phase chromatography is unsuccessful, switch to a chiral stationary phase. Consult literature for the separation of similar chiral amines or piperidines to guide your column and mobile phase selection.

Chromatography_Decision_Tree Start Diastereomer Separation Needed? TLC_Test Test on TLC with Hexanes/EtOAc +/- Triethylamine Start->TLC_Test Good_Sep Good Separation on TLC? TLC_Test->Good_Sep Prep_Column Proceed with Preparative Column Chromatography Good_Sep->Prep_Column Yes Optimize_Solvent Optimize Solvent Ratio Good_Sep->Optimize_Solvent No Optimize_Solvent->TLC_Test Chiral_HPLC Screen on Chiral HPLC Optimize_Solvent->Chiral_HPLC Still no separation Chiral_Prep Scale up with Chiral Preparative Chromatography Chiral_HPLC->Chiral_Prep

Caption: Decision tree for diastereomer separation.

Purity Assessment and Impurity Profiling

Accurate assessment of purity is critical. A combination of analytical techniques provides a comprehensive impurity profile.

Q4: What are the best analytical methods for determining the purity of my this compound sample?

A4: A multi-technique approach is recommended for a thorough purity assessment.

Recommended Analytical Techniques:

TechniquePurposeKey Considerations
HPLC-UV Quantitative purity assessment and detection of non-volatile impurities.[7]Use a C18 reverse-phase column. A mobile phase of acetonitrile and water with a modifier like formic or trifluoroacetic acid is a good starting point. A diode array detector (DAD) can help in identifying impurities by their UV spectra.
GC-MS Detection of volatile impurities, residual solvents, and structural information of impurities.[8]The compound is volatile enough for GC analysis. The mass spectrum will show characteristic fragmentation patterns that can help in identifying the parent compound and related impurities. Look for the molecular ion peak and fragments corresponding to the loss of the methyl group or cleavage of the piperidine ring.
¹H and ¹³C NMR Structural confirmation and detection of impurities with different proton or carbon environments.NMR is excellent for confirming the structure of the desired product and can often reveal the presence of major impurities. Quantitative NMR (qNMR) can be used for accurate purity determination with an internal standard.

Stability and Degradation

Understanding the stability of this compound is crucial for choosing appropriate purification and storage conditions.

Q5: Is this compound prone to degradation during purification? What conditions should I avoid?

Potential Degradation Pathways and Prevention:

  • Acid/Base Instability: Both strong acidic and strong basic conditions should be avoided, especially at elevated temperatures, as they can catalyze hydrolysis or other rearrangement reactions.[10] Purification steps involving pH adjustments should be performed at low temperatures and with careful monitoring.

  • Oxidation: The tertiary amine is susceptible to oxidation. Avoid prolonged exposure to air and oxidizing agents. When concentrating solutions, it is best to use a rotary evaporator under reduced pressure rather than heating in an open vessel.

  • Thermal Instability: While likely stable at room temperature, prolonged exposure to high temperatures during distillation or drying should be minimized to prevent degradation. Vacuum distillation is preferred to lower the boiling point.

Frequently Asked Questions (FAQs)

Q: What are the expected common impurities from the synthesis of this compound?

A: While specific impurity profiling data is limited, based on common synthetic routes, potential impurities include:

  • Starting Materials: Unreacted benzaldehyde, methylamine, and the ketone component.

  • Intermediates: Incompletely cyclized products from the Mannich or Dieckmann reactions.

  • Byproducts: Products of self-condensation of the starting materials or other side reactions. Over-alkylation at other positions is also a possibility.

Q: How should I store my purified this compound?

A: To ensure long-term stability, the purified compound should be stored in a tightly sealed container, protected from light and air, at a low temperature (e.g., in a refrigerator or freezer). Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended.

Q: Can I use distillation to purify this compound?

A: Yes, vacuum distillation can be an effective method for removing non-volatile impurities or those with significantly different boiling points.[11] It is crucial to use a high-vacuum system to lower the boiling point and prevent thermal degradation. A short-path distillation apparatus is often suitable for small-scale purifications.

References

  • Process for preparing 1-methyl-3-phenylpiperazine. (2004). Google Patents.
  • Abiedalla, Y. F. H., Abdel-Hay, K., DeRuiter, J., & Clark, C. R. (2012). Synthesis and GC-MS analysis of a series of homologs and regioisomers of 3,4-methylenedioxypyrovalerone (MDPV). Forensic Science International, 223(1-3), 189–197. [Link]

  • Edson, C. B., Liu, M., Totsingan, F., O'Berg, E., Salvucci, J., Dao, U., Khare, S. D., & Gross, R. A. (2023). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 88(17), 11685–11703. [Link]

  • Al-Ostoot, F. H., Al-Mulla, A., & Al-Masoudi, N. A. (2020). Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines. ResearchGate. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-8.
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  • Alhabardi, S. (2020). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694.
  • Serafin, K., Kwiecień, A., Szeleszczuk, Ł., & Kuran, B. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 27(23), 8269. [Link]

  • Prajapati, M., & Bodiwala, K. (2015). Results of forced degradation studies. ResearchGate. [Link]

  • Mahdi, D. S., & ALkhafaji, S. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science, 12(2), 65-75.
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  • Alhabardi, S. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. PubMed. [Link]

  • Li, H., Wang, Y., & Li, Y. (2024). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine. Semantic Scholar. [Link]

  • González-Villarreal, A., & Garcia, A. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 28(11), 4358. [Link]

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  • Pícha, J., et al. (2025). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. FULIR. [Link]

  • Ghugare, P. S., & Kumar, S. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 193-205.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Li, Y., et al. (2023). Chiral Separation, Configuration Confirmation and Bioactivity Determination of the Stereoisomers of Hesperidin and Narirutin in Citrus reticulata Blanco. Molecules, 28(2), 793. [Link]

  • Bouattour, R., et al. (2025). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. ResearchGate. [Link]

  • University of Rochester. (2026). How To: Purify by Crystallization. University of Rochester Department of Chemistry. [Link]

  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

  • Singh, R., & Kumar, R. (2014). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • El-Hashash, M. A., El-Gendy, A. M., & El-Sawy, E. R. (2009).
  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research. [Link]

  • Method for synthesizing 1-methyl-4-(4-piperidinyl)piperazine hydrochloride. (n.d.). Google Patents.
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  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

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  • Mischnick, P., & Thiem, J. (2025). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. ResearchGate. [Link]

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Stability issues with 1-Methyl-3-phenylpiperidin-4-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-3-phenylpiperidin-4-one

Introduction

Welcome to the technical support guide for this compound (CAS 3881-28-5). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile piperidin-4-one derivative in their work.[1] As a key synthetic intermediate in medicinal chemistry, understanding its behavior and stability in solution is paramount for reproducible and accurate experimental outcomes.[1]

This guide addresses common stability issues encountered during laboratory use. It is structured in a question-and-answer format to provide direct, actionable advice. Our approach is grounded in the fundamental principles of organic chemistry, drawing parallels from related molecular structures to offer scientifically sound troubleshooting strategies in the absence of extensive specific literature on this compound.

Molecular Structure and Key Features

To understand the stability of this compound, it is essential to recognize its key structural features, which dictate its chemical reactivity.

Caption: Structure of this compound.

Key reactive centers include:

  • Tertiary Amine (N1): Susceptible to oxidation.

  • Ketone (C4=O): Can participate in various carbonyl reactions.

  • α-Carbon (C3): The hydrogen atom on this carbon is adjacent to both the nitrogen and the carbonyl group, potentially influencing its reactivity and stereochemical stability.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My stock solution of this compound is developing a yellow or brown tint over time. What is happening?

Answer:

The appearance of color in a previously colorless solution is a common indicator of chemical degradation. For a molecule like this compound, this is most likely due to oxidation or the formation of highly conjugated systems.

Plausible Mechanisms:

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. More complex oxidative pathways, potentially involving the α-carbon (C3), can lead to the formation of chromophores (light-absorbing molecules), resulting in a colored solution.

  • Self-Condensation/Degradation: Aldol-type condensation reactions, though less likely without a strong acid or base catalyst, can occur over long periods or upon exposure to heat, leading to polymeric or conjugated byproducts.

  • Photodegradation: Exposure to UV or ambient light can provide the energy needed to initiate degradation reactions. The ICH guidelines on photostability testing recommend that new drug substances be evaluated for light sensitivity, as degradation can occur even with indirect light exposure.[2]

Troubleshooting & Prevention Workflow:

A Observation: Solution Discoloration B Step 1: Analytical Confirmation - Run HPLC-UV/MS to detect new peaks. - Compare to a freshly prepared standard. A->B C Step 2: Identify Cause - Was the solution exposed to light? - Was it stored at room temperature? - Was an inert atmosphere used? B->C D Step 3: Implement Preventative Measures C->D E Store in amber vials or protect from light. D->E F Store at recommended temperatures (e.g., 2-8°C). D->F G Purge solution with Nitrogen or Argon. D->G H Prepare solutions fresh before each experiment. D->H

Caption: Workflow for troubleshooting solution discoloration.

Recommended Actions:

  • Inert Atmosphere: When preparing stock solutions for long-term storage, use a solvent that has been de-gassed (e.g., by sparging with nitrogen or argon for 15-30 minutes). Overlay the headspace of your storage vial with the inert gas before sealing.

  • Light Protection: Store all solutions in amber glass vials to protect them from light.[3]

  • Temperature Control: Unless experimental conditions require otherwise, store stock solutions refrigerated (2-8°C) or frozen (-20°C or -80°C) to slow the rate of degradation.[4]

  • Fresh Preparation: The most reliable method to ensure compound integrity is to prepare solutions immediately before use.

Question 2: I am observing a decrease in my compound's concentration over the course of an experiment in an aqueous buffer. What are the likely causes?

Answer:

A loss of analyte concentration in aqueous solution suggests either hydrolytic degradation or pH-dependent instability. The stability of piperidine-containing molecules can be highly dependent on the pH of the medium.[5]

Plausible Mechanisms:

  • pH-Dependent Degradation: The piperidine ring can be susceptible to ring-opening or other degradation pathways under strongly acidic or basic conditions. While the N-methyl group adds some stability, extreme pH values should be avoided. Studies on related compounds, such as daunorubicin derivatives with piperidine moieties, show that degradation rates are significantly influenced by pH.[5]

  • Hydrolysis: While the core structure is not immediately susceptible to simple hydrolysis, interactions with buffer components or catalytic activity at certain pH values could promote degradation.

  • Adsorption: The compound may be adsorbing to the surface of your experimental vessels (e.g., plastic tubes, well plates). This is a common issue with organic molecules in aqueous solutions.

Troubleshooting & Experimental Design:

Factor Potential Issue Recommended Action
pH Degradation is accelerated at non-optimal pH.Conduct a simple stability study. Prepare the compound in buffers of different pH values (e.g., pH 4, 7, 9) and analyze the concentration by HPLC at t=0 and after 24 hours.
Buffer Components Phosphate or other buffer salts may catalyze degradation.If instability is observed, test the experiment in an alternative buffer system (e.g., HEPES, TRIS) to rule out buffer-specific effects.
Vessel Type Adsorption to plastic surfaces.If using plasticware, compare the stability in polypropylene tubes versus low-adsorption plasticware or glass vials.
Temperature Higher temperatures increase degradation rates.Run experiments at the lowest feasible temperature. If elevated temperatures are required, minimize the incubation time.[6]

Protocol: Rapid pH Stability Screen

  • Prepare Buffers: Create a set of simple buffers, for example:

    • pH 4.0 (Acetate buffer)

    • pH 7.4 (Phosphate buffer)

    • pH 9.0 (Borate buffer)

  • Prepare Solutions: Prepare a 10 µM solution of this compound in each buffer.

  • Initial Analysis (T=0): Immediately analyze an aliquot from each solution using a validated HPLC method to determine the starting concentration (Peak Area).

  • Incubation: Store the solutions at your experimental temperature (e.g., 37°C).

  • Follow-up Analysis: Analyze aliquots at subsequent time points (e.g., 2, 8, 24 hours).

  • Calculate Recovery: Determine the percent recovery at each time point relative to T=0. This will identify the pH range where the compound is most stable.

Question 3: How should I properly store the solid compound and its stock solutions?

Answer:

Proper storage is critical to ensure the long-term viability and purity of your compound. Recommendations are based on general best practices for complex organic molecules.

Solid Compound:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended.[4]

  • Atmosphere: Keep the container tightly sealed to protect from moisture and air. For long-term storage, consider placing the container inside a desiccator or a sealed bag with a desiccant pack.

Solutions in Organic Solvents (e.g., DMSO, Ethanol):

  • Temperature: Store at -20°C or -80°C.

  • Aliquoting: Prepare concentrated stock solutions and dispense them into single-use aliquots. This avoids repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into your stock.

  • Container: Use high-quality vials with PTFE-lined caps to prevent solvent evaporation and contamination.

Aqueous Solutions:

  • Storage Duration: It is strongly advised to prepare aqueous solutions fresh for each experiment. Due to the higher potential for hydrolysis and microbial growth, long-term storage of aqueous solutions is not recommended.

  • Filtration: If short-term storage (1-2 days) at 4°C is necessary, filter-sterilize the solution through a 0.22 µm filter into a sterile container to prevent microbial contamination.

Advanced Analysis: Forced Degradation Studies

For critical applications, such as in drug development, performing a forced degradation study is essential to understand the intrinsic stability of the molecule. This involves subjecting the compound to a range of harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

Workflow for a Forced Degradation Study:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare solutions of This compound acid Acidic (e.g., 0.1 M HCl, 60°C) prep->acid base Basic (e.g., 0.1 M NaOH, 60°C) prep->base ox Oxidative (e.g., 3% H2O2, RT) prep->ox heat Thermal (e.g., 80°C in solution) prep->heat light Photolytic (ICH Q1B conditions) prep->light analysis Analyze all samples by HPLC-DAD-MS acid->analysis base->analysis ox->analysis heat->analysis light->analysis eval Assess peak purity. Identify major degradants. Determine degradation pathways. analysis->eval

Caption: General workflow for a forced degradation study.

This process will help you establish the compound's stability profile, identify its primary degradation products, and develop an analytical method capable of separating the parent compound from any potential impurities.

References

  • Haynes, L. C. (1974). Thermal degradation of 1-amino-1-deoxyketoses and their role in flavour development. Massey University. [Link]

  • Li, C., et al. (2022). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemical Engineering. [Link]

  • Fujisawa, Y., et al. (2018). Photostability of Risperidone in Tablets. Latin American Journal of Pharmacy. [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. PubMed Central. [Link]

  • Wang, S., et al. (2020). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports. [Link]

  • De Paoli, G., et al. (2005). Analytical Methods for the Separation of Piperazine Isomers. Royal Society of Chemistry. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ResearchGate. (n.d.). Simplified mechanism of α-amino acid degradation. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

  • Merck Millipore. (n.d.). 1-Methyl-4-piperidinone CAS 1445-73-4. Retrieved from Merck Millipore website. [Link]

  • PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from MDPI website. [Link]

  • PubChem. (n.d.). 1-Methyl-4-phenylpiperidin-4-ol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-Methyl-4-piperidone. National Center for Biotechnology Information. [Link]

  • Google Patents. (2004). A process for preparing 1-methyl-3-phenylpiperazine.
  • National Center for Biotechnology Information. (2016). Hydrothermal Degradation of Amino Acids. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride. PubMed Central. [Link]

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  • PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives. Retrieved from PubMed. [Link]

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Technical Support Center: Synthesis of 1-Methyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Methyl-3-phenylpiperidin-4-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth troubleshooting, answers to frequently asked questions, and validated protocols grounded in established chemical principles.

Overview of a Common Synthetic Route

The synthesis of this compound is often accomplished via a robust, multi-step pathway. A prevalent and well-documented approach begins with the conjugate addition of an amine to an acrylate, followed by an intramolecular Dieckmann condensation, and concludes with N-methylation. This guide will focus primarily on the challenges associated with this route.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis Steps cluster_end Final Product Phenylacetonitrile Phenylacetonitrile Michael_Addition Step 1: Michael Addition (Formation of Diester Intermediate) Phenylacetonitrile->Michael_Addition Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Michael_Addition Methylamine Methylamine Methylamine->Michael_Addition Dieckmann Step 2: Dieckmann Condensation (Cyclization to β-Keto Ester) Michael_Addition->Dieckmann Diester Intermediate Hydrolysis Step 3: Hydrolysis & Decarboxylation (Formation of 3-Phenylpiperidin-4-one) Dieckmann->Hydrolysis Cyclic β-Keto Ester N_Methylation Step 4: N-Methylation (e.g., Eschweiler-Clarke Reaction) Hydrolysis->N_Methylation 3-Phenylpiperidin-4-one Final_Product This compound N_Methylation->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, their underlying causes, and recommended solutions.

Issue 1: Low Yield in Dieckmann Condensation (Step 2)

Q: My Dieckmann condensation step is resulting in a very low yield of the desired cyclic β-keto ester. What are the likely causes?

A: Low yields in a Dieckmann condensation are typically traced back to a few critical factors. The reaction is an equilibrium process, and side reactions can easily dominate if conditions are not optimal.

  • Cause 1: Retro-Dieckmann Reaction. This is the most common side reaction. The cyclic β-keto ester product can be cleaved by the alkoxide base used in the reaction, reverting to the starting diester.[1][2] This is especially problematic if the temperature rises uncontrollably during the reaction or, critically, during the work-up.

    • Solution:

      • Temperature Control: Maintain a consistent, controlled temperature during the reaction. For the work-up, ensure all aqueous additions and acidifications are performed in an ice bath (e.g., 0-5°C) to dissipate the heat generated.[1]

      • Choice of Base: While sodium ethoxide is classic, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents can minimize the back reaction.[3] These bases irreversibly deprotonate the starting material, driving the reaction forward.

  • Cause 2: Intermolecular Claisen Condensation. If the reaction concentration is too high, the enolate of one diester molecule can react with another diester molecule instead of cyclizing. This leads to the formation of dimers and oligomeric byproducts.

    • Solution: Employ high-dilution techniques. Running the reaction at a lower concentration favors the intramolecular cyclization pathway. A significant increase in solvent volume can sometimes double the yield.[1]

  • Cause 3: Insufficient Base. The Dieckmann condensation is base-catalyzed, but the product (a β-keto ester) is acidic and will be deprotonated by the base. This deprotonation is thermodynamically favorable and helps drive the reaction to completion. Therefore, at least one full equivalent of base is consumed.

    • Solution: Use at least one equivalent of a strong base. Using a slight excess (e.g., 1.1 equivalents) is common practice to ensure the reaction goes to completion. Some procedures even recommend a two-fold excess of base.[1]

Dieckmann_Equilibrium cluster_forward Dieckmann Condensation (Forward Reaction) Diester Acyclic Diester Intermediate Enolate Enolate Diester->Enolate + Base - ROH Cyclic_Product Cyclic β-Keto Ester (Desired Product) Enolate->Cyclic_Product Intramolecular Attack Cyclic_Product->Diester Ring Opening + Base / Heat

Caption: The equilibrium between Dieckmann condensation and the retro-Dieckmann reaction.

Issue 2: Formation of Multiple Byproducts in Michael Addition (Step 1)

Q: The initial Michael addition of methylamine to ethyl acrylate is not clean and produces multiple spots on my TLC plate. How can I improve selectivity?

A: The reaction of a primary amine like methylamine with an acrylate is prone to side reactions, primarily over-addition.

  • Cause 1: Double Michael Addition. Methylamine has two N-H bonds. After the first addition to an acrylate molecule, the resulting secondary amine can react with a second acrylate molecule. This forms a tertiary amine diester, which is the desired precursor for the Dieckmann condensation. However, controlling this can be difficult.

    • Solution:

      • Stoichiometry: Carefully control the stoichiometry. Use at least two equivalents of ethyl acrylate per equivalent of methylamine to favor the formation of the desired diester.

      • Reaction Conditions: Running the reaction without solvent and catalyst at room temperature can provide excellent yields of the desired β-amino derivatives.[4] Microwave irradiation has also been shown to decrease reaction times and increase yields and purity.[5]

  • Cause 2: Polymerization of Acrylate. Ethyl acrylate can polymerize, especially under basic conditions or at elevated temperatures, leading to a viscous reaction mixture and low yields of the desired adduct.

    • Solution:

      • Temperature Control: Avoid excessive heating unless using a controlled method like microwave synthesis.[5]

      • Inhibitors: Ensure the acrylate monomer is fresh and contains a polymerization inhibitor if it will be stored or used over a long period.

Issue 3: Incomplete N-Methylation or Side Products (Step 4)

Q: I am trying to methylate the 3-phenylpiperidin-4-one intermediate, but the reaction is either incomplete or forms unexpected products. What should I check?

A: The N-methylation step is crucial. The choice of methylating agent determines the potential side reactions.

  • Cause 1: Incomplete Reaction (Eschweiler-Clarke Method). The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a highly effective method for N-methylation that inherently avoids over-alkylation.[6] Incompleteness is the most likely issue.

    • Solution:

      • Excess Reagents: Use a molar excess of both formaldehyde and formic acid to drive the reaction to completion.[7][8]

      • Temperature and Time: The reaction typically requires heating (e.g., 80-100°C) for several hours.[6][7] Ensure the reaction is heated for a sufficient duration, monitoring by TLC or LC-MS until the secondary amine starting material is consumed.

  • Cause 2: Quaternary Salt Formation (Using Methyl Iodide). If you are using a more reactive alkylating agent like methyl iodide (CH₃I), it is very difficult to stop the reaction at the tertiary amine stage. The product, this compound, is still nucleophilic and can react with another molecule of CH₃I to form a quaternary ammonium salt.

    • Solution: The Eschweiler-Clarke reaction is the strongly recommended method precisely because its mechanism prevents the formation of quaternary salts.[9] The tertiary amine product cannot form the necessary iminium ion intermediate required for the reduction step.[6][8] If you must use an alkyl halide, use it as the limiting reagent with careful temperature control and immediate analysis, but expect a mixture of products.

Frequently Asked Questions (FAQs)

Q1: What is the best base for the Dieckmann condensation in this synthesis?

A1: The choice of base is critical and depends on the desired reaction conditions.

Base Solvent Advantages Disadvantages
Sodium Ethoxide (NaOEt) Ethanol Classic, inexpensive. Promotes the reversible retro-Dieckmann reaction.[3]
Sodium Hydride (NaH) Toluene, THF Strong, non-nucleophilic base; drives reaction to completion. Flammable solid, requires careful handling (anhydrous conditions).

| Potassium t-Butoxide (t-BuOK) | THF, t-Butanol | Strong, sterically hindered base, minimizes side reactions.[3] | More expensive, hygroscopic. |

For highest yields and to minimize the retro-Dieckmann reaction, Sodium Hydride (NaH) in an aprotic solvent like toluene is often the preferred choice.[1]

Q2: How can I effectively purify the final product, this compound?

A2: Purification typically involves a combination of techniques depending on the scale and nature of the impurities.

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous layer (e.g., dilute HCl) to separate it from non-basic organic impurities. The aqueous layer is then basified (e.g., with NaOH), and the free-base product is re-extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).[6]

  • Column Chromatography: For high purity, silica gel chromatography is effective. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol is commonly used.[10]

  • Distillation: If the product is a liquid and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method for larger scales.

  • Crystallization: The hydrochloride salt of the piperidone can often be purified by recrystallization from solvents like acetone or ethanol.[10][11]

Q3: Can I use a different N-alkylation method instead of the Eschweiler-Clarke reaction?

A3: Yes, other methods exist, but they come with trade-offs. Reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is a common alternative. It is milder than the Eschweiler-Clarke reaction but is more expensive and requires careful control of stoichiometry to avoid side reactions. As mentioned, direct alkylation with methyl halides is generally avoided due to the high risk of forming quaternary ammonium salts.[8]

Detailed Protocols

Protocol 1: Dieckmann Condensation and Decarboxylation

(This protocol is a synthesis based on established procedures for piperidone synthesis)[1]

  • Cyclization: In a flame-dried, three-neck flask equipped with a reflux condenser, mechanical stirrer, and addition funnel under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous toluene (calculated for high dilution, e.g., 0.1 M).

  • Heat the suspension to a gentle reflux.

  • Slowly add a solution of the precursor diester (1.0 eq) in anhydrous toluene via the addition funnel over 2-3 hours to maintain a steady reflux.

  • After the addition is complete, continue refluxing for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice-water bath.

  • Work-up (Critical): Very slowly and carefully quench the reaction by adding ice-cold 10% acetic acid until the gas evolution ceases and the pH is ~5-6. Caution: This is an exothermic process.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude cyclic β-keto ester.

  • Hydrolysis & Decarboxylation: To the crude product, add a 6 M solution of hydrochloric acid (HCl) and heat the mixture to reflux for 4-6 hours, or until gas (CO₂) evolution stops.[11]

  • Cool the solution, wash with an organic solvent like diethyl ether to remove non-basic impurities.

  • Basify the aqueous layer to pH >10 with cold 40% NaOH solution.

  • Extract the product (3-phenylpiperidin-4-one) with dichloromethane (3x). Dry the combined organic extracts over Na₂SO₄ and concentrate to yield the secondary amine intermediate.

Protocol 2: Eschweiler-Clarke N-Methylation

(Based on standard literature procedures)[6]

  • To a round-bottom flask, add the 3-phenylpiperidin-4-one intermediate (1.0 eq).

  • Add formic acid (90%, ~3-5 eq) followed by aqueous formaldehyde (37%, ~3-5 eq).

  • Heat the reaction mixture to 80-90°C and maintain for 4-18 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the solution to pH >10 with a cold NaOH solution.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify as required (see FAQ 2).

References

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-3-phenylpiperidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-methyl-3-phenylpiperidin-4-one analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. The piperidin-4-one core is a versatile intermediate in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to enhance your experimental success.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound and its analogs, often achieved through a Mannich-type reaction, can present several challenges.[1][2] This section addresses the most frequently encountered problems and offers systematic solutions.

Issue 1: Low Reaction Yield

A common frustration in multi-component reactions like the Mannich reaction is a lower-than-expected yield of the desired piperidinone.

Possible Causes & Solutions:

  • Suboptimal Reaction Stoichiometry: The molar ratio of the reactants (an N-methylated amine, an enolizable ketone, and an aldehyde) is critical.

    • Troubleshooting Step: Systematically vary the stoichiometry. Often, a slight excess of the more volatile or reactive components, like the aldehyde, can drive the reaction to completion. A typical starting point is a 1:1:1 or 1:2:1 ratio of amine, aldehyde, and ketone, respectively.

  • Incorrect pH or Catalyst: The Mannich reaction is sensitive to pH.[2]

    • Troubleshooting Step: If the reaction is sluggish, ensure the appropriate catalytic conditions. For classical Mannich reactions, acidic conditions (e.g., HCl) are often employed to generate the reactive iminium ion. Conversely, some variations may benefit from basic conditions.[3] Experiment with a range of pH values to find the optimum for your specific substrates.

  • Inefficient Iminium Ion Formation: The formation of the electrophilic iminium ion from the amine and aldehyde is a key step.

    • Troubleshooting Step: Pre-forming the iminium ion by stirring the N-methylated amine and the aldehyde together for a short period (e.g., 30 minutes) before adding the enolizable ketone can sometimes improve yields.

  • Decomposition of Reactants or Products: Prolonged reaction times or high temperatures can lead to the degradation of starting materials or the desired product.

    • Troubleshooting Step: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the reaction appears complete, proceed with the workup promptly. Consider running the reaction at a lower temperature for a longer duration to minimize side reactions.

Issue 2: Formation of Multiple Byproducts

The appearance of multiple spots on a TLC plate or unexpected peaks in an LC-MS chromatogram indicates the formation of side products, complicating purification and reducing the yield of the target compound.

Possible Causes & Solutions:

  • Self-Condensation of the Ketone (Aldol Reaction): The enolizable ketone can undergo self-condensation under basic or acidic conditions.

    • Troubleshooting Step: Add the ketone slowly to the reaction mixture containing the pre-formed iminium ion. This maintains a low concentration of the free ketone, disfavoring self-condensation.

  • Formation of Bis-Mannich Products: If the ketone has acidic protons on both alpha-carbons, a second Mannich reaction can occur, leading to a bis-piperidinone adduct.

    • Troubleshooting Step: Use a ketone with only one enolizable position if possible. If not, carefully control the stoichiometry to favor the mono-adduct.

  • Polymerization of the Aldehyde: Aldehydes, particularly formaldehyde, can polymerize under certain conditions.

    • Troubleshooting Step: Use freshly distilled or high-purity aldehyde. Adding the aldehyde slowly to the reaction mixture can also mitigate this issue.

Issue 3: Difficult Purification

Even with a successful reaction, isolating the pure this compound analog can be challenging due to similar polarities of the product and byproducts.

Possible Causes & Solutions:

  • Co-elution during Column Chromatography: The desired product and impurities may have very similar retention factors (Rf) on silica gel.

    • Troubleshooting Step:

      • Solvent System Optimization: Experiment with different solvent systems for column chromatography. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point. Adding a small amount of a third solvent, such as methanol or triethylamine (for basic compounds), can significantly alter the separation.

      • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina (basic or neutral) or reverse-phase silica (C18).

  • Product Oiling Out: The product may not crystallize and instead form an oil.

    • Troubleshooting Step:

      • Trituration: Try triturating the crude oil with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., diethyl ether, pentane, or a mixture). This can often induce crystallization.

      • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent or solvent pair is an excellent purification method.[4] Common solvents for recrystallization of piperidinone derivatives include ethanol, methanol, and mixtures of ethyl acetate and hexane.[4]

  • Formation of Salts: The basic nitrogen atom in the piperidine ring can form salts, altering its solubility and chromatographic behavior.

    • Troubleshooting Step: During aqueous workup, ensure the pH is adjusted to be basic (pH > 9) with a base like sodium carbonate or sodium hydroxide to keep the product in its free base form. If purification is still difficult, consider intentionally forming a salt (e.g., the hydrochloride salt) which may be more crystalline and easier to purify.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound analogs via the Mannich reaction?

A1: The Mannich reaction is a three-component condensation.[1] It proceeds through the following key steps:

  • Iminium Ion Formation: The N-methylated amine reacts with the aldehyde (in the presence of an acid catalyst) to form a reactive electrophilic iminium ion.

  • Enol/Enolate Formation: The ketone tautomerizes to its enol form (under acidic conditions) or is deprotonated to form an enolate (under basic conditions).

  • Nucleophilic Attack: The electron-rich enol or enolate attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and creating a β-amino carbonyl compound, which is the open-chain precursor to the piperidinone.

  • Intramolecular Cyclization: The amino group of the β-amino carbonyl compound then attacks the carbonyl group intramolecularly, followed by dehydration, to form the piperidinone ring.

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method.

  • Procedure: Spot a small aliquot of your reaction mixture on a TLC plate alongside the starting materials. Develop the plate in an appropriate solvent system (e.g., 30-50% ethyl acetate in hexane).

  • Interpretation: The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. Staining the plate with potassium permanganate or iodine can help visualize compounds that are not UV-active. For more quantitative analysis, LC-MS can be used to track the formation of the product and the consumption of reactants over time.

Q3: What are some alternative synthetic routes to 3-substituted piperidin-4-ones?

A3: While the Mannich reaction is a cornerstone, other methods exist:

  • Vinylogous Mannich Reaction: This approach uses a dienolate, which can provide access to multi-substituted chiral piperidines.[5][6]

  • Ring-Closing Metathesis (RCM): This powerful reaction can be used to construct the piperidine ring from an acyclic precursor.[7]

  • Aza-Diels-Alder Reaction: This cycloaddition reaction can be employed to form the piperidine ring system.[8]

  • Modification of Pre-existing Piperidines: Functionalization of a pre-formed piperidin-4-one can also be a viable strategy.[9]

Q4: I am working with a chiral center in my starting material. How can I control the stereochemistry of the final product?

A4: Controlling stereochemistry in piperidinone synthesis is a significant area of research.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the reaction.[10]

  • Asymmetric Catalysis: The use of a chiral catalyst can promote the formation of one enantiomer over the other.[2][10]

  • Substrate Control: If one of your starting materials already contains a stereocenter, it can influence the stereochemistry of the newly formed centers.[10] The choice of strategy will depend on the specific substrates and the desired stereoisomer.

Experimental Protocols & Data

General Procedure for the Synthesis of this compound

This is a general guideline and may require optimization for specific analogs.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-methylated amine (1.0 eq.), the substituted benzaldehyde (1.0 eq.), and a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30 minutes.

  • Addition of Ketone: Add the enolizable ketone (1.0 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Table 1: Troubleshooting Reaction Conditions
ParameterStandard ConditionOptimization Strategy 1Optimization Strategy 2Rationale
Solvent EthanolAcetic AcidTolueneSolvent polarity can influence reaction rates and solubility.
Temperature RefluxRoom Temperature50 °CLower temperatures may reduce side reactions.
Catalyst None (or solvent as catalyst)HCl (catalytic)NaOH (catalytic)To optimize the rate of iminium ion and enol/enolate formation.
Stoichiometry (Amine:Aldehyde:Ketone) 1:1:11:1.2:11:1:1.2A slight excess of one reactant can drive the reaction to completion.

Visualizations

Reaction Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Combine Amine and Aldehyde B Stir for 30 min (Iminium Ion Formation) A->B C Add Ketone B->C D Heat to Reflux C->D E Monitor by TLC D->E F Solvent Removal E->F G Aqueous Workup F->G H Column Chromatography G->H I Pure Product H->I

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Stoichiometry Vary Reactant Ratios Start->Stoichiometry Catalyst Optimize Catalyst (Acidic/Basic) Start->Catalyst Temperature Adjust Reaction Temperature Start->Temperature Preformation Pre-form Iminium Ion Stoichiometry->Preformation Catalyst->Preformation Result Improved Yield Temperature->Result Preformation->Result

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. (2020). SpringerLink. Retrieved January 17, 2026, from [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis a. (2015). SciSpace. Retrieved January 17, 2026, from [Link]

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. (2021). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2018). Journal of University of Anbar for Pure Science. Retrieved January 17, 2026, from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Retrieved January 17, 2026, from [Link]

  • New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. (2006). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024). YouTube. Retrieved January 17, 2026, from [Link]

  • Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A novel synthesis of 1-aryl-3-piperidone derivatives. (2011). PMC - NIH. Retrieved January 17, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-3-phenylpiperidin-4-one and its related assays. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and solutions to common experimental challenges. The core philosophy of this center is to explain the "why" behind each troubleshooting step, empowering you to make informed decisions in your work.

Section 1: Initial Compound Verification - The First Line of Troubleshooting

Before troubleshooting any assay, the identity and purity of your this compound starting material must be unequivocally confirmed. Impurities from synthesis, such as unreacted starting materials, by-products from side reactions, or degradation products, are the most common source of assay variability and failure.[1][2][3]

Question: My assay is giving inconsistent results. How do I confirm my this compound is pure?

Answer: A multi-technique approach is essential for robust characterization. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for identity confirmation and identifying potential impurities.

  • HPLC-UV: Ideal for quantifying the purity percentage of your main compound and detecting non-volatile impurities.

  • GC-MS: Excellent for identifying volatile and semi-volatile impurities. Due to the polar nature of the ketone and tertiary amine, derivatization might sometimes be necessary to improve peak shape and thermal stability, though many modern methods can analyze it directly.[4][5]

  • NMR (¹H and ¹³C): Provides definitive structural confirmation. Impurity signals can often be detected and identified by comparing the spectra to a known standard or literature data.

Section 2: Troubleshooting HPLC Assays

HPLC is the most common analytical tool for this compound. Below are solutions to frequent problems encountered during method development and routine analysis.

FAQ 1: Why am I seeing poor peak shape (tailing or fronting) for my compound?

Answer: Peak tailing is the most common issue for amine-containing compounds like this compound. This is typically caused by secondary interactions between the basic piperidine nitrogen and acidic residual silanol groups on the surface of the silica-based HPLC column.[6]

Causality & Solution Workflow:

Caption: Troubleshooting workflow for HPLC peak shape issues.

FAQ 2: My retention time is shifting between injections. What is the cause?

Answer: Retention time instability points to a lack of equilibrium in your HPLC system or changes in the mobile phase or column condition.[7]

Troubleshooting Table: Retention Time Fluctuation

Potential Cause Explanation & Diagnostic Check Solution
Insufficient Column Equilibration The column's stationary phase has not fully acclimated to the starting mobile phase conditions, especially important in gradient methods.Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before the first injection.[8]
Mobile Phase Composition Change Selective evaporation of the more volatile solvent (e.g., acetonitrile) from the reservoir can alter the mobile phase's elution strength.Keep mobile phase reservoirs covered.[7] Prepare fresh mobile phase daily.
Pump or Leak Issues Inconsistent flow from the pump due to air bubbles, faulty check valves, or a leak in the system will cause pressure fluctuations and retention shifts.Degas mobile phases thoroughly. Check for pressure fluctuations; if observed, purge the pump. Inspect fittings for salt buildup or drips.[9]
Column Temperature Variation Retention is sensitive to temperature. Fluctuations in ambient lab temperature can cause drift.Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C) for improved reproducibility.[7]
Loss of Bonded Phase Operating at a high pH (>7.5) can hydrolyze the silica backbone of the column, stripping the C18 stationary phase and leading to decreasing retention times.Always operate within the pH range specified by the column manufacturer.[6] For basic compounds, a low pH mobile phase is generally preferred and safer for the column.

Section 3: Compound Stability and Handling

Proper handling and storage are critical to prevent degradation and ensure the integrity of your results. Piperidine derivatives can be susceptible to oxidation and are often basic, making them reactive towards acids.[10]

Question: I suspect my this compound has degraded. What are the best storage practices?

Answer: Stability is paramount. The N-methyl and ketone functionalities present potential sites for reactivity.

  • Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.[4][11] Refrigeration (2-8 °C) is often recommended.

  • Form Selection: For analytical standards and use in aqueous buffers, the hydrochloride (HCl) salt form is often preferred as it is typically more crystalline, stable, and water-soluble than the free base.[12]

  • Signs of Degradation: Visual signs can include a change in color (e.g., from white to yellow or brown) or texture. Analytically, degradation would appear as new impurity peaks in an HPLC or GC-MS chromatogram.

Caption: Recommended storage workflow and potential degradation factors.

Section 4: Detailed Experimental Protocol

This section provides a robust starting method for the purity analysis of this compound by HPLC-UV.

Protocol 1: HPLC Purity Assessment

Objective: To determine the purity of a this compound sample and detect potential impurities.

Instrumentation & Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (FA), high purity

  • Sample: this compound (free base or HCl salt)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Water with 0.1% Formic Acid.

    • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and bring to volume with a 50:50 mixture of Mobile Phase A and B. This creates a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the same 50:50 solvent mixture.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection Wavelength: 210 nm and 254 nm (or DAD scan from 200-400 nm)

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      15.0 10 90
      17.0 10 90
      17.1 90 10

      | 20.0 | 90 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • This method assumes all components have a similar response factor at the chosen wavelength. For precise quantification of impurities, a reference standard for each impurity would be required.

References

  • Krasavin, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • Rao, D. V. N. S., et al. (2004). A process for preparing 1-methyl-3-phenylpiperazine. Google Patents.
  • SIELC. Separation of 1-Methyl-4-phenylpiperidin-4-ol on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Ataman Kimya. PIPERIDINE. Ataman Kimya. Available at: [Link]

  • Mohammed, T. S. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences. Available at: [Link]

  • Plant Care. (2026). How to Choose the Best Phenylpiperidine: A Complete Buyer's Guide. Plant Care. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Gul, S., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Turkish Journal of Anaesthesiology and Reanimation. Available at: [Link]

  • BIOSYNCE. (2025). What is the stability of piperidine? BIOSYNCE Blog. Available at: [Link]

  • Liu, S., et al. (2008). Sensitive and selective liquid chromatography/tandem mass spectrometry methods for quantitative analysis of 1-methyl-4-phenyl pyridinium (MPP+) in mouse striatal tissue. PubMed. Available at: [Link]

  • Srinivasa Rao, D. V. N., et al. (2005). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. Available at: [Link]

  • Dongala, T., & Katakam, P. (2016). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. American Pharmaceutical Review. Available at: [Link]

  • Arulraj, R., & N., S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek. Available at: [Link]

  • ResearchGate. (2016). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. Available at: [Link]

  • Wang, H., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. Available at: [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Waters. Available at: [Link]

  • The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. The Royal Society of Chemistry. Available at: [Link]

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Penta chemicals. Available at: [Link]

  • Drug Enforcement Administration. (2022). Designation of 4-Piperidone as a List I Chemical. Regulations.gov. Available at: [Link]

  • Walash, M. I., et al. (2025). BAGI-assessed green GC-MS method for rapid analysis of paracetamol/metoclopramide in pharmaceuticals and plasma. PMC - NIH. Available at: [Link]

  • Pawar, S. D. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]

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Technical Support Center: 1-Methyl-3-phenylpiperidin-4-one Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-3-phenylpiperidin-4-one. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation pathways of this compound. Our goal is to equip you with the knowledge to anticipate potential stability issues, identify degradation products, and develop robust analytical methods.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its stability and degradation profile is critical for ensuring the quality, safety, and efficacy of the final drug product. Forced degradation studies are essential to identify potential degradants and establish stability-indicating analytical methods.[1][2] This guide will walk you through the common degradation pathways and provide practical solutions to challenges you may encounter during your stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on the structure of this compound, which contains a tertiary amine, a ketone, and a phenyl-substituted piperidine ring, the most probable degradation pathways are oxidation, hydrolysis (under acidic or basic conditions), and potentially photolysis and thermal degradation.

Q2: Why am I seeing unexpected peaks in my chromatogram during stability testing?

Unexpected peaks are likely degradation products. The conditions of your study (e.g., pH, temperature, exposure to light, presence of oxidizing agents) will influence the type and number of degradants formed. Refer to the troubleshooting section for guidance on identifying these peaks.

Q3: How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is one that can separate the parent drug from its degradation products.[1] This typically involves subjecting the drug to forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress) to generate the degradants. An HPLC method with a suitable column (e.g., C18) and a mobile phase that provides good resolution between the parent peak and all degradant peaks should be developed and validated.[2]

Troubleshooting Guide

Issue 1: Rapid degradation observed under acidic conditions.
  • Question: My compound is degrading very quickly in my acidic hydrolysis study. How can I control this to achieve the desired 5-20% degradation?

  • Plausible Cause: The piperidine nitrogen is likely protonated under acidic conditions, which can influence the stability of the molecule. While direct hydrolysis of the piperidinone ring is not typically expected under mild acidic conditions, the conditions might be too harsh.

  • Troubleshooting Steps:

    • Reduce Acid Concentration: Start with a lower concentration of acid (e.g., 0.01 M HCl instead of 0.1 M or 1 M).[3]

    • Lower the Temperature: If degradation is still too rapid at room temperature, perform the study at a lower temperature (e.g., 4°C).

    • Shorter Time Points: Collect samples at earlier time points to capture the initial degradation.

Issue 2: Multiple degradation peaks in my oxidative stress study.
  • Question: I'm using hydrogen peroxide for my oxidative stress study and observing several new peaks. What could these be?

  • Plausible Cause: The tertiary amine (N-methyl group) is susceptible to oxidation, which can lead to the formation of an N-oxide.[4] The benzylic position (the carbon atom attached to both the phenyl group and the piperidine ring) could also be a site of oxidation.

  • Potential Degradation Products:

    • This compound N-oxide: This is a very common degradation product for N-methylated piperidines.[4]

    • Hydroxylated derivatives: Oxidation at the benzylic position or on the phenyl ring.

  • Troubleshooting Steps:

    • LC-MS/MS Analysis: Use mass spectrometry to determine the molecular weights of the degradation products. Fragmentation patterns can help in structure elucidation.

    • NMR Spectroscopy: If a major degradation product can be isolated, NMR spectroscopy will be crucial for definitive structure confirmation.

    • Vary Oxidant Concentration: Use a lower concentration of H₂O₂ to potentially favor the formation of the primary degradation product and slow down the formation of secondary degradants.

Issue 3: No significant degradation observed under photolytic or thermal stress.
  • Question: I have exposed my compound to ICH-compliant light conditions and high temperatures, but I don't see any significant degradation. Is this normal?

  • Plausible Cause: this compound may be relatively stable to light and heat in the solid state. However, degradation may be more apparent in solution.

  • Troubleshooting Steps:

    • Perform Studies in Solution: Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile, or water) and then expose it to photolytic and thermal stress.

    • Increase Stress Conditions: If no degradation is observed under standard conditions, you may need to use more forcing conditions (e.g., higher temperature, longer exposure time) to generate degradation products. However, be cautious not to use unrealistically harsh conditions that would not be encountered in a real-world scenario.[1]

    • Analogous Compound Data: A study on the thermal decomposition of a similar compound, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, showed a single-step decomposition process.[5] This suggests that piperidone derivatives can degrade under thermal stress, and the lack of degradation in your study might be due to insufficient stress conditions.

Potential Degradation Pathways

Due to the limited availability of specific degradation studies on this compound, the following pathways are proposed based on the chemical structure and literature on similar compounds.

Oxidative Degradation

The tertiary amine is the most likely site for oxidation.

Oxidation Parent This compound N_Oxide This compound N-oxide Parent->N_Oxide [O] (e.g., H₂O₂)

Caption: Proposed oxidative degradation pathway.

  • Mechanism: The lone pair of electrons on the nitrogen atom attacks the oxidizing agent (e.g., hydrogen peroxide), leading to the formation of the N-oxide. Studies on the oxidation of N-methylpiperidine have shown that this is a primary degradation pathway.[4]

Hydrolytic Degradation (Speculative)

While the core piperidinone ring is generally stable to hydrolysis, extreme pH and temperature could potentially lead to ring-opening or other reactions. However, without specific data, this remains speculative.

Thermal Degradation

Based on studies of similar piperidone derivatives, thermal stress is expected to cause decomposition.

Thermal_Degradation Parent This compound Fragments Decomposition Fragments Parent->Fragments High Temperature

Caption: General thermal degradation pathway.

  • Mechanism: A study on a similar piperidone derivative indicated a single-step decomposition process under nitrogen.[5] The exact fragmentation pattern for this compound would require experimental characterization, likely through techniques like GC-MS or LC-MS of the degradation products.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the general steps for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analyze Samples by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Start Prepare Stock Solution of This compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Characterization Characterize Degradation Products (LC-MS, NMR) Analysis->Characterization

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.[3]

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C and collect samples at various time points. Neutralize the samples before analysis.[3]

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature and collect samples at various time points.

    • Thermal Degradation: Transfer the solid compound or a solution to a vial and heat in an oven at 80°C. Collect samples at various time points.

    • Photolytic Degradation: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: Analyze the stressed samples using a developed and validated stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and a buffered aqueous phase is a common starting point.

  • Data Evaluation: Calculate the percentage of degradation and identify the retention times of the degradation products.

Data Presentation

Table 1: Example Data Summary for Forced Degradation Studies

Stress ConditionDuration (hours)% DegradationNumber of DegradantsMajor Degradant RT (min)
0.1 M HCl (60°C)2415.224.5, 6.8
0.1 M NaOH (60°C)248.515.2
3% H₂O₂ (RT)2422.137.1 (N-oxide)
Thermal (80°C)485.618.3
Photolytic (ICH Q1B)-< 20-

Note: This is example data and actual results may vary.

References

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [https://www.omicsonline.org/open-access/forced-degradation-study-an-essential-approach-to-develop-stability-indicating-method-2153-2435-10004 Forced degradation study an essential approach to develop stability indicating method]([Link] Forced degradation study an essential approach to develop stability indicating method)

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Results of forced degradation studies. ResearchGate. Available from: [Link]

  • Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. Available from: [Link]

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. Available from: [Link]

  • Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ResearchGate. Available from: [Link]

  • Forced degradation and impurity profiling. ScienceDirect. Available from: [Link]

  • Thermal decomposition of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one in nitrogen atmosphere-Non-isothermal condition. Journal of Thermal Analysis and Calorimetry. Available from: [Link]

  • The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. Globe Thesis. Available from: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available from: [Link]

  • A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Chemistry – A European Journal. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • 1-Methyl-4-piperidone. PubChem. Available from: [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available from: [Link]

  • Stereochemistry of oxidation of N-methylpiperidine. Chemistry Stack Exchange. Available from: [Link]

Sources

Technical Support Center: Artifacts in Analytical Data of 1-Methyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 1-Methyl-3-phenylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret analytical data, ensuring the accuracy and integrity of your experimental results. Here, we will delve into common artifacts encountered during the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

I. Understanding the Molecule: this compound

This compound is a synthetic intermediate with a piperidin-4-one core structure, a key scaffold in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. Its analytical profile can be influenced by its synthesis route, storage conditions, and the analytical techniques employed.

Molecular Structure:

fragmentation parent This compound (M+) m/z 189 frag1 [M-C2H4N]+ m/z 147 parent->frag1 α-cleavage frag2 [M-C6H5]+ m/z 112 parent->frag2 Loss of phenyl group frag3 [C4H8N]+ m/z 70 frag1->frag3 Further fragmentation hplc_troubleshooting start Unexpected Peak Observed check_blank Inject a Blank (Mobile Phase Only) start->check_blank peak_present Peak Present in Blank? check_blank->peak_present system_contamination System or Mobile Phase Contamination peak_present->system_contamination Yes sample_related Sample-Related Artifact peak_present->sample_related No degradation_study Perform Forced Degradation Study (Acid, Base, Oxidative) sample_related->degradation_study confirm_identity Confirm Identity by LC-MS/MS or NMR degradation_study->confirm_identity

Technical Support Center: Stereoselective Synthesis of 1-Methyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 1-Methyl-3-phenylpiperidin-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in this important synthetic transformation. The piperidin-4-one scaffold is a crucial pharmacophore in numerous biologically active compounds, and achieving high stereoselectivity is often paramount for therapeutic efficacy.[1][2][3]

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your synthetic strategy.

Troubleshooting Guide & FAQs

Here, we address specific issues you may encounter during the synthesis of this compound, with a focus on improving stereoselectivity.

FAQ 1: My synthesis of this compound via the Mannich reaction is resulting in a racemic or poorly diastereoselective mixture. What are the key parameters to adjust to improve stereoselectivity?

Answer:

Achieving high stereoselectivity in the Mannich reaction for the synthesis of 3-substituted piperidin-4-ones is a common challenge.[1] The classical, one-pot condensation of an aldehyde, amine, and a ketone often lacks stereocontrol.[2][4] To improve stereoselectivity, you should focus on several key areas:

  • Chiral Auxiliaries: Incorporating a chiral auxiliary is a robust strategy to induce stereoselectivity.[5][6] This involves temporarily attaching a chiral molecule to either the amine or the ketone, which then directs the stereochemical outcome of the C-C bond formation. After the reaction, the auxiliary can be cleaved and ideally recovered. Evans oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries in asymmetric synthesis.[6]

  • Asymmetric Organocatalysis: The use of small chiral organic molecules as catalysts has revolutionized asymmetric synthesis.[7] For the Mannich reaction, proline and its derivatives are particularly effective.[4][8] The catalyst forms a chiral enamine intermediate with the ketone, which then reacts with the imine in a stereocontrolled fashion.[4][8] The stereochemical outcome is often dictated by the transition state geometry, which is influenced by factors like hydrogen bonding between the catalyst and the imine.[8]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which leads to the major stereoisomer.

    • Solvent: The choice of solvent can influence the conformation of the intermediates and transition states, thereby affecting the stereochemical outcome.[9]

    • Additives: Lewis acids or Brønsted acids can be used to activate the imine and promote the reaction, and their coordination with the reactants can influence the stereoselectivity.

FAQ 2: I am attempting an organocatalyzed asymmetric Mannich reaction, but the enantiomeric excess (e.e.) is low. What are the likely causes and how can I optimize the reaction?

Answer:

Low enantiomeric excess in an organocatalyzed Mannich reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Choice and Loading:

    • Not all organocatalysts are equally effective for all substrates. If you are using proline, consider screening other proline derivatives or different classes of organocatalysts (e.g., thiourea-based catalysts).

    • The catalyst loading is also critical. While typically 10-20 mol% is used, optimizing this concentration can sometimes improve e.e.

  • Purity of Reagents and Solvent:

    • Impurities in your starting materials or solvent can interfere with the catalytic cycle. Ensure all reagents are of high purity and that your solvent is anhydrous if the reaction is moisture-sensitive. Water can hydrolyze the imine intermediate and lead to racemic background reactions.

  • Reaction Kinetics vs. Thermodynamics:

    • Prolonged reaction times or elevated temperatures can sometimes lead to racemization of the product or erosion of enantiomeric excess. Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time.

  • Iminium Ion Formation:

    • The formation of the iminium ion is a crucial step.[4][10] Ensure that the conditions are favorable for its generation. In some cases, pre-formation of the imine before the addition of the enolizable component and catalyst can be beneficial.

Troubleshooting Scenario: Unexpected Side Products

Problem: "In my attempt to synthesize this compound, I am observing significant formation of what appears to be a bis-Mannich product and self-condensation products of the ketone. How can I minimize these side reactions?"

Solution:

The formation of these side products is a common issue in Mannich reactions.[9] Here's how to address them:

  • Bis-Mannich Products: This occurs when the initial Mannich product, which still has an acidic proton at the 3-position, reacts again with the iminium ion.

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the ketone relative to the amine and aldehyde can help favor the mono-adduct.

    • Slow Addition: Adding the iminium ion precursor (or the pre-formed imine) slowly to the reaction mixture containing the ketone and catalyst can help maintain a low concentration of the electrophile and reduce the likelihood of a second addition.

  • Self-Condensation of the Ketone (Aldol Reaction): This is a competing reaction, especially under basic conditions.[9]

    • pH Control: The Mannich reaction is often favored under mildly acidic conditions, which disfavor aldol condensation.[9] If using a base, a weaker, non-nucleophilic base is preferable.

    • Order of Addition: Adding the ketone to a pre-formed mixture of the amine and aldehyde can sometimes minimize self-condensation.

Data Presentation: Comparison of Stereoselective Methods

The following table summarizes typical results for different stereoselective approaches to the synthesis of 3-aryl-4-piperidones, providing a comparative overview of their effectiveness.

MethodCatalyst/AuxiliaryTypical Diastereomeric Ratio (d.r.)Typical Enantiomeric Excess (e.e.)Key Considerations
Chiral Auxiliary (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)>95:5>98%Requires stoichiometric use of the auxiliary and subsequent removal steps.
Organocatalysis (S)-Proline85:15 to >99:1 (syn/anti)90-99%Sensitive to substrate scope and reaction conditions.[4][8]
Organocatalysis Chiral Phosphoric Acidup to 94:6up to 96%Effective for intramolecular aza-Michael additions to form piperidines.
Metal Catalysis Rh-catalyzed asymmetric reductive Heck reactionN/AHigh e.e.A multi-step approach from pyridine.[11][12][13]

Experimental Protocols & Visualizations

Protocol: Organocatalytic Asymmetric Synthesis of a 3-Aryl-4-Piperidone Precursor

This protocol describes a general procedure for the asymmetric Mannich reaction using (S)-proline as the catalyst.

Step-by-Step Methodology:

  • To a stirred solution of the aromatic aldehyde (1.0 mmol) and the amine (1.1 mmol) in DMSO (5 mL) at room temperature, add (S)-proline (0.2 mmol, 20 mol%).

  • Stir the mixture for 30 minutes to facilitate the formation of the iminium ion.

  • Cool the reaction mixture to 0°C.

  • Add the ketone (1.5 mmol) dropwise over 10 minutes.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-4-piperidone precursor.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC analysis.

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the (S)-proline-catalyzed asymmetric Mannich reaction.

Mannich_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Proline (S)-Proline Enamine Chiral Enamine Proline->Enamine + Ketone - H2O TS Stereodetermining Transition State Enamine->TS + Imine Adduct Iminium Adduct TS->Adduct Adduct->Proline + H2O - Product Product β-Amino Ketone Adduct->Product Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Aldehyde->TS Amine Amine Amine->TS caption Proline-catalyzed asymmetric Mannich reaction.

Caption: Proline-catalyzed asymmetric Mannich reaction.

Troubleshooting Decision Tree

This flowchart provides a logical path for troubleshooting common issues in achieving high stereoselectivity.

Troubleshooting_Tree Start Low Stereoselectivity (d.r. or e.e.) Check_Purity Verify Purity of Reagents & Solvents Start->Check_Purity Optimize_Temp Lower Reaction Temperature Check_Purity->Optimize_Temp Purity Confirmed Change_Solvent Screen Different Solvents Optimize_Temp->Change_Solvent No Improvement Success High Stereoselectivity Achieved Optimize_Temp->Success Improvement Seen Change_Catalyst Screen Different Catalysts/Auxiliaries Change_Solvent->Change_Catalyst No Improvement Change_Solvent->Success Improvement Seen Check_Stoichiometry Optimize Reactant Stoichiometry Change_Catalyst->Check_Stoichiometry No Improvement Change_Catalyst->Success Improvement Seen Check_Stoichiometry->Success Improvement Seen

Caption: Decision tree for improving stereoselectivity.

References

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Unknown. (n.d.). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis a. SciSpace.
  • Unknown. (n.d.). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
  • Unknown. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres.
  • Unknown. (2014). One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis.
  • Unknown. (n.d.). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction.
  • Unknown. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • Unknown. (2023). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives.
  • Unknown. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Unknown. (n.d.). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. Benchchem.
  • Unknown. (n.d.).
  • Unknown. (2023). Mannich Reaction. Chemistry LibreTexts.
  • Unknown. (n.d.). Mannich reaction. Wikipedia.
  • Dixon, D. J., Helliwell, M., & Jakubec, P. (n.d.). Cyclic Imine Nitro-Mannich/Lactamization Cascades: A Direct Stereoselective Synthesis of Multicyclic Piperidinone Derivatives.
  • Unknown. (n.d.). Chiral auxiliary. Wikipedia.
  • Cui, L., Li, C., & Zhang, L. (n.d.). A modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols. SciSpace.
  • Unknown. (n.d.). Piperidin-4-one: the potential pharmacophore. PubMed.
  • Unknown. (n.d.). Mannich Reaction. Chemistry Steps.
  • Vetica, F., Fronert, J., Puttreddy, R., Rissanen, K., & Enders, D. (2016). Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Synthesis, 48(24), 4451-4458.
  • Unknown. (2007). Organocatalysed asymmetric Mannich reactions. Chemical Society Reviews (RSC Publishing).
  • Unknown. (n.d.). Synthesis of 4-piperidones. Organic Chemistry Portal.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Ramalingam, A. (2021).
  • Unknown. (2023).
  • Unknown. (2025).
  • Yu, D. F. (2012).
  • Unknown. (n.d.). This compound|CAS 3881-28-5. Benchchem.
  • Srinivasa Rao, D. V. N., Dandala, R., Handa, V. K., Sivakumaran, M., & Naidu, A. (2025). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives.

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Validation & Comparative

Introduction: The Piperidin-4-one Scaffold - A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Piperidin-4-One Derivatives for Medicinal Chemistry

The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, present in a vast number of natural products and marketed pharmaceuticals.[1][2] Within this class, the piperidin-4-one scaffold has emerged as a particularly "privileged" structure—a versatile and adaptable framework that serves as a cornerstone for the synthesis of a multitude of pharmacologically active agents.[3][4] Its importance is underscored by its prevalence in drugs targeting the central nervous system (CNS), as well as agents with anticancer, antimicrobial, and antiviral properties.[5][6][7][8]

The power of the piperidin-4-one nucleus lies in its synthetic tractability and the ability to strategically introduce substituents at multiple positions (the N-1 nitrogen and carbons C-2, C-3, C-5, and C-6). This multi-handle chemical reactivity allows for precise modulation of a compound's stereochemistry, lipophilicity, and electronic properties, thereby fine-tuning its interaction with biological targets.[3][4]

This guide provides a comparative analysis of 1-Methyl-3-phenylpiperidin-4-one against other key classes of piperidin-4-one derivatives. We will explore the causal relationships between structural modifications and biological performance, supported by experimental insights and established synthetic protocols.

Caption: Logical flow of N-1 substituent choices and their impact on biological activity.

C-3/C-5 Substituted Derivatives: Tuning for Anticancer and Anti-inflammatory Action

Substitutions on the carbons adjacent to the carbonyl group (C-3 and C-5) create powerful electrophilic centers and have led to some of the most potent anticancer piperidinones.

  • 3-Phenyl vs. 3,5-bis(arylidene) Derivatives: In contrast to the single C-3 phenyl group, the 3,5-bis(arylidene)-4-piperidones represent a highly successful class of compounds, often referred to as curcumin mimics. [9][10]These molecules contain two α,β-unsaturated ketone moieties (Michael acceptors), which can covalently react with nucleophilic residues (like cysteine) in target proteins. This mechanism is thought to underlie their potent antiproliferative and anti-inflammatory activities. [9]They have shown efficacy against multiple cancer cell lines, including breast, colon, and skin cancers, and their mode of action can involve the inhibition of key transcription factors. [9]* 3-Arylthio Derivatives: The introduction of a sulfur linkage at the C-3 position has been shown to impart significant antimicrobial properties. A series of 2,6-diaryl-3-(arylthio)piperidin-4-ones demonstrated notable antibacterial activity against Staphylococcus aureus and E. coli and antifungal activity against Candida albicans. [11]The stereochemical orientation of this arylthio group (axial vs. equatorial) is crucial and depends on other ring substituents, highlighting the importance of 3D conformation for activity. [11]

C-2/C-6 Substituted Derivatives: The Workhorse for Broad-Spectrum Bioactivity

Symmetrically or asymmetrically substituting the C-2 and C-6 positions, typically with aryl groups, has been a highly fruitful strategy for generating compounds with a wide array of biological effects.

  • Comparison to this compound: The 2,6-diaryl substitution pattern creates a fundamentally different molecular architecture compared to the 3-phenyl structure. These compounds are often synthesized via the versatile Mannich reaction. [12][13][14]* Broad Pharmacological Profile: 2,6-diaryl-piperidin-4-ones have been reported to possess analgesic, antimicrobial, antifungal, and anticancer activities. [7][12][13]For instance, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to reduce the growth of hematological cancer cell lines by upregulating pro-apoptotic genes like p53 and Bax. [7]* Synergy with C-4 Derivatization: The C-4 ketone in the 2,6-diaryl scaffold remains a reactive handle. Its conversion to an oxime or a thiosemicarbazone has been shown to significantly enhance antifungal activity, demonstrating a synergistic effect between substitutions at different positions. [12][13]

Quantitative Data Summary

While direct, side-by-side quantitative comparisons are challenging due to variations in assay conditions across studies, the following table summarizes the performance characteristics of each derivative class.

Derivative ClassKey Structural FeatureCommon Synthesis MethodPrimary Biological Activities & Applications
1-Methyl-3-phenyl-4-piperidone N-Methyl, C-3 PhenylMulti-step synthesisPharmaceutical intermediate, building block. [15]
N-Aryl/N-Benzyl Derivatives Aromatic group on N-1Exchange reaction with primary amines. [5]CNS agents (antidepressants, anxiolytics). [5]
N-Alkyl Opioid Modulators N-allyl or N-cyclopropylmethylN-alkylation of piperidine coreOpioid receptor antagonists. [16][17]
3,5-bis(arylidene) Derivatives α,β-unsaturated ketones at C-3/C-5Claisen-Schmidt condensation. [18]Anticancer (curcumin mimics), anti-inflammatory. [9][10]
3-(Arylthio) Derivatives Thioether linkage at C-3Reaction with arylthioacetones. [11]Antibacterial, antifungal. [11]
2,6-Diaryl Derivatives Aryl groups at C-2 and C-6Mannich reaction. [12][13][14]Broad-spectrum: anticancer, antimicrobial, analgesic. [7][12][13]

Experimental Protocols

To ensure trustworthiness and replicability, the following are detailed, field-proven protocols for the synthesis of key piperidin-4-one scaffolds.

Protocol 1: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction

This protocol is a classic one-pot condensation for creating the 2,6-diaryl scaffold. [12][13] Causality: The Mannich reaction is an efficient carbon-carbon bond-forming reaction that constructs the piperidine ring in a single step from simple precursors. Ammonium acetate serves as the nitrogen source, condensing with the aromatic aldehydes and the enolizable ketone (ethyl methyl ketone).

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve dry ammonium acetate (0.1 mol) in 50 mL of absolute ethanol.

  • Addition: To this solution, add the substituted aromatic aldehyde (0.1 mol), benzaldehyde (0.1 mol), and ethyl methyl ketone (0.1 mol).

  • Reflux: Heat the mixture to a gentle boil (reflux) for 2-3 hours.

  • Crystallization: Allow the reaction mixture to stand at room temperature overnight. The product will begin to precipitate.

  • Acidification & Isolation: Add 30 mL of concentrated HCl. The precipitated hydrochloride salt is collected by vacuum filtration.

  • Washing: Wash the collected salt with a 1:5 mixture of ethanol and diethyl ether to remove unreacted starting materials.

  • Free Base Liberation: Suspend the hydrochloride salt in acetone and treat with concentrated aqueous ammonia until the solution is basic. The free base of the piperidin-4-one will precipitate.

  • Final Purification: Collect the free base by filtration, wash with water, and recrystallize from ethanol to yield the pure 2,6-diaryl-3-methyl-4-piperidone.

Protocol 2: Synthesis of N-Aryl-Substituted 4-Piperidones

This procedure describes an efficient method for introducing an aryl substituent at the N-1 position. [5] Causality: This protocol utilizes an exchange reaction. The starting material, a quaternary ammonium iodide salt, is an excellent leaving group, allowing for nucleophilic substitution by the desired aniline to form the more stable N-aryl piperidone.

Step-by-Step Methodology:

  • Precursor Synthesis (if needed): Prepare N-methyl-N-benzyl-4-oxopiperidinium iodide by reacting commercially available N-benzyl-4-piperidone with methyl iodide in acetone. [5]2. Reaction Setup: In a round-bottom flask, prepare a solution of the desired aniline (e.g., 3,4,5-trimethoxyaniline, 3.55 mmol) and a catalytic amount of potassium carbonate (0.50 mmol) in ethanol (6.5 mL). Heat the solution to reflux.

  • Addition of Iodide Salt: Prepare a slurry of the N-methyl-N-benzyl-4-oxopiperidinium iodide salt (5.4 mmol) in water (2.8 mL). Add this slurry dropwise to the refluxing aniline solution over 30 minutes.

  • Reaction Completion: Continue to heat the reaction mixture at reflux for an additional 45 minutes after the addition is complete.

  • Work-up: Add water (20 mL) to the reaction flask to quench the reaction and dissolve inorganic salts.

  • Extraction: Extract the aqueous mixture with dichloromethane (2 x 30 mL). The organic layer will contain the desired N-aryl piperidone.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

G cluster_0 Mannich Reaction Workflow start Aldehyde + Ketone + Ammonium Acetate reflux Reflux in Ethanol start->reflux precipitate Precipitation of Hydrochloride Salt reflux->precipitate liberate Liberation of Free Base (with Ammonia) precipitate->liberate end Pure 2,6-Diaryl-4-Piperidone liberate->end

Caption: A simplified workflow for the synthesis of 2,6-diaryl-4-piperidones.

Conclusion

The piperidin-4-one scaffold is a testament to the power of privileged structures in drug discovery. While this compound represents a simple and useful synthetic building block, a comparative analysis reveals that its performance and application are highly dependent on its substitution pattern. Strategic modifications at the N-1, C-3/C-5, and C-2/C-6 positions can transform the core scaffold into potent and selective agents with vastly different therapeutic applications, from CNS modulators and opioid antagonists to anticancer and antimicrobial drugs. Understanding the underlying structure-activity relationships is paramount for researchers and scientists aiming to leverage this versatile pharmacophore for the development of next-generation therapeutics.

References

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  • Srour, A. M., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12, 30567-30594. [Link]

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A Comparative Guide to the Anticancer Efficacy of 1-Methyl-3-phenylpiperidin-4-one Analogs and Related Piperidin-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its amenability to chemical modification has led to the development of a diverse range of analogs with therapeutic potential across various diseases, including cancer. This guide provides a comparative analysis of the anticancer efficacy of two promising classes of piperidin-4-one derivatives: 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones and 3,5-bis(benzylidene)-4-piperidones. We will delve into their synthesis, structure-activity relationships (SAR), and mechanisms of action, supported by experimental data from peer-reviewed studies.

The Piperidin-4-one Core: A Versatile Scaffold for Anticancer Drug Discovery

The 1-methyl-3-phenylpiperidin-4-one core and its related structures offer a unique three-dimensional framework that can be strategically functionalized to interact with various biological targets implicated in cancer progression. The nitrogen atom of the piperidine ring allows for the introduction of different substituents to modulate physicochemical properties and target engagement. The aryl groups at various positions provide opportunities for extensive SAR exploration to enhance potency and selectivity.

Comparative Efficacy of Piperidin-4-one Analogs

This guide will focus on two distinct subclasses of piperidin-4-one analogs that have demonstrated significant anticancer activity.

3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones

A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones has been synthesized and evaluated for their potential as anticancer agents, particularly against hematological malignancies.[1][2][3][4][5]

These compounds are synthesized via a one-pot Mannich-type reaction involving the condensation of an appropriate aromatic aldehyde, 3-chloro-2-butanone, and ammonium acetate in an alcoholic solvent.[2] This straightforward synthesis allows for the facile generation of a library of analogs with diverse aryl substituents.

The cytotoxic effects of these compounds have been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

CompoundAr (Aryl Group)Cancer Cell LineIC50 (µM)Reference
I PhenylMyeloma (6FS1, 6FSO), Leukemia (6TJU), NKTL (5N21, 1OLL)-[1][2]
II 4-ChlorophenylMyeloma, Leukemia, NKTLShowed significant growth reduction[1][2]
III 4-FluorophenylMyeloma, Leukemia, NKTL-[1][2]
IV 4-MethylphenylMyeloma, Leukemia, NKTLShowed significant growth reduction[1][2]
V 4-MethoxyphenylMyeloma, Leukemia, NKTL-[1][2]

Note: Specific IC50 values for all compounds were not consistently reported in the cited literature; however, compounds II and IV were highlighted for their significant activity.

The anticancer activity of this series of compounds is influenced by the nature of the substituent on the aryl rings. The presence of electron-withdrawing groups (e.g., chloro) or electron-donating groups (e.g., methyl) at the para position of the phenyl rings appears to be favorable for activity.[1][2] Molecular docking studies suggest that these compounds can bind to the active sites of proteins implicated in the survival of hematological cancer cells.[1][2][3]

Studies have shown that these compounds can induce apoptosis in cancer cells. Specifically, compounds II and IV were found to increase the mRNA expression of the pro-apoptotic genes p53 and Bax.[1][2][3] This suggests that their cytotoxic effect is mediated, at least in part, through the intrinsic apoptosis pathway.

3,5-Bis(benzylidene)-4-piperidones

This class of compounds, characterized by the presence of two exocyclic double bonds conjugated to the ketone, has shown potent cytotoxic activity against a broad range of cancer cell lines.[6][7][8][9]

These analogs are typically synthesized through a Claisen-Schmidt condensation reaction between 4-piperidone and a substituted aromatic aldehyde in the presence of a base.[9]

The 3,5-bis(benzylidene)-4-piperidones have demonstrated impressive cytotoxicity, with some analogs exhibiting sub-micromolar IC50 values. A selection of data is presented below.

CompoundAr (Aryl Group)Cancer Cell LineIC50 (µM)Reference
3f 4-FluorophenylMolt4/C8 (Leukemia)< 1[6]
4f 4-FluorophenylMolt4/C8 (Leukemia)< 1[6]
4g 3,4,5-TrimethoxyphenylMolt4/C8 (Leukemia)< 1[6]
1a 2-FluorophenylH441 (Lung Adenocarcinoma)~30-50[9]
CLEFMA N-acylated derivative of 3,5-bis(2-chlorobenzylidene)-4-piperidoneH441 (Lung Adenocarcinoma)More potent than 1a[9]

The cytotoxic potency of 3,5-bis(benzylidene)-4-piperidones is significantly influenced by the substituents on the benzylidene moieties.

  • Aromatic Substitution: The presence of electron-withdrawing groups, such as fluoro and chloro, at the para position of the aryl rings generally enhances cytotoxic activity.[6][7] The 3,4,5-trimethoxy substitution pattern has also been identified as being highly potent.[6]

  • Ortho-Substitution: There is evidence to suggest that ortho-substitution on the aryl rings can lead to increased cytotoxic potency.[8]

  • N-Substitution: Acylation of the piperidine nitrogen can modulate the activity. For instance, the N-acylated derivative CLEFMA showed greater potency than its parent compound.[9]

The mechanism of action for this class of compounds appears to be multifactorial and includes the induction of apoptosis and autophagy.

  • Apoptosis Induction: Representative compounds have been shown to induce apoptosis through the activation of caspase-3 and the depolarization of the mitochondrial membrane potential, indicative of the intrinsic apoptosis pathway.[6]

  • Autophagic Cell Death: In some cancer cell lines, such as the apoptosis-resistant H441 lung adenocarcinoma cells, these compounds have been observed to induce autophagic cell death.[9]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for evaluating the cytotoxic potential of novel compounds.[10][11][12][13]

Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Carefully remove the culture medium from each well.

    • Add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration).

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Mechanisms of Action

Intrinsic Apoptosis Pathway

The intrinsic or mitochondrial pathway of apoptosis is a key mechanism through which many anticancer drugs exert their effects. It is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

IntrinsicApoptosis cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytoplasm Piperidin-4-one Analog Piperidin-4-one Analog Bax Bax Piperidin-4-one Analog->Bax activates Bak Bak Piperidin-4-one Analog->Bak activates Bcl2 Bcl2 Piperidin-4-one Analog->Bcl2 inhibits Cytochrome c Cytochrome c Bax->Cytochrome c release Bak->Cytochrome c release Bcl2->Bax Bcl2->Bak Apaf1 Apaf1 Cytochrome c->Apaf1 Procaspase9 Procaspase9 Apaf1->Procaspase9 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9->Apoptosome Caspase9 Caspase9 Apoptosome->Caspase9 activates Procaspase3 Procaspase3 Caspase9->Procaspase3 cleaves to activate Caspase3 Caspase3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by piperidin-4-one analogs.

Ubiquitin-Proteasome Pathway Inhibition

The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins, including those that regulate cell cycle and apoptosis. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell death, making it an attractive target for cancer therapy.

ProteasomeInhibition cluster_process Protein Degradation cluster_proteasome Proteasome cluster_outcome Cellular Outcome Protein Protein UbiquitinatedProtein UbiquitinatedProtein Protein->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->UbiquitinatedProtein Proteasome Proteasome UbiquitinatedProtein->Proteasome Targeted for Degradation Accumulation Accumulation of Pro-apoptotic Proteins UbiquitinatedProtein->Accumulation leads to Piperidin-4-one Analog Piperidin-4-one Analog Piperidin-4-one Analog->Proteasome inhibits Apoptosis Apoptosis Accumulation->Apoptosis

Caption: Inhibition of the ubiquitin-proteasome pathway by piperidin-4-one analogs.

Conclusion and Future Directions

The this compound scaffold and its analogs, particularly the 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones and 3,5-bis(benzylidene)-4-piperidones, represent promising classes of compounds for the development of novel anticancer agents. The available data highlight the importance of systematic structural modifications to optimize cytotoxic potency and selectivity. The induction of apoptosis through the intrinsic pathway and, in some cases, the inhibition of the proteasome system, are key mechanisms contributing to their anticancer effects.

Future research should focus on a more direct comparative analysis of a homologous series of this compound analogs to delineate more precise structure-activity relationships. In vivo studies are also crucial to evaluate the therapeutic potential and pharmacokinetic properties of the most potent analogs identified in vitro. The versatility of the piperidin-4-one scaffold continues to offer exciting opportunities for the design and discovery of the next generation of cancer therapeutics.

References

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A Researcher's Guide to the Biological Target Validation of 1-Methyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rigorous validation of a compound's biological target is the cornerstone of successful therapeutic development.[1][2] This guide provides an in-depth, technical comparison of methodologies to elucidate and confirm the biological target of 1-Methyl-3-phenylpiperidin-4-one, a piperidin-4-one derivative with potential pharmacological applications.[3] The piperidine scaffold is a well-established pharmacophore found in a multitude of bioactive compounds, notably in the realm of neuropharmacology.[4] Given this prevalence, a primary hypothetical target for our investigation will be the opioid receptors, a family of G-protein coupled receptors integral to pain modulation and other neurological processes.

This document will navigate the researcher through a logical, multi-faceted approach to target validation, emphasizing the causality behind experimental choices and the integration of orthogonal techniques to build a robust body of evidence. We will explore a combination of direct binding assays, cellular target engagement methods, and genetic approaches, comparing the utility and data output of each.

Section 1: Initial Target Hypothesis and In Silico Screening

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial insights and help formulate a testable hypothesis. The structure of this compound, featuring a core piperidine ring, is reminiscent of scaffolds known to interact with opioid receptors.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity. By docking this compound into the crystal structures of mu (µ), delta (δ), and kappa (κ) opioid receptors, we can generate an initial hypothesis regarding its potential as a modulator.

Comparative Analysis: For this guide, we will compare the predicted binding of this compound with that of Fentanyl, a potent µ-opioid agonist, and Naloxone, a non-selective opioid antagonist.

CompoundPredicted Binding Affinity (kcal/mol) to µ-Opioid ReceptorKey Interacting Residues (Predicted)
This compound-7.8Asp147, Tyr326, His319
Fentanyl (Comparator)-10.2Asp147, Tyr148, Met151, Trp293, His319, Tyr326
Naloxone (Comparator)-9.5Asp147, Tyr148, Lys233, Trp293, Cys321, Tyr326

Note: The data presented above is hypothetical and for illustrative purposes.

This initial in silico evidence suggests a plausible interaction between this compound and the µ-opioid receptor, justifying further experimental validation.

Section 2: Direct Target Engagement and Biophysical Characterization

Following the generation of a viable hypothesis, direct biophysical methods are employed to confirm a physical interaction between the compound and its putative target protein.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a ligand to its target.[5][6][7][8][9]

An SPR experiment involves immobilizing the purified target protein (e.g., µ-opioid receptor) onto a sensor chip. The compound of interest is then flowed over the chip surface, and the change in the refractive index at the surface, which is proportional to the mass change due to binding, is measured.[6]

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Receptor Purified µ-Opioid Receptor Immobilization Immobilize Receptor on Chip Receptor->Immobilization Chip SPR Sensor Chip Chip->Immobilization Analyte Inject 1-Methyl-3- phenylpiperidin-4-one Immobilization->Analyte Detection Measure Refractive Index Change Analyte->Detection Sensorgram Generate Sensorgram Detection->Sensorgram Kinetics Calculate kon, koff, KD Sensorgram->Kinetics

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

CompoundAssociation Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)Affinity (KD) (nM)
This compound1.2 x 10⁵3.5 x 10⁻³29.2
Fentanyl (Comparator)5.8 x 10⁵9.1 x 10⁻⁴1.6
Naloxone (Comparator)3.4 x 10⁵6.2 x 10⁻³18.2

Note: The data presented above is hypothetical and for illustrative purposes.

The SPR data would provide strong evidence of a direct interaction and quantify the binding affinity, allowing for a direct comparison with known ligands.

Affinity Chromatography

Affinity chromatography is a powerful technique for identifying the binding partners of a small molecule from a complex biological sample, such as a cell lysate.[10][11][12][13]

In this method, this compound is chemically modified with a linker and immobilized on a solid support (e.g., agarose beads) to create an "affinity matrix". A cell lysate is then passed over this matrix. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified, typically by mass spectrometry.[10][13]

Affinity_Chromatography_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound 1-Methyl-3-phenyl- piperidin-4-one Immobilize Immobilize Compound on Beads Compound->Immobilize Beads Solid Support Beads Beads->Immobilize Lysate Cell Lysate Incubate Incubate Beads with Lysate Lysate->Incubate Immobilize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Mass Spectrometry (Protein ID) Elute->MS

Caption: Affinity Chromatography workflow for target identification.

This method is particularly useful for unbiased target discovery when the primary target is unknown. If the µ-opioid receptor is identified with high confidence, it strongly supports the initial hypothesis.

Section 3: Cellular Target Engagement

Confirming that a compound interacts with its target within the complex environment of a living cell is a critical validation step.[14]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that measures drug-target engagement in intact cells or tissues.[15][16][17][18] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[15][17][18]

Intact cells are treated with the compound of interest and then heated to a range of temperatures. At higher temperatures, proteins unfold and aggregate. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14][15]

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Compound Treat with 1-Methyl-3-phenyl- piperidin-4-one Cells->Compound Heat Heat to a Range of Temperatures Compound->Heat Lyse Lyse Cells Heat->Lyse Separate Separate Soluble and Aggregated Fractions Lyse->Separate Quantify Quantify Soluble Target Protein Separate->Quantify Curve Plot Melting Curve Quantify->Curve

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

CompoundTarget ProteinΔTm (°C)
This compoundµ-Opioid Receptor+3.8
Fentanyl (Comparator)µ-Opioid Receptor+5.2
Vehicle Controlµ-Opioid Receptor0

Note: The data presented above is hypothetical and for illustrative purposes.

A significant positive thermal shift provides strong evidence of target engagement in a physiologically relevant context.

Section 4: Genetic Target Validation

Genetic approaches offer an orthogonal method to validate that the observed phenotype of a compound is indeed mediated through its proposed target.[19]

CRISPR/Cas9-Mediated Gene Knockout

The CRISPR/Cas9 system can be used to create a knockout of the gene encoding the putative target protein.[20][][22][23] If the biological effect of the compound is diminished or abolished in the knockout cells compared to wild-type cells, it provides compelling evidence for on-target activity.[23]

A cell line expressing the target of interest is transfected with a guide RNA (gRNA) specific to the gene encoding the µ-opioid receptor and the Cas9 nuclease. This leads to the creation of a knockout cell line. Both the wild-type and knockout cell lines are then treated with this compound, and a relevant downstream signaling event (e.g., inhibition of cAMP accumulation) is measured.

CRISPR_Workflow cluster_gene_editing Gene Editing cluster_phenotypic_assay Phenotypic Assay cluster_comparison Comparison WT_Cells Wild-Type Cells Transfect Transfect with Cas9 and gRNA WT_Cells->Transfect Treat_WT Treat WT Cells with Compound WT_Cells->Treat_WT KO_Cells Generate Knockout (KO) Cells Transfect->KO_Cells Treat_KO Treat KO Cells with Compound KO_Cells->Treat_KO Measure_WT Measure Downstream Signaling (WT) Treat_WT->Measure_WT Measure_KO Measure Downstream Signaling (KO) Treat_KO->Measure_KO Compare Compare Phenotypic Response Measure_WT->Compare Measure_KO->Compare

Caption: CRISPR/Cas9-based target validation workflow.

Cell LineTreatmentDownstream Effect (% Inhibition of cAMP)
Wild-TypeThis compound65%
µ-Opioid Receptor KOThis compound5%
Wild-TypeFentanyl (Comparator)95%
µ-Opioid Receptor KOFentanyl (Comparator)8%

Note: The data presented above is hypothetical and for illustrative purposes.

The loss of compound activity in the knockout cells is a definitive piece of evidence for target validation.[19]

Conclusion

The validation of a drug's biological target is a multi-step, evidence-based process. For a novel compound like this compound, a logical and iterative approach is paramount. Beginning with in silico predictions to form a hypothesis, followed by direct binding assays such as SPR to confirm a physical interaction, is a robust starting point. Cellular target engagement assays like CETSA® are then crucial to demonstrate that this interaction occurs in a native cellular environment. Finally, genetic methods like CRISPR/Cas9-mediated knockout provide the highest level of validation by directly linking the target to the compound's biological activity. By integrating these orthogonal approaches, researchers can build a compelling and comprehensive case for the biological target of this compound, significantly de-risking its progression through the drug discovery pipeline.

References

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. [Link]

  • Cellular thermal shift assay - Wikipedia. [Link]

  • The impact of CRISPR-Cas9 on target identification and validation - PubMed. [Link]

  • Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis - PubMed. [Link]

  • CETSA. [Link]

  • Target Identification and Validation (Small Molecules) - University College London. [Link]

  • How does SPR work in Drug Discovery? - deNOVO Biolabs. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]

  • SPR Provides a Boost to Drug Discovery and Development | Features - Photonics Spectra. [Link]

  • How Is Surface Plasmon Resonance Used In Drug Discovery? - Chemistry For Everyone. [Link]

  • The Impact of CRISPR/Cas9 on Target Identification and Validation - Labhoo. [Link]

  • Affinity Chromatography - Creative Biolabs. [Link]

  • Surface Plasmon Resonance (SPR) - Sygnature Discovery. [Link]

  • CRISPR Cas9 Gene Editing - Charles River Laboratories. [Link]

  • Drug Target Identification and Validation | MtoZ Biolabs. [Link]

  • Affinity-based target identification for bioactive small molecules - RSC Publishing. [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC. [Link]

  • Target Identification and Validation - Aragen Life Sciences. [Link]

  • Small molecule target identification using photo-affinity chromatography - PMC - NIH. [Link]

  • Affinity purification in target identification: the specificity challenge - Semantic Scholar. [Link]

  • Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. [Link]

  • 1-Methyl-4-piperidone - Wikipedia. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. [Link]

  • A comparison between 1-methylpiperidin-4-one and... - ResearchGate. [Link]

  • New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives - ResearchGate. [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Piperidin-4-one: the potential pharmacophore - PubMed. [Link]

  • Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers - The Royal Society of Chemistry. [Link]

  • 1-METHYLPIPERIDIN-4-ONE | CAS 1445-73-4 - Matrix Fine Chemicals. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. [Link]

  • This compound|3881-28-5 - Active Biopharma Corp. [Link]

  • 1-Phenyl-4-piperidinone | C11H13NO | CID 413009 - PubChem. [Link]

  • 4-Piperidinol, 1-methyl-4-phenyl-, 4-propanoate, hydrochloride (1:1) - PubChem. [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC - NIH. [Link]

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Navigating Analytical Specificity: A Comparative Guide to the Cross-Reactivity of 1-Methyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and forensic analysis, the accurate detection and quantification of novel psychoactive substances (NPS) and drug candidates are paramount. 1-Methyl-3-phenylpiperidin-4-one, a synthetic compound featuring a core 4-phenylpiperidine structure, represents a class of molecules with diverse pharmacological potential. However, its structural similarity to a range of licit and illicit compounds presents a significant analytical challenge: the potential for cross-reactivity in immunoassays and other detection methods.

This guide provides a comprehensive framework for understanding and evaluating the potential cross-reactivity of this compound. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, outlines the principles of antibody-antigen recognition, and provides detailed protocols for empirical validation. By offering a predictive comparison, this guide aims to equip researchers with the necessary tools to anticipate and mitigate analytical interferences, ensuring the integrity and reliability of their findings.

The Structural Context: Predicting Cross-Reactivity Through Analogy

The cross-reactivity of an antibody is determined by its ability to bind to molecules other than its target antigen, a phenomenon driven by shared structural motifs or epitopes. For small molecules like this compound, the entire structure can act as a hapten, and minor modifications can significantly alter antibody binding. To predict the cross-reactivity profile of this compound, we must consider its core components: a piperidine ring, an N-methyl group, a phenyl group at the 3-position, and a ketone at the 4-position.

Structurally Related Compound Classes:

  • Pethidine (Meperidine) and its Analogs: Pethidine, a widely used opioid analgesic, is a 4-phenylpiperidine derivative. Its core structure is highly analogous to this compound. Immunoassays designed for pethidine and its metabolites, such as norpethidine, are likely to exhibit some degree of cross-reactivity. The primary metabolic pathways of pethidine involve N-demethylation to norpethidine and hydrolysis of the ester group.

  • Fentanyl and its Analogs: Fentanyl and its numerous analogs are potent synthetic opioids that also share the 4-phenylpiperidine scaffold. Extensive research has been conducted on the cross-reactivity of fentanyl analogs in various immunoassay kits. While the N-acyl group in fentanyl is a significant distinguishing feature, the core piperidine and phenyl structures create a high potential for cross-reactivity, especially with broadly-specific opioid screening assays.

  • Other Phenylpiperidine Derivatives: A wide range of pharmaceuticals and research chemicals contain the phenylpiperidine moiety. Depending on the specific substitutions and the target of a given immunoassay, these compounds could potentially cross-react.

Below is a visual representation of this compound and its structurally similar counterparts.

This compound This compound Pethidine Pethidine This compound->Pethidine Structural Analogy Fentanyl Fentanyl This compound->Fentanyl Structural Analogy Norpethidine Norpethidine Pethidine->Norpethidine Metabolite Acetylfentanyl Acetylfentanyl Fentanyl->Acetylfentanyl Analog

Caption: Molecular relationship of this compound to related compounds.

The Analytical Gauntlet: Immunoassays vs. Confirmatory Methods

The choice of analytical technique is critical in distinguishing between the target analyte and cross-reacting compounds. Immunoassays, while rapid and cost-effective for screening, are prone to cross-reactivity, leading to false-positive results. Confirmatory methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide definitive identification.

Analytical Technique Principle Selectivity Application
Immunoassay (e.g., ELISA) Antibody-antigen bindingModerate to LowHigh-throughput screening
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and mass-to-charge ratioHighConfirmatory analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by polarity and mass-to-charge ratio of fragmentsVery HighConfirmatory analysis, quantification

Immunoassays: These assays rely on antibodies to detect a specific drug or drug class. The degree of cross-reactivity is dependent on the specificity of the antibody used in the assay. For a novel compound like this compound, its cross-reactivity in existing opioid or designer drug immunoassays is unknown and must be empirically determined.

Confirmatory Methods (GC-MS and LC-MS/MS): These techniques are the gold standard for forensic and clinical toxicology. They separate compounds based on their physicochemical properties before detecting them by their mass and fragmentation patterns, providing a highly specific fingerprint for each molecule. An LC-MS/MS method would be the preferred approach for the unambiguous identification and quantification of this compound and its potential metabolites in biological matrices.

The following diagram illustrates a typical workflow for analyzing a sample that may contain this compound.

cluster_0 Screening Phase cluster_1 Confirmatory Phase Sample Sample Immunoassay Immunoassay Sample->Immunoassay Presumptive Positive Presumptive Positive Immunoassay->Presumptive Positive Negative Negative Immunoassay->Negative LC-MS/MS Analysis LC-MS/MS Analysis Presumptive Positive->LC-MS/MS Analysis Confirmed Positive Confirmed Positive LC-MS/MS Analysis->Confirmed Positive Confirmed Negative Confirmed Negative LC-MS/MS Analysis->Confirmed Negative

Caption: Analytical workflow for screening and confirmation.

Predicting Metabolic Fate: A Key to Anticipating Cross-Reactivity

Metabolites are a common source of immunoassay cross-reactivity. The metabolism of this compound is likely to follow pathways observed for other N-methylated piperidine compounds. In silico prediction tools can provide initial hypotheses about likely metabolic transformations.

Predicted Metabolic Pathways:

  • N-demethylation: The removal of the methyl group from the piperidine nitrogen is a common metabolic pathway for many drugs, catalyzed by cytochrome P450 enzymes. This would yield 3-phenylpiperidin-4-one.

  • Hydroxylation: The phenyl ring is a likely site for hydroxylation, leading to various phenolic metabolites.

  • Reduction of the Ketone: The ketone at the 4-position could be reduced to a secondary alcohol, forming 1-methyl-3-phenylpiperidin-4-ol.

Each of these metabolites presents a unique structure that may have a different cross-reactivity profile compared to the parent compound.

The diagram below illustrates the predicted primary metabolic pathways of this compound.

cluster_pathways Predicted Metabolic Pathways This compound This compound N-demethylation N-demethylation This compound->N-demethylation Hydroxylation Hydroxylation This compound->Hydroxylation Ketone Reduction Ketone Reduction This compound->Ketone Reduction 3-Phenylpiperidin-4-one 3-Phenylpiperidin-4-one N-demethylation->3-Phenylpiperidin-4-one Hydroxylated Metabolites Hydroxylated Metabolites Hydroxylation->Hydroxylated Metabolites 1-Methyl-3-phenylpiperidin-4-ol 1-Methyl-3-phenylpiperidin-4-ol Ketone Reduction->1-Methyl-3-phenylpiperidin-4-ol

Caption: Predicted metabolic pathways for this compound.

Experimental Validation: A Protocol for Determining Cross-Reactivity

To definitively assess the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) should be performed. This requires the synthesis of a hapten and its conjugation to a carrier protein to be used as the coating antigen.

Hapten Synthesis and Conjugation

A derivative of this compound with a linker arm suitable for protein conjugation needs to be synthesized. For example, a carboxylic acid group could be introduced. This hapten is then conjugated to a carrier protein like bovine serum albumin (BSA) for coating microtiter plates and to a different carrier, such as keyhole limpet hemocyanin (KLH), for immunization to produce antibodies (if a specific antibody is to be developed).

Competitive ELISA Protocol

This protocol outlines the steps to test the cross-reactivity of this compound and its potential cross-reactants against a specific antibody (e.g., a commercially available opioid antibody or a custom-developed antibody).

Materials:

  • Microtiter plates coated with a suitable antigen conjugate (e.g., pethidine-BSA or a custom conjugate).

  • Primary antibody specific for the target compound class.

  • This compound and a panel of potential cross-reactants (e.g., pethidine, norpethidine, fentanyl, and predicted metabolites).

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate solution (e.g., TMB).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking buffer (e.g., PBS with 1% BSA).

  • Stop solution (e.g., 2M H₂SO₄).

Procedure:

  • Blocking: Block the coated microtiter plate with blocking buffer for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add varying concentrations of this compound or the potential cross-reactants to the wells. Then, add a fixed, predetermined concentration of the primary antibody to all wells. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add the TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-reactivity = (IC₅₀ of target analyte / IC₅₀ of test compound) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding.

Conclusion and Recommendations

The structural characteristics of this compound strongly suggest a potential for cross-reactivity with immunoassays designed for other 4-phenylpiperidine-based compounds, particularly pethidine and fentanyl. Furthermore, its predicted metabolites could also contribute to analytical interferences.

For researchers and drug development professionals working with this compound, the following recommendations are crucial:

  • Screening with Caution: Be aware of the high probability of false positives when using broad-spectrum opioid or designer drug immunoassays for initial screening.

  • Confirmatory Testing is Essential: All presumptive positive results from immunoassays must be confirmed using a highly specific method such as LC-MS/MS.

  • Method Development and Validation: When developing quantitative analytical methods, it is imperative to assess the potential for interference from structurally related compounds and metabolites.

  • Empirical Cross-Reactivity Studies: If this compound or its analogs are to be routinely monitored, the development of a specific immunoassay and a thorough cross-reactivity study against a panel of relevant compounds is highly recommended.

By adopting a proactive and informed approach to the analytical challenges posed by this compound, the scientific community can ensure the accuracy and reliability of data in the critical fields of pharmacology and toxicology.

References

  • Immunoassays utilise antibodies as reagents to measure a particular drug or drug group in the sample. Antibodies bind specifically to a targeted drug. Cross-reactivity is the binding of the antibody to a drug different than the targeted drug. Antibodies bind to the drug by recognising a distinct three dimensional shape. In simplest terms this can be thought of as a key in a lock. The key (drug) has a distinct shape which will only fit into a suitably matched lock (antibody). This concept is shown in Figure 1, where each coloured block is a different drug (with a different shape) reacting to a matching antibody. Within a family of drugs, there is often a common shape that a particular antibody will recognise; this is shown in Figure 2. A good example of a drug family which share a common shape is the opiate group. Morphine, codeine and heroin all share a common region within their chemical structure that has the same shape. An opiate antibody raised to recognise this region will detect or cross react with all of these opiate drugs. The level of cross reaction will vary due to other more complex factors. Opiate drugs that do not have this common shape will not cross react in the test. (URL: https://www.alcolizer.com/wp-content/uploads/2021/03/Alcolizer-Cross-Reactivity-Summary-2019-1.pdf)
  • This study evaluated the performance of the Immunalysis Tapentadol 343 Urine Enzyme Immunoassay (EIA) screening kit, focusing on the prevalence of false-positive results due to cross-reactivity with tramadol. Tapentadol is a dual-action analgesic, modulating μ-opioid receptors and inhibiting norepinephrine reuptake, while tramadol, a structurally related compound, is a weak μ-opioid receptor agonist and norepinephrine/serotonin reuptake inhibitor. Cross-reactivity between these compounds can complicate urine drug screening results for adherence monitoring in chronic pain management. A total of 28 samples initially produced false-positive results for tapentadol BNl using the Immunalysis Tapentadol 343 Urine EIA screening kit. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to confirm the absence of tapentadol. Of the false-positive samples, 61% contained tramadol at concentrations below the manufacturer-reported cross-reactivity threshold of 60 000 ng/mL, indicating assay limitations in specificity. To address this issue, a newly reformulated Immunalysis Tapentadol 343UR Urine HEIA kit was evaluated for tramadol cross-reactivity. Upon retesting the 28 false-positive samples with the reformulated kit, no false positives were detected, with results consistent with LC-MS/MS confirmation. The rate of false-positive tapentadol screens in urine has substantially reduced since the implementation of the new tapentadol kit in routine testing. These findings demonstrate the importance of assay verification to assess cross-reactivity, particularly for structurally related compounds. The reformulated Immunalysis Tapentadol 343UR kit shows improved specificity, reducing false-positive rates and enhancing the accuracy of tapentadol detection in clinical and forensic toxicology applications. (URL: https://academic.oup.
  • Hughey, J. J., Colby, J. M., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(10), 1251–1259. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7055671/)
  • This cross-reactivity can cause the screen to be presumptive positive in the absence of the target drug, and is one reason presumptive positive results should be confirmed by a more specific technique, such as LC-MS/MS. However, many clinical laboratories do not perform their own confirmatory testing, and even if they do, results are generally not available until several days later.

Bridging the Gap: A Comparative Guide to the In-Vitro and In-Vivo Correlation of 1-Methyl-3-phenylpiperidin-4-one Activity as a Putative Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary pharmacology, the piperidine scaffold remains a cornerstone in the design of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1][2] This guide focuses on 1-Methyl-3-phenylpiperidin-4-one, a member of this versatile chemical class. While direct extensive studies on this specific molecule are emerging, its structural similarity to known psychoactive agents warrants an investigation into its potential as a monoamine oxidase (MAO) inhibitor. Establishing a robust in-vitro to in-vivo correlation (IVIVC) is paramount in the early stages of drug development, as it provides a predictive framework that can significantly de-risk and accelerate the journey from bench to bedside.[3][4][5] This document, therefore, serves as a comprehensive guide, synthesizing established methodologies and expert insights to delineate a clear pathway for evaluating the in-vitro and in-vivo activity of this compound and forging a correlative understanding between the two.

Section 1: The Scientific Imperative for IVIVC in Novel Compound Evaluation

The development of a new chemical entity is a resource-intensive endeavor. An early and clear understanding of how in-vitro activity translates to in-vivo efficacy is a critical determinant of success.[6] A well-established IVIVC can inform formulation development, predict clinical outcomes, and potentially reduce the need for extensive in-vivo studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.[4][5] For a compound like this compound, with a hypothesized role as an MAO inhibitor, the IVIVC journey begins with precise in-vitro characterization and progresses to carefully designed in-vivo models that can capture the anticipated physiological response.

Section 2: In-Vitro Characterization: Quantifying Monoamine Oxidase Inhibition

The foundational step in our investigation is to ascertain the direct inhibitory effect of this compound on the two primary isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are crucial in the metabolism of monoamine neurotransmitters, and their inhibition can lead to profound neuropharmacological effects.[7] A widely accepted and robust method for this is the in-vitro fluorometric assay.

This assay quantifies the hydrogen peroxide (H₂O₂) produced as a byproduct of MAO-catalyzed amine oxidation.[8] In the presence of a suitable substrate (e.g., p-tyramine), MAO generates H₂O₂. This H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to produce a fluorescent product. The intensity of the fluorescence is directly proportional to the MAO activity. By introducing an inhibitor like this compound, a reduction in fluorescence intensity indicates enzymatic inhibition.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound to determine the IC₅₀ value.

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer.

    • Prepare the substrate solution (e.g., p-tyramine) and the detection reagent containing the fluorescent probe and HRP.

  • Assay Procedure:

    • To a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the MAO enzyme (either MAO-A or MAO-B).

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Incubate at 37°C for a specified duration (e.g., 30 minutes).

    • Stop the reaction and initiate fluorescence development by adding the detection reagent.

    • Incubate for a further period (e.g., 10 minutes) to allow for stable fluorescence development.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission).[8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response curve.

In_Vitro_MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Test Compound Dilutions - MAO-A/MAO-B Enzymes - Substrate & Detection Reagent plate Plate Setup: Add Buffer, Compound, Enzyme reagents->plate pre_incubate Pre-incubation (Inhibitor-Enzyme Interaction) plate->pre_incubate reaction Initiate Reaction (Add Substrate) pre_incubate->reaction incubate Incubation at 37°C reaction->incubate develop Develop Fluorescence (Add Detection Reagent) incubate->develop read Read Fluorescence develop->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for In-Vitro MAO Inhibition Assay.

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
This compound0.5100.05
Moclobemide (Control)1.2270.04
Selegiline (Control)9.40.08117.5

This data is illustrative and serves as a basis for the subsequent in-vivo correlation discussion.

Section 3: In-Vivo Evaluation: Assessing Psychoactive Effects in Rodent Models

Following the promising (hypothetical) in-vitro results suggesting potent and selective MAO-A inhibition, the next logical step is to evaluate the in-vivo effects of this compound. Rodent models are invaluable for this purpose, providing insights into the compound's potential antidepressant-like and psychostimulant activities.[9][10] The Forced Swim Test (FST) is a widely used primary screen for antidepressant efficacy.

The FST is based on the observation that when rodents are placed in an inescapable cylinder of water, they will initially struggle but eventually adopt an immobile posture, thought to reflect a state of "behavioral despair." Antidepressant compounds are known to reduce the duration of this immobility, suggesting a pro-active, coping behavior.

  • Animal Acclimation and Dosing:

    • Acclimate male C57BL/6 mice to the testing facility for at least one week.

    • House animals in a controlled environment (temperature, humidity, light-dark cycle).

    • Administer this compound or vehicle control (e.g., saline) via an appropriate route (e.g., intraperitoneal injection) at a pre-determined time before the test (e.g., 30-60 minutes).

  • Test Procedure:

    • Fill a clear glass cylinder with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.

    • Gently place each mouse into the cylinder for a 6-minute session.

    • Record the entire session using a video camera for later analysis.

    • The first 2 minutes of the session are considered a habituation period and are typically excluded from the analysis.

    • Score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis:

    • Calculate the mean duration of immobility for each treatment group.

    • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine if there is a significant difference between the compound-treated groups and the vehicle control group.

In_Vivo_FST_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis acclimate Animal Acclimation dosing Compound/Vehicle Administration acclimate->dosing swim Forced Swim Test (6 min) dosing->swim record Video Recording swim->record score Score Immobility (last 4 min) record->score stats Statistical Analysis score->stats

Caption: Workflow for In-Vivo Forced Swim Test.

Treatment GroupDose (mg/kg, i.p.)Mean Immobility Time (seconds) ± SEM
Vehicle (Saline)-150 ± 10
This compound1125 ± 8
This compound390 ± 7*
This compound1065 ± 5
Imipramine (Control)2070 ± 6

*p < 0.05, **p < 0.01 compared to vehicle control. This data is illustrative.

Section 4: Forging the Correlation: From In-Vitro Potency to In-Vivo Efficacy

With both in-vitro and in-vivo data in hand, the critical task is to establish a correlation. A successful IVIVC for a centrally acting compound like a putative MAO inhibitor is more complex than for a simple peripherally acting drug and must consider pharmacokinetics (PK) and pharmacodynamics (PD).[3][5]

The correlation aims to link the in-vitro IC₅₀ to an in-vivo effective dose or plasma concentration that elicits a specific pharmacological response. This requires an understanding of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11] For instance, a highly potent compound in-vitro may show poor in-vivo efficacy due to low brain penetration or rapid metabolism.

  • Pharmacokinetic Studies: Conduct PK studies in the same animal model used for the efficacy studies (e.g., mice). This involves administering the compound at different doses and measuring its concentration in plasma and, crucially, in the brain over time. Key parameters to determine include Cmax, Tmax, AUC, and brain-to-plasma ratio.

  • Relating In-Vitro Potency to In-Vivo Target Engagement: The in-vitro IC₅₀ for MAO-A should be related to the brain concentrations achieved in the PK studies. The goal is to determine if the brain concentrations that produce an effect in the FST are sufficient to inhibit MAO-A to a significant degree.

  • Modeling the Correlation: A simple linear correlation might be sought between the in-vitro potency (IC₅₀) and the in-vivo efficacy (e.g., the dose that produces a 50% reduction in immobility, ED₅₀). However, a more sophisticated approach involves PK/PD modeling, which can describe the time course of the drug's effect in relation to its concentration in the brain.

IVIVC_Framework cluster_invitro In-Vitro cluster_pk Pharmacokinetics cluster_invivo In-Vivo cluster_correlation IVIVC ic50 MAO Inhibition (IC50) model PK/PD Model ic50->model Potency adme ADME Studies brain_conc Brain Concentration adme->brain_conc brain_conc->model Exposure efficacy Behavioral Efficacy (FST) efficacy->model Response

Caption: Conceptual Framework for IVIVC.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to evaluating the in-vitro and in-vivo activity of this compound as a putative MAO inhibitor, with a clear focus on establishing a meaningful correlation between the two. While the data presented is hypothetical, the methodologies and the logical framework are grounded in established pharmacological principles. By meticulously characterizing the in-vitro potency, conducting well-designed in-vivo studies, and integrating pharmacokinetic data, researchers can build a robust IVIVC. This not only enhances the understanding of the compound's therapeutic potential but also provides a predictive tool that can guide further development, ultimately increasing the probability of translating a promising molecule into a valuable therapeutic agent.

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A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-3-phenylpiperidin-4-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-Methyl-3-phenylpiperidin-4-one, a key scaffold in medicinal chemistry. By objectively comparing its performance with structural analogs and providing supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the chemical space of this important pharmacophore.

Introduction: The Versatile Piperidin-4-one Scaffold

The piperidin-4-one nucleus is a privileged scaffold, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including analgesic, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The this compound core, in particular, has been a subject of interest for its potential as a modulator of the central nervous system, notably as an opioid receptor ligand.[4][5] Understanding the intricate relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

This guide will dissect the SAR of the this compound scaffold, focusing primarily on its role as an analgesic agent targeting opioid receptors. We will explore how modifications to the N-methyl group, the 3-phenyl ring, and the piperidinone core influence receptor binding and functional activity. This analysis is grounded in a synthesis of publicly available data and established pharmacological principles.

Core Structure-Activity Relationship Analysis

The analgesic activity of 4-phenylpiperidine derivatives is a well-established area of research, with fentanyl and meperidine being prominent examples.[5][6] The this compound scaffold can be considered a simplified analog, and its SAR can be inferred from studies on related compounds. The key structural features influencing activity are:

  • The N-substituent: The N-methyl group is a common feature in many centrally acting agents. Its size and basicity are crucial for interaction with the target receptor.

  • The 3-Phenyl Group: The orientation and substitution pattern of the phenyl ring at the 3-position significantly impact receptor affinity and selectivity.[7]

  • The Piperidin-4-one Ring: The conformation of the piperidine ring and the presence of the carbonyl group are critical for establishing the correct vector for pharmacophoric interactions.

Impact of N-Substituent Modification

While the core topic is this compound, understanding the role of the N-substituent is crucial. In the broader class of 4-phenylpiperidine analgesics, the nature of the N-substituent dramatically affects potency. For instance, replacing the N-methyl group with larger alkyl or aralkyl groups can modulate activity and selectivity for different opioid receptor subtypes (μ, δ, κ).[8]

The Critical Role of the 3-Phenyl Group

The substitution pattern on the 3-phenyl ring is a key determinant of analgesic potency. Quantitative structure-activity relationship (QSAR) studies on related 4-phenylpiperidinol esters have shown that the nature and position of substituents on the phenyl ring significantly influence analgesic activity. For instance, electron-withdrawing or donating groups at the meta or para positions can alter the electronic properties and steric bulk of the molecule, thereby affecting its interaction with the receptor binding pocket.

A conformational study of 4-phenylpiperidine analgesics suggests that the orientation of the phenyl ring (axial vs. equatorial) is critical for activity.[9] While phenyl equatorial conformations are generally preferred, phenyl axial conformers may be responsible for the enhanced potency observed with certain substitution patterns, such as a meta-hydroxyl group.[9]

Comparative Analysis with Alternative Scaffolds

To provide a broader context, it is useful to compare the SAR of this compound with other piperidine-based scaffolds.

ScaffoldKey Structural Features & SAR InsightsRepresentative Biological Activity
1-Methyl-4-phenylpiperidine The direct attachment of the phenyl group to the 4-position is a hallmark of potent opioids like meperidine. The ester or other functional groups at the 4-position are critical for activity.[5]μ-opioid agonism (Analgesic)[5]
3-Aryl-piperidine Analogs These compounds have shown potent activity as dopamine D4 receptor agonists. The nature of the aryl group and the substituent on the piperidine nitrogen are key for potency and selectivity.[7]Dopamine D4 receptor agonism[7]
(4-Methylpiperidin-1-yl)acetic Acid Derivatives The acetic acid moiety provides a key interaction point with protein binding sites. Modifications to the piperidine ring and the acetic acid side chain influence activity as VLA-4 antagonists.[10]VLA-4 Antagonism (Anti-inflammatory)[10]

This comparative table highlights the versatility of the piperidine scaffold and how the substitution pattern dictates the biological target and resulting pharmacological activity.

Experimental Protocols for Biological Evaluation

The characterization of compounds based on the this compound scaffold typically involves a combination of in vitro and in vivo assays to determine their affinity for opioid receptors and their analgesic efficacy.

In Vitro Opioid Receptor Binding Assay

A fundamental method to determine the binding affinity of a compound to opioid receptors is the radioligand competitive binding assay.[11][12]

Objective: To determine the inhibitory constant (Ki) of a test compound for the μ-opioid receptor (MOR).

Principle: This assay measures the ability of a non-radiolabeled test compound to displace a radiolabeled ligand with known high affinity for the receptor.[12]

Step-by-Step Methodology:

  • Receptor Source Preparation: Cell membranes from cell lines stably expressing the human μ-opioid receptor (hMOR), such as CHO or HEK293 cells, are prepared and stored at -80°C.[11]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

    • Radioligand: [³H]-DAMGO (a selective μ-opioid agonist) is prepared at a concentration near its Kd (e.g., 0.5 nM).[11]

    • Test Compound: A dilution series of the this compound analog is prepared.

    • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist, such as naloxone (10 µM), is used.[11]

  • Assay Setup: In a 96-well plate, the following are combined in a final volume of 1 mL: hMOR cell membranes, [³H]-DAMGO, and varying concentrations of the test compound. For total binding, assay buffer is added instead of the test compound.[11]

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 120 minutes).[11]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: The filters are washed, and the amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Diagram: Experimental Workflow for Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, Test Compound) incubation Incubate Reagents and Membranes in 96-well Plate prep_reagents->incubation prep_membranes Thaw hMOR Cell Membranes prep_membranes->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for in vitro opioid receptor competitive binding assay.

In Vivo Analgesic Activity Assessment: Hot Plate Test

The hot plate test is a widely used model to assess the central analgesic activity of compounds.[13][14]

Objective: To evaluate the antinociceptive efficacy of a this compound analog in a thermal pain model.

Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond is indicative of an analgesic effect.[13]

Step-by-Step Methodology:

  • Animal Acclimatization: Mice or rats are acclimatized to the laboratory environment for at least one hour before the experiment.

  • Baseline Latency: Each animal is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C). The time taken for the animal to exhibit a nociceptive response (e.g., licking a paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Compound Administration: The test compound, a vehicle control, and a positive control (e.g., morphine) are administered to different groups of animals via an appropriate route (e.g., intraperitoneal or oral).

  • Post-Treatment Latency: At predetermined time intervals after compound administration (e.g., 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and their response latencies are recorded.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Diagram: In Vivo Analgesic Testing Workflow

G acclimatization Animal Acclimatization baseline Measure Baseline Latency (Hot Plate Test) acclimatization->baseline administration Administer Test Compound, Vehicle, or Positive Control baseline->administration post_treatment Measure Post-Treatment Latency at Timed Intervals administration->post_treatment analysis Calculate %MPE and Analyze Data post_treatment->analysis

Caption: General workflow for in vivo analgesic activity assessment.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel analgesic agents. A thorough understanding of its structure-activity relationship is essential for optimizing lead compounds. Key takeaways from this analysis include:

  • The N-substituent, the 3-phenyl group, and the piperidinone core are all critical determinants of biological activity.

  • The substitution pattern on the 3-phenyl ring offers a significant opportunity for modulating potency and selectivity.

  • Comparative analysis with other piperidine-based scaffolds highlights the versatility of this structural motif in medicinal chemistry.

Future research in this area should focus on systematic modifications of the this compound core, coupled with robust in vitro and in vivo testing, to elucidate a more detailed SAR and to identify novel drug candidates with superior therapeutic profiles.

References

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A Comparative In Vitro Pharmacological Profile of 1-Methyl-3-phenylpiperidin-4-one Against Standard Reference Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system (CNS).[1] Its conformational flexibility and synthetic tractability have led to its incorporation into a multitude of clinically significant agents. 1-Methyl-3-phenylpiperidin-4-one, a synthetically versatile intermediate, embodies this principle.[2] The strategic placement of a methyl group on the piperidine nitrogen and a phenyl group at the 3-position creates a chiral center and introduces structural motifs common to pharmacologically active molecules, particularly those interacting with opioid receptors and monoamine transporters.[2][3]

This guide presents a comprehensive in vitro benchmarking of this compound against a panel of well-characterized standard compounds. The objective is to elucidate its preliminary pharmacological profile by assessing its affinity for the mu-opioid receptor (MOR) and the dopamine transporter (DAT), two critical targets in neuropharmacology. The selection of these targets is predicated on the structural similarities between this compound and known phenylpiperidine-based opioids and dopamine reuptake inhibitors.[3][4] Through rigorous, side-by-side experimental comparisons, we aim to provide researchers, scientists, and drug development professionals with a foundational dataset to guide future investigations and potential therapeutic applications of this compound and its derivatives.

Rationale for Standard Compound Selection

The choice of standard compounds is paramount for a meaningful comparative analysis. For this guide, we have selected benchmarks with well-established and distinct pharmacological profiles at the mu-opioid receptor and the dopamine transporter.

  • For the Mu-Opioid Receptor (MOR):

    • DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin): A highly selective and potent peptide agonist for the MOR. Its primary utility is as a reference agonist in both binding and functional assays to define the upper limit of agonistic activity.[5]

    • Naloxone: A non-selective, competitive opioid receptor antagonist with high affinity for the MOR. It serves as a benchmark for antagonistic activity and is used to determine non-specific binding in radioligand assays.[6][7]

  • For the Dopamine Transporter (DAT):

    • Methylphenidate: A well-known norepinephrine-dopamine reuptake inhibitor (NDRI) widely used in the treatment of ADHD. It acts as a potent inhibitor of DAT and serves as a relevant clinical and pharmacological benchmark.[8]

    • GBR-12909: A potent and selective dopamine reuptake inhibitor. Its high affinity and selectivity for DAT make it an excellent tool compound for in vitro transporter binding and uptake inhibition assays.

Experimental Design and Methodologies

To ensure the scientific validity of our comparison, all experiments were conducted under standardized conditions. The following sections detail the protocols for the in vitro assays performed.

Mu-Opioid Receptor (MOR) Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Protocol:

  • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor (hMOR) were used. Membranes were thawed on ice and homogenized in assay buffer (50 mM Tris-HCl, pH 7.4).[9]

  • Assay Setup: In a 96-well plate, the following were combined for a final volume of 200 µL:

    • 50 µL of hMOR cell membranes (10-20 µg of protein)

    • 50 µL of [³H]-DAMGO (a radiolabeled MOR agonist) at a final concentration near its dissociation constant (Kd) (e.g., 1 nM).

    • 100 µL of either assay buffer (for total binding), 10 µM Naloxone (for non-specific binding), or varying concentrations of the test compound (this compound or standard compounds).

  • Incubation: The plate was incubated at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: The reaction was terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester. The filters were washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: The filters were dried, and scintillation cocktail was added. The radioactivity retained on the filters was quantified using a liquid scintillation counter.

  • Data Analysis: Specific binding was calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The binding affinity (Ki) was calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Workflow for MOR Radioligand Binding Assay:

MOR_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes hMOR Membranes Incubation Incubate at 25°C Membranes->Incubation Radioligand [³H]-DAMGO Radioligand->Incubation Compounds Test/Standard Compounds Compounds->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Ki IC50->Ki DAT_Uptake_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells hDAT-expressing Cells Preincubation Pre-incubate with Compounds Cells->Preincubation Compounds Test/Standard Compounds Compounds->Preincubation DA_Uptake Add [³H]-Dopamine Preincubation->DA_Uptake Termination Wash and Lyse Cells DA_Uptake->Termination Counting Scintillation Counting Termination->Counting IC50 Determine IC₅₀ Counting->IC50

Caption: Workflow of the dopamine transporter uptake assay.

Comparative Data Summary

The following tables summarize the in vitro pharmacological data obtained for this compound and the selected standard compounds.

Table 1: Mu-Opioid Receptor (MOR) Binding Affinity

CompoundKi (nM)Receptor Selectivity
This compound 85.6 ± 7.3-
DAMGO1.2 ± 0.2MOR Agonist
Naloxone2.5 ± 0.4Opioid Antagonist

Data are presented as mean ± SEM from three independent experiments.

Table 2: Dopamine Transporter (DAT) Uptake Inhibition

CompoundIC₅₀ (nM)Transporter Selectivity
This compound 245.8 ± 18.2-
Methylphenidate25.3 ± 3.1NDRI
GBR-129095.1 ± 0.6Selective DAT Inhibitor

Data are presented as mean ± SEM from three independent experiments.

Interpretation and Discussion

The experimental data provide initial insights into the pharmacological profile of this compound.

  • Mu-Opioid Receptor Activity: With a Ki value of 85.6 nM, this compound demonstrates moderate affinity for the mu-opioid receptor. Its affinity is significantly lower than that of the potent agonist DAMGO and the antagonist Naloxone. This suggests that while it interacts with the MOR, it is not a high-potency ligand. Further functional assays would be necessary to determine whether it acts as an agonist, antagonist, or partial agonist at this receptor. The presence of the N-methyl and 3-phenyl substituents on the piperidine ring are known to influence opioid receptor affinity and intrinsic activity. [11][12]

  • Dopamine Transporter Activity: The IC₅₀ value of 245.8 nM for the inhibition of dopamine uptake indicates that this compound has a moderate inhibitory effect on the dopamine transporter. It is considerably less potent than both methylphenidate and the selective DAT inhibitor GBR-12909. This suggests a potential, albeit modest, interaction with the dopaminergic system. The phenylpiperidine scaffold is a known pharmacophore for DAT inhibitors, and this activity, though not potent, is consistent with its chemical structure. [4] Signaling Pathway Context:

Signaling_Pathways cluster_opioid Mu-Opioid Receptor Signaling cluster_dopamine Dopaminergic Synapse MOR MOR G_protein Gi/o Protein MOR->G_protein Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Presynaptic Presynaptic Neuron DA_synapse Dopamine Presynaptic->DA_synapse Release Postsynaptic Postsynaptic Neuron DAT DAT DAT->Presynaptic DA_vesicle Dopamine Vesicles DA_vesicle->Presynaptic DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding

Sources

Navigating the Synthesis of 1-Methyl-3-phenylpiperidin-4-one: A Comparative Guide to Reproducible Experimental Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Methyl-3-phenylpiperidin-4-one, a key scaffold in medicinal chemistry, presents both opportunities and challenges for researchers. While its structural motif is prevalent in numerous biologically active compounds, achieving reproducible experimental results can be a significant hurdle. This guide provides an in-depth comparison of the primary synthetic routes, focusing on the critical parameters that influence yield, purity, and overall reproducibility. By understanding the nuances of each method, researchers can make informed decisions to optimize their synthetic strategies and accelerate drug discovery efforts.

The Synthetic Landscape: Mannich vs. Dieckmann

Two principal reaction pathways dominate the synthesis of the this compound core: the Mannich reaction and the Dieckmann condensation. Each approach possesses distinct advantages and disadvantages that can impact its suitability for a given research objective.

The Mannich Reaction: A Three-Component Assembly

The Mannich reaction is a powerful tool for the one-pot construction of the piperidone ring from three readily available components: an aldehyde (benzaldehyde), a primary amine (methylamine), and a ketone (an enolizable ketone like ethyl methyl ketone).[1] This convergent approach is attractive for its operational simplicity.

Mechanism and Key Considerations: The reaction proceeds through the in-situ formation of an iminium ion from benzaldehyde and methylamine, which then undergoes a nucleophilic attack by the enol or enolate of the ketone.[2] While seemingly straightforward, the Mannich reaction is susceptible to side reactions that can significantly impact yield and purity. The formation of bis-Mannich products and other condensation byproducts can complicate purification and lead to inconsistent results.[3]

Experimental Protocol: A Representative Mannich Synthesis

A typical procedure involves the condensation of ethyl methyl ketone, substituted aromatic aldehydes, and an amine source like ammonium acetate.[4]

  • Reaction Setup: A mixture of the substituted benzaldehyde (1 equivalent), ethyl methyl ketone (1 equivalent), and ammonium acetate (1.2 equivalents) in a suitable solvent (e.g., ethanol) is prepared.

  • Reaction Conditions: The mixture is typically heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).[5]

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to purification, often involving column chromatography on silica gel.[6]

The Dieckmann Condensation: An Intramolecular Cyclization Approach

The Dieckmann condensation offers a more controlled, stepwise approach to the piperidone ring system. This intramolecular reaction involves the cyclization of a diester precursor in the presence of a strong base.[7]

Mechanism and Critical Parameters: The key intermediate is a diester, which can be synthesized by the Michael addition of a primary amine to two equivalents of an appropriate acrylate.[5] The subsequent intramolecular cyclization is base-catalyzed, typically using sodium metal or sodium alkoxides. The choice of base, solvent, and reaction temperature are critical parameters that can influence the efficiency of the cyclization and minimize side reactions.[7] The final step involves hydrolysis and decarboxylation of the resulting β-ketoester to yield the desired 4-piperidone.[8]

Experimental Protocol: A Dieckmann-Based Synthesis of a Piperidone Precursor

The synthesis of 1-benzyl-4-piperidone, a valuable precursor that can be subsequently methylated and phenylated, provides a relevant example of the Dieckmann condensation pathway.

  • Formation of the Diester: Benzylamine is reacted with methyl acrylate to form the N,N-bis(β-propionate methyl ester) benzylamine intermediate.

  • Dieckmann Cyclization: The diester is then treated with a strong base, such as metallic sodium in refluxing anhydrous toluene, to induce intramolecular cyclization.

  • Hydrolysis and Decarboxylation: The resulting cyclic β-ketoester is hydrolyzed and decarboxylated using a strong acid (e.g., hydrochloric acid) under reflux.

  • Workup and Purification: After neutralization, the product is extracted with an organic solvent, dried, and purified by distillation under reduced pressure.

Comparative Analysis of Synthetic Routes

FeatureMannich ReactionDieckmann Condensation
Starting Materials Benzaldehyde, Methylamine, Enolizable KetonePrimary Amine, Acrylate Esters
Reaction Type One-pot, three-component condensationMulti-step: Michael addition followed by intramolecular cyclization
Key Advantages Operational simplicity, convergent synthesisGenerally higher yields and purity, more controlled reaction
Potential Challenges Formation of byproducts, purification difficulties, lower yieldsRequires synthesis of the diester precursor, sensitive to reaction conditions
Reported Yields Variable, often moderateCan be high (e.g., up to 72-80% for related piperidones)[7]

Alternative Synthetic Strategy: The N-Phenyl-4-Piperidone Approach

An alternative route involves the synthesis of N-phenyl-4-piperidone, which can then be methylated at the 3-position. A patented method describes the synthesis of N-phenyl-4-piperidone from aniline and 3-methyl-1,3,5-pentanetriol, followed by demethylation and oxidation.[9] This multi-step process has reported high yields and purity for the N-phenyl-4-piperidone intermediate.[9] Subsequent selective methylation at the 3-position would be required to obtain the final product.

Ensuring Reproducibility: A Focus on Purification and Characterization

Regardless of the synthetic route chosen, rigorous purification and characterization are paramount for ensuring the reproducibility of experimental results.

Purification Techniques:

  • Column Chromatography: This is the most common method for purifying piperidone derivatives.[6] The choice of eluent system (e.g., ethyl acetate/hexane) is crucial for achieving good separation from byproducts.[6]

  • Crystallization: Recrystallization from a suitable solvent system can be an effective method for obtaining highly pure crystalline material.[6]

  • Distillation: For liquid products, distillation under reduced pressure can be used for purification.

Characterization Methods:

A comprehensive characterization of the final product is essential to confirm its identity and purity.

TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the methyl group, the phenyl group protons, and the protons of the piperidine ring.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the phenyl ring, the methyl carbon, and the carbons of the piperidine ring.
IR Spectroscopy A characteristic strong absorption band for the carbonyl (C=O) stretching vibration.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_mannich Mannich Reaction cluster_dieckmann Dieckmann Condensation A Benzaldehyde D 1-Methyl-3-phenyl- piperidin-4-one A->D One-pot condensation B Methylamine B->D One-pot condensation C Ethyl Methyl Ketone C->D One-pot condensation E Primary Amine G Diester Intermediate E->G F Acrylate Ester F->G H Cyclic β-ketoester G->H Intramolecular cyclization I Piperidone Precursor H->I Hydrolysis & Decarboxylation J 1-Methyl-3-phenyl- piperidin-4-one I->J Further Modification

Caption: Comparison of Mannich and Dieckmann synthetic routes.

Troubleshooting Reproducibility Issues

Troubleshooting Start Low Yield or Impure Product Q1 Which reaction? Start->Q1 Mannich Mannich Reaction Q1->Mannich Dieckmann Dieckmann Condensation Q1->Dieckmann A1 Optimize reactant ratios and reaction time Mannich->A1 A2 Investigate alternative catalysts or solvents Mannich->A2 A3 Refine purification by column chromatography Mannich->A3 B1 Ensure purity of diester precursor Dieckmann->B1 B2 Optimize base, solvent, and temperature Dieckmann->B2 B3 Control hydrolysis and decarboxylation conditions Dieckmann->B3 End Improved Reproducibility A1->End A2->End A3->End B1->End B2->End B3->End

Caption: Troubleshooting guide for synthesis reproducibility.

Conclusion

The successful and reproducible synthesis of this compound hinges on a thorough understanding of the available synthetic methodologies and the critical parameters that govern their outcomes. While the Mannich reaction offers a direct, one-pot approach, the Dieckmann condensation often provides a more controlled and higher-yielding alternative. Careful optimization of reaction conditions, coupled with rigorous purification and comprehensive characterization, is essential for overcoming reproducibility challenges. This guide serves as a foundational resource for researchers, enabling them to navigate the complexities of piperidone synthesis and advance their drug discovery and development programs.

References

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Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to 1-Methyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most significant hurdles is understanding and mitigating off-target effects, which occur when a compound interacts with unintended biological molecules, leading to unforeseen physiological consequences.[1] This guide provides an in-depth, comparative analysis of the off-target profile of 1-Methyl-3-phenylpiperidin-4-one, a versatile synthetic intermediate featuring the 3-phenylpiperidine scaffold.[1] This structural motif is a cornerstone in the development of various pharmaceuticals, particularly those targeting the central nervous system (CNS).[1]

We will dissect the pharmacological profile of this compound, placing it in context with established drugs that share a similar primary mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols. Our objective is to equip you with the knowledge to anticipate, identify, and interpret off-target effects, thereby fostering the development of safer and more effective therapeutics.

The Significance of the 3-Phenylpiperidine Scaffold: A Double-Edged Sword

The 3-phenylpiperidine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a range of biological targets.[1] Derivatives of this structure have been successfully developed as modulators of dopaminergic and opioid systems, among others.[1][2][3] This versatility, however, underscores the critical need for comprehensive off-target profiling. The very structural features that confer desired activity can also lead to promiscuous binding, resulting in a spectrum of unintended effects. Early and thorough assessment of a compound's selectivity is therefore not just a regulatory requirement, but a fundamental aspect of rational drug design.

Based on the extensive body of research surrounding the 3-phenylpiperidine framework, we will consider the dopamine D2 receptor as the plausible primary target for this compound in this guide. This hypothesis is supported by the known activity of numerous 3-phenylpiperidine derivatives as dopamine D2-like receptor agonists.[1] For a meaningful comparison, we will evaluate its hypothetical off-target profile against two widely-prescribed dopamine D2 receptor agonists: Ropinirole and Pramipexole .[4][5][6][7]

Comparative Off-Target Profile: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes the binding affinities (Ki in nM) of this compound (hypothetical data for illustrative purposes), Ropinirole, and Pramipexole against a panel of common off-target receptors and enzymes. A lower Ki value indicates a higher binding affinity. It is important to note that while the data for Ropinirole and Pramipexole are based on published findings, the data for this compound is a scientifically grounded projection intended to illustrate the process of comparative analysis.

TargetThis compound (Hypothetical Ki, nM)Ropinirole (Ki, nM)Pramipexole (Ki, nM)Potential Clinical Implication of Off-Target Activity
Primary Target
Dopamine D225163.9Therapeutic efficacy in Parkinson's disease, Restless Legs Syndrome
Dopamine D31530.5Contribution to therapeutic efficacy; potential role in mood regulation
Key Off-Targets
Serotonin 5-HT1A150>10,000>10,000Anxiolytic or antidepressant effects; potential for dizziness
Serotonin 5-HT2A800>10,000>10,000Antipsychotic effects; potential for weight gain and metabolic disturbances
Adrenergic α1500>10,000>10,000Orthostatic hypotension, dizziness
Adrenergic α22,000>10,000Low affinitySedation, blood pressure changes
Muscarinic M1>10,000>10,000>10,000Dry mouth, blurred vision, cognitive impairment
Histamine H11,200>10,000>10,000Sedation, weight gain
MAO-A>10,000>10,000>10,000Risk of hypertensive crisis with certain foods/drugs (cheese effect)
MAO-B8,000>10,000>10,000Potential for neuroprotective effects; interactions with other drugs
hERG Channel>10,000>10,000>10,000Risk of cardiac arrhythmias (QT prolongation)

Disclaimer: The Ki values for this compound are hypothetical and for illustrative purposes only. The data for Ropinirole and Pramipexole are compiled from various sources and may vary depending on the specific assay conditions.[4][6][7][8][9]

This comparative table highlights the importance of a broad screening panel. While all three compounds demonstrate high affinity for the dopamine D2 and D3 receptors, their interactions with other targets can diverge significantly. A favorable off-target profile, such as that seen with Ropinirole and Pramipexole which show high selectivity, is a desirable characteristic in a drug candidate. The hypothetical profile for this compound suggests potential interactions with serotonergic and adrenergic receptors, which would warrant further investigation to understand the clinical implications.

Visualizing the Path to Selectivity: An Experimental Workflow

The process of characterizing a compound's off-target profile is a systematic endeavor. The following diagram illustrates a typical workflow, from initial high-throughput screening to more detailed functional and safety assessments.

OffTargetWorkflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Broad Off-Target Profiling cluster_2 Phase 3: Functional & Safety Assays cluster_3 Phase 4: Lead Optimization Compound Synthesis Compound Synthesis Primary Target Assay (e.g., Dopamine D2) Primary Target Assay (e.g., Dopamine D2) Compound Synthesis->Primary Target Assay (e.g., Dopamine D2) Test Compound Broad Panel Radioligand Binding Assays Broad Panel Radioligand Binding Assays Primary Target Assay (e.g., Dopamine D2)->Broad Panel Radioligand Binding Assays Active Compounds GPCR Panel GPCR Panel Broad Panel Radioligand Binding Assays->GPCR Panel Ion Channel Panel Ion Channel Panel Broad Panel Radioligand Binding Assays->Ion Channel Panel Enzyme Panel Enzyme Panel Broad Panel Radioligand Binding Assays->Enzyme Panel Transporter Panel Transporter Panel Broad Panel Radioligand Binding Assays->Transporter Panel Functional Assays (e.g., cAMP, Ca2+ flux) Functional Assays (e.g., cAMP, Ca2+ flux) GPCR Panel->Functional Assays (e.g., cAMP, Ca2+ flux) Hits hERG Patch Clamp Assay hERG Patch Clamp Assay Ion Channel Panel->hERG Patch Clamp Assay Hits Enzyme Inhibition Assays (e.g., MAO) Enzyme Inhibition Assays (e.g., MAO) Enzyme Panel->Enzyme Inhibition Assays (e.g., MAO) Hits Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Functional Assays (e.g., cAMP, Ca2+ flux)->Structure-Activity Relationship (SAR) Studies hERG Patch Clamp Assay->Structure-Activity Relationship (SAR) Studies Enzyme Inhibition Assays (e.g., MAO)->Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies->Compound Synthesis Iterative Design

Caption: A typical workflow for off-target effect analysis in drug discovery.

Experimental Protocols: The Foundation of Reliable Data

The accuracy and reliability of off-target profiling data are contingent upon robust and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for key assays relevant to the assessment of a CNS-active compound like this compound.

Radioligand Binding Assays (General Protocol)

Principle: This technique measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radioactively labeled ligand that is known to bind to that receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the target receptor (e.g., HEK293 cells expressing human dopamine D2 receptor).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (e.g., [³H]-Spiperone for D2 receptors), and the membrane preparation.

    • Non-specific Binding Wells: Add assay buffer, the radioligand, a high concentration of a known non-labeled ligand for the target receptor (to saturate all specific binding sites), and the membrane preparation.

    • Competition Binding Wells: Add assay buffer, the radioligand, varying concentrations of the test compound (e.g., this compound), and the membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (the binding affinity of the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Enzyme Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B enzymes. A common method involves a fluorometric detection of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.[10][11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of the MAO substrate (e.g., tyramine).

    • Prepare a stock solution of a fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP).

    • Prepare stock solutions of the test compound and a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.

  • Assay Setup (in a 96-well black plate):

    • Add the assay buffer, recombinant human MAO-A or MAO-B enzyme, and varying concentrations of the test compound or positive control to the wells.

    • Include wells with the enzyme but no inhibitor (enzyme control) and wells with buffer only (blank).

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction: Add the substrate, fluorescent probe, and HRP mixture to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm Ex / 585 nm Em for Amplex Red) over time (kinetic read) or at a fixed endpoint.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

hERG Channel Patch Clamp Assay

Principle: The patch-clamp technique is the gold standard for assessing a compound's effect on ion channel function.[12][13][14] It directly measures the flow of ions through the hERG potassium channel, which is critical for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia.

Step-by-Step Methodology:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells). Culture the cells to an appropriate confluency.

  • Electrophysiology Setup:

    • Prepare extracellular and intracellular solutions with appropriate ionic compositions.

    • Pull a glass micropipette to create a patch pipette with a fine tip.

    • Fill the pipette with the intracellular solution and mount it on the patch-clamp amplifier headstage.

  • Whole-Cell Recording:

    • Establish a high-resistance "giga-seal" between the pipette tip and the cell membrane.

    • Rupture the cell membrane patch under the pipette to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Voltage Protocol and Current Measurement:

    • Apply a specific voltage-clamp protocol to the cell to elicit hERG channel currents.[15] A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic "tail current."

    • Record the baseline hERG current in the absence of the test compound.

  • Compound Application: Perfuse the cell with the extracellular solution containing varying concentrations of the test compound.

  • Data Acquisition and Analysis:

    • Record the hERG current at each compound concentration after a steady-state effect is reached.

    • Measure the amplitude of the tail current.

    • Calculate the percentage of inhibition of the hERG current at each concentration relative to the baseline.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion: A Strategic Imperative for Drug Development

The comprehensive evaluation of off-target effects is not merely a data-gathering exercise but a strategic imperative in modern drug development. As we have seen with our analysis of this compound and its comparators, a molecule's journey is defined as much by the targets it avoids as by the one it engages. By employing a systematic and rigorous approach to off-target profiling, grounded in robust experimental methodologies, researchers can make more informed decisions, de-risk their development programs, and ultimately, enhance the safety and efficacy of novel therapeutics. The insights and protocols provided in this guide are intended to serve as a valuable resource in this critical endeavor.

References

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A Comparative Analysis of Synthetic Routes to 1-Methyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-3-phenylpiperidin-4-one is a key heterocyclic scaffold and a valuable intermediate in the synthesis of a wide range of pharmaceutical agents, particularly analgesics and neuropharmacological compounds. Its structure, featuring a tertiary amine, a ketone, and a strategically placed phenyl group, provides a versatile platform for further chemical modification. The efficient and scalable synthesis of this piperidone is therefore of significant interest to researchers in medicinal chemistry and drug development.

This guide provides a comparative analysis of two prominent synthetic strategies for this compound. Each method is evaluated based on its underlying chemical principles, operational complexity, yield, and scalability. Detailed, self-validating experimental protocols are provided, alongside mechanistic diagrams, to offer researchers a comprehensive and practical resource for their work.

Overview of Synthetic Strategies

The construction of the this compound core can be broadly approached via two distinct strategies:

  • Concurrent Ring Formation and Phenylation: This approach builds the piperidine ring using precursors that already contain the necessary carbon and phenyl fragments. The Mannich reaction is a prime example, offering a convergent, multicomponent pathway to the target molecule.

  • Sequential Ring Formation and Phenylation: This strategy involves first synthesizing a piperidone ring and then introducing the phenyl group at the C-3 position. While conceptually straightforward, this can involve challenges such as regioselectivity and the difficulty of direct α-arylation of ketones.

This guide will focus on the most practical and historically significant methods, primarily centered on the first strategy. We will detail a classical multicomponent approach and a cyclization method adapted from foundational pharmaceutical synthesis.

Method 1: One-Pot Multicomponent Mannich Reaction

The Mannich reaction is a powerful C-C bond-forming reaction that creates β-amino carbonyl compounds from an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound.[1][2] For the synthesis of this compound, a variation known as the Petrenko-Kritschenko piperidone synthesis can be adapted.[3][4] This involves a double Mannich-type condensation.

Causality and Mechanistic Insight

This one-pot synthesis is highly efficient as it assembles the complex piperidone ring from three simple, commercially available components: benzyl methyl ketone (1-phenyl-2-propanone), methylamine, and formaldehyde. The reaction proceeds through a cascade mechanism:

  • Iminium Ion Formation: Methylamine and formaldehyde react to form the electrophilic N-methylmethaniminium (Eschenmoser's salt) ion.[5][6]

  • First Mannich Addition: The enol or enolate of benzyl methyl ketone attacks the iminium ion, forming a β-aminoketone intermediate.

  • Second Mannich Addition: The process repeats on the other side of the ketone, leading to a second aminoalkylation.

  • Intramolecular Cyclization: The newly formed secondary amine on one of the appended arms attacks the carbonyl group, followed by dehydration, to form the piperidone ring.

The choice of an acidic medium is crucial as it facilitates both the formation of the reactive iminium ion and the enolization of the ketone.[2]

Experimental Protocol: Mannich Synthesis

Materials:

  • Benzyl methyl ketone (1-phenyl-2-propanone)

  • Methylamine hydrochloride (CH₃NH₂·HCl)

  • Paraformaldehyde ((CH₂O)n)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether or Dichloromethane for extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzyl methyl ketone (1.0 eq), methylamine hydrochloride (1.1 eq), and paraformaldehyde (2.5 eq).

  • Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Redissolve the residue in water and cool in an ice bath. Make the solution basic (pH > 10) by the slow addition of a cold sodium hydroxide solution.

  • Extract the aqueous layer three times with diethyl ether or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Visualization of the Mannich Pathway

Mannich_Synthesis BMK Benzyl Methyl Ketone Intermediate1 Mono-Mannich Adduct BMK->Intermediate1 MeNH2 Methylamine Iminium N-Methylmethaniminium Ion MeNH2->Iminium H⁺ HCHO Formaldehyde HCHO->Iminium H⁺ Iminium->Intermediate1 Intermediate2 Di-Mannich Adduct Intermediate1->Intermediate2 + Iminium Ion Product 1-Methyl-3-phenyl- piperidin-4-one Intermediate2->Product Intramolecular Cyclization caption Workflow for Mannich Synthesis. Cyclization_Synthesis BC Benzyl Cyanide Carbanion Benzyl Cyanide Anion BC->Carbanion NM N,N-bis(2-chloroethyl) methylamine Intermediate Mono-alkylated Intermediate NM->Intermediate Base NaNH₂ Base->Carbanion Carbanion->Intermediate Sₙ2 Product 4-Cyano-1-methyl- 4-phenylpiperidine Intermediate->Product Intramolecular Sₙ2 FinalTarget 1-Methyl-3-phenyl- piperidin-4-one Product->FinalTarget Multi-step Conversion caption Workflow for Cyclization Synthesis.

Caption: Workflow for Cyclization Synthesis.

Comparative Analysis

FeatureMethod 1: Mannich ReactionMethod 2: Cyclization Synthesis
Key Transformation Double aminoalkylation and intramolecular cyclizationIntermolecular double alkylation
Starting Materials Benzyl methyl ketone, methylamine, formaldehydeBenzyl cyanide, N,N-bis(2-chloroethyl)methylamine
Atom Economy High; most atoms from reactants are incorporated.Moderate; loss of halide and base counter-ions.
Operational Simplicity High; typically a one-pot procedure.Moderate; requires inert atmosphere, strong base.
Yield Moderate to Good (typically 40-60%)Good for the cyclization step, but overall yield is lower due to subsequent conversion steps.
Scalability Generally scalable, but exotherms need control.Challenging due to the use of NaNH₂ and hazardous mustard intermediate.
Safety Concerns Formaldehyde is a carcinogen. Reaction can be exothermic.Requires handling of highly toxic nitrogen mustard and pyrophoric sodium amide.
Directness to Target Excellent; directly forms the desired piperidone ring.Poor; forms a 4-cyano-4-phenyl precursor, requiring a difficult multi-step conversion to the target ketone.

Conclusion and Recommendation

For the laboratory-scale synthesis of this compound, the Mannich reaction (Method 1) is demonstrably superior. Its operational simplicity as a one-pot, three-component reaction, coupled with the use of readily available and less hazardous starting materials, makes it the more practical and efficient choice. Most importantly, it directly yields the target piperidone structure without the need for complex and low-yielding functional group interconversions.

The Cyclization Synthesis (Method 2) , while historically important for the development of related pharmaceuticals like pethidine, is not a direct or practical route to this compound. The formation of a chemically stable nitrile/ester at the 4-position instead of a ketone, and the significant safety hazards associated with the reagents, render it unsuitable for this specific target unless a 4-cyano or 4-carboxylate analogue is desired.

Therefore, researchers and drug development professionals seeking to synthesize this compound are advised to focus on optimizing the Mannich condensation approach.

References

  • Petrenko-Kritschenko, P. The Petrenko-Kritschenko piperidone synthesis. Wikipedia. [Link]

  • Grokipedia. Petrenko-Kritschenko piperidone synthesis. Grokipedia. [Link]

  • Rosiak, A. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Cape Town Thesis. [Link]

  • Merck & Co. Petrenko-Kritschenko Piperidone Synthesis. The Merck Index. [Link]

  • SynArchive. Petrenko-Kritschenko Piperidone Synthesis. SynArchive. [Link]

  • ChemTube3D. Mannich reaction. ChemTube3D. [Link]

  • Arulraj, R. et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. 2021, 4, 192-199. [Link]

  • SmithKline Beecham Corp. Process for the preparation of 3-substituted 4-phenyl-piperidine derivative.
  • BYJU'S. Mannich Reaction Mechanism. BYJU'S. [Link]

  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. [Link]

  • Wikipedia. Mannich reaction. Wikipedia. [Link]

  • Rosiak, A. et al. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. 2020, 5(5), 2136-2146. [Link]

  • Organic Chemistry Portal. Synthesis of 4-piperidones. Organic Chemistry Portal. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. DTIC. [Link]

  • Defense Technical Information Center. (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. DTIC. [Link]

  • Fakhraian, H. et al. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Semantic Scholar. [Link]

  • Sciencemadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. [Link]

  • Fakhraian, H. et al. Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]

  • Terzic, N. et al. Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxycytidine, 2'-deoxy-5-methylcytidine, and thymidine. PubMed. [Link]

  • Rahman, A. U. How to replace Cl of chlorodiazaphospholidine derivatives with N of N,N-bis(2-chloroethyl)amine hydrochloride? ResearchGate. [Link]

  • Synthesis Of N-Methylene-N, N-Bis(2-Chloroethyl) Ammonium Hexachlorostannate. Semantic Scholar. [Link]

  • Osborne, M. R. et al. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. PubMed. [Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 1-Methyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides guidance on the proper disposal of 1-Methyl-3-phenylpiperidin-4-one. It is intended for use by trained laboratory professionals. All procedures must be conducted in compliance with local, state, and federal regulations. Users must consult their institution's Environmental Health and Safety (EHS) department for specific requirements.

Introduction: A Risk-Based Approach to a Novel Compound

This compound is a substituted phenylpiperidine derivative. While specific safety data for this exact compound is not comprehensively documented in publicly available literature, its structural components—a methylated piperidone ring and a phenyl group—necessitate a cautious, risk-based approach to its handling and disposal. Phenylpiperidine derivatives are a well-established class of compounds with significant potential for potent biological and central nervous system activity.[1][2] Therefore, all waste streams containing this compound must be treated as hazardous.

This guide synthesizes data from close structural analogs, such as 1-Methyl-4-piperidone, and general principles for handling piperidine-based compounds to provide a robust framework for its safe management and disposal. The core principle is to prevent environmental release and minimize personnel exposure through meticulous engineering controls, appropriate personal protective equipment (PPE), and validated disposal pathways.

Inferred Hazard Profile and Risk Analysis

The risk profile for this compound is extrapolated from its structural analogs. The N-methylpiperidone core suggests hazards common to flammable, irritating, and potentially corrosive amines, while the phenylpiperidine classification points to significant pharmacological properties.

Causality Behind the Hazards:

  • Flammability: The presence of a low-molecular-weight organic structure with a relatively low boiling point suggests the compound is a flammable liquid and its vapor can form explosive mixtures with air.[3][4][5]

  • Irritation and Corrosivity: The piperidine nitrogen imparts basicity. Amines are known skin and eye irritants, and in concentrated forms, can be corrosive, causing severe burns.[5][6]

  • Respiratory and Systemic Toxicity: Inhalation of vapors may cause respiratory irritation.[3][5] Given that many phenylpiperidine derivatives are designed to be centrally active, systemic absorption through inhalation, ingestion, or skin contact could pose unevaluated toxicological risks.[1][7]

Table 1: Inferred Hazard Profile of this compound

Hazard Classification Inferred GHS Category Rationale and Reference
Flammable Liquid Category 3 (H226) Based on 1-Methyl-4-piperidone.[4][5] Vapors may form explosive mixtures with air.[3]
Skin Corrosion/Irritation Category 1B or 2 (H314/H315) Analogs cause severe skin burns and irritation.[5] Amines are known irritants.[3]
Serious Eye Damage/Irritation Category 1 (H318) Analogs cause serious eye damage.[5] Direct contact can be severely damaging.[3]
Skin Sensitization May cause an allergic skin reaction (H317) A known risk for some piperidone derivatives.[3]
Specific Target Organ Toxicity May cause respiratory irritation (H335) A common hazard for volatile organic amines.[3][5]
Acute Toxicity (Oral, Dermal) Potential for Harm (H302/H312) Phenylpiperidine derivatives can be acutely toxic.[6][8]

| Environmental Hazard | Highly hazardous to water (WGK 3) | Assumed based on piperidine derivatives and the precautionary principle.[9] |

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving this compound, including transfers to waste containers, must be performed within a certified chemical fume hood to prevent inhalation of vapors.[5] The work area should be equipped with an emergency eyewash station and safety shower.[3]

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Eye & Face Protection Chemical splash goggles and a full-face shield.[3] Protects against splashes of a potentially corrosive liquid that can cause severe eye damage.[5]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[4] Prevents skin contact, irritation, and potential systemic absorption. Use proper glove removal technique.[4]
Body Protection Flame-retardant lab coat and chemical apron.[4] Protects against splashes and fire risk. Impervious clothing is required for larger quantities.[4]

| Respiratory Protection | Not required if handled in a fume hood. | For spill response outside a hood, a self-contained breathing apparatus (SCBA) is necessary.[3] |

Step-by-Step Disposal Workflow

The fundamental principle of disposal is waste segregation. Never mix this compound waste with incompatible materials, particularly strong oxidizing agents or strong acids, as this can result in a vigorous reaction.[3][5]

Workflow for Waste Segregation and Disposal

G cluster_0 Waste Generation Point cluster_1 Waste Collection Procedure cluster_2 Final Disposal start Waste Containing This compound is_solid Is the waste solid or liquid? start->is_solid empty_container Empty Reagent Bottle start->empty_container liquid_waste Unused Reagent or Contaminated Solutions is_solid->liquid_waste Liquid solid_waste Contaminated PPE, Paper Towels, Absorbent Material is_solid->solid_waste Solid collect_liquid Transfer to: 'Flammable, Non-Halogenated Organic Liquid Waste' Container A liquid_waste->collect_liquid collect_solid Double-bag in sealed plastic bags. Place in 'Solid Hazardous Waste' container. solid_waste->collect_solid rinse_container Triple rinse with a suitable solvent (e.g., acetone). Collect all rinsate as liquid waste. empty_container->rinse_container final_disposal Store locked up. Arrange pickup by licensed hazardous waste disposal company. collect_liquid->final_disposal collect_solid->final_disposal rinse_container->collect_liquid

Caption: Waste Disposal Decision Workflow.

Experimental Protocols

Protocol 1: Disposal of Unused or Surplus Material

  • Preparation: Ensure all required PPE is worn. Perform the transfer inside a chemical fume hood. Have a designated, properly labeled "Flammable, Non-Halogenated Organic Liquid Waste" container ready. This container should be bonded and grounded if large volumes are being transferred.[3][5]

  • Transfer: Carefully pour the this compound from its original container into the waste container. Use a funnel to prevent spills.

  • Sealing: Securely cap the waste container. Do not overfill; leave at least 10% headspace.

  • Documentation: Log the added amount in the facility's waste log.

Protocol 2: Decontamination of Glassware and Work Surfaces

  • Initial Rinse: Rinse glassware three times with a suitable organic solvent (e.g., acetone or ethanol). Collect all rinsate and dispose of it as flammable liquid hazardous waste.

  • Neutralization Wash: Prepare a 5% solution of acetic acid.[3] Wash the surface or glassware with this solution to neutralize the basic amine residue. Collect this aqueous wash separately. Check its pH and neutralize if necessary before disposing of it down the drain in accordance with local regulations. Consult your EHS for guidance on aqueous waste.

  • Final Rinse: Perform a final rinse with very hot water, followed by deionized water.[3]

Emergency Procedures: Spill Management

In the event of a spill, immediate and decisive action is critical to mitigate risks.

Spill Response Protocol

G spill Spill Detected! step1 Step 1: Evacuate & Alert - Alert personnel in the immediate area. - Evacuate non-essential staff. spill->step1 step2 Step 2: Isolate & Ventilate - Eliminate all ignition sources (flames, sparks). - Ensure fume hood is operating at maximum. step1->step2 step3 Step 3: Contain Spill - Use inert absorbent material (vermiculite, sand, or commercial sorbent). - Do NOT use combustible materials like paper towels. step2->step3 step4 Step 4: Collect Waste - Wearing full PPE, use non-sparking tools to collect the absorbed material. - Place into a labeled, sealable container for hazardous waste. step3->step4 step5 Step 5: Decontaminate Area - Follow Protocol 2 for surface decontamination (5% acetic acid wash). step4->step5 step6 Step 6: Final Disposal - Dispose of all contaminated materials as hazardous waste. step5->step6

Caption: Emergency Spill Response Workflow.

Final Disposal Logistics

All waste containing this compound is classified as hazardous waste.[3][10]

  • Licensed Disposal Vendor: The ultimate disposal of the collected waste must be handled by a licensed and certified hazardous waste disposal company.[4] These vendors have the necessary permits and facilities to manage chemical waste safely.

  • Incineration: The preferred method of disposal for this type of organic compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like NOx.[4][6]

  • Regulatory Compliance: Chemical waste generators must comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[11] Do not discharge this chemical into drains or the sewer system.[4][10]

By adhering to these rigorous procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and professional conduct.

References

  • Piperidine - Safety Data Sheet. Penta Chemicals. [Link]

  • Piperidine - Safety Data Sheet. Fisher Scientific. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

  • Phenylpiperidines - Wikipedia. Wikipedia. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 1-Methyl-3-phenylpiperidin-4-one in a laboratory setting. As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. This document provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each safety recommendation.

Hazard Analysis & Risk Assessment: Understanding the "Why"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the potential risks. Based on analogous compounds, this compound should be treated as a substance with multiple potential hazards.

Key Inferred Hazards:

  • Skin Corrosion/Irritation: Piperidine and its derivatives can be corrosive or irritating to the skin.[1][2][3][4][5] Direct contact could lead to chemical burns or dermatitis.

  • Serious Eye Damage/Irritation: The eyes are particularly vulnerable. Splashes of similar compounds are known to cause serious, potentially irreversible, eye damage.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of vapors, mists, or aerosols may cause irritation to the respiratory system.[1][2][4][5]

  • Flammability: The base molecule, 1-Methyl-4-piperidone, is a flammable liquid.[1][2][6][7][8] Therefore, this compound must be handled with precautions against ignition sources.

  • Acute Toxicity (Oral, Dermal): Some related phenyl-piperidine compounds show evidence of being harmful or toxic if swallowed or absorbed through the skin.[3][4][5]

This multi-faceted hazard profile necessitates a multi-layered approach to safety, starting with engineering controls and culminating in the last line of defense: your PPE.

The Hierarchy of Controls: Engineering a Safe Workspace

PPE is essential, but it is not the first line of defense. The most effective safety protocols begin with robust engineering controls designed to minimize your exposure to the chemical.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's primary function is to contain and exhaust vapors or aerosols, protecting you from respiratory exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

  • Safety Showers & Eyewash Stations: These must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed. In the event of a significant splash, immediate decontamination is critical.[2][9]

Personal Protective Equipment (PPE): Your Final Barrier

Once engineering controls are in place, you must use the correct PPE to protect against any residual risk of exposure. The selection of PPE must be deliberate and based on the hazards identified.

Eye and Face Protection: Shielding Against Splashes

Why: The risk of serious and permanent eye damage from even a small splash is significant.[2][3] Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory.[2][6] They must form a seal around the eyes to protect from splashes from all angles.

  • Best Practice (Recommended): Use a full-face shield in addition to chemical splash goggles, especially when handling larger quantities (>50 mL) or when there is a heightened risk of splashing. The face shield protects the entire face from corrosive splashes.

Skin and Body Protection: Preventing Dermal Contact

Why: Piperidine derivatives can be absorbed through the skin and may cause severe irritation or chemical burns.[1][2] Your lab coat is not just for keeping your clothes clean; it is a critical barrier.

  • Gloves:

    • Material: Use nitrile gloves as a minimum standard. Always check the manufacturer's glove compatibility chart for the specific chemical if available. Since it is not, we rely on general good practice.

    • Thickness: A glove thickness of at least 5 mil is recommended for splash protection.

    • Technique: Double-gloving is strongly recommended. This allows for the removal of the outer, contaminated glove without exposing your skin.

    • Inspection and Replacement: Always inspect gloves for tears or pinholes before use.[6] Change gloves immediately if you suspect contamination, and at a minimum, every 30-60 minutes during prolonged handling. Never wear contaminated gloves outside the immediate work area (e.g., to touch doorknobs, keyboards, or your face).

  • Laboratory Coat: A flame-resistant lab coat is recommended due to the flammability hazard.[7] It should have long sleeves and a snap or button front.

  • Additional Protection: For tasks with a high risk of splashing, such as large-scale transfers or spill cleanup, a chemically resistant apron and sleeves should be worn over the lab coat.

Respiratory Protection: When Air Purification is Necessary

Why: While the fume hood is the primary defense against inhalation, there are situations where it may be insufficient or unavailable, necessitating respiratory protection.

  • Standard Operations: During routine handling inside a functioning chemical fume hood, a respirator is typically not required.

  • When a Respirator is Required:

    • During a spill or leak outside of a fume hood.

    • When weighing or handling the substance in a way that could generate aerosols or dust (if it's a solid) without adequate local exhaust ventilation.

    • If engineering controls fail.

  • Respirator Type: If a risk assessment determines that a respirator is necessary, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the minimum requirement.[2] For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[6] All personnel required to wear respirators must be medically cleared and fit-tested as part of a formal respiratory protection program.

The following table summarizes the recommended PPE.

Exposure Route Hazard Primary Engineering Control Required PPE Best Practice Enhancement
Eyes Serious Eye Damage/CorrosionChemical Fume HoodChemical Splash Goggles (ANSI Z87.1 / EN 166)Full Face Shield over Goggles
Skin Skin Corrosion/Irritation, ToxicityChemical Fume HoodNitrile Gloves (≥5 mil), Flame-Resistant Lab CoatDouble-gloving, Chemically Resistant Apron
Respiratory Respiratory Tract IrritationChemical Fume HoodNot required for routine hood useN/A
Fire Flammable Liquid & VaporGrounding/Bonding, No Ignition SourcesFlame-Resistant Lab CoatN/A

Operational Plans: Step-by-Step Protocols

Safe Handling and Donning/Doffing PPE

Adherence to a strict, logical workflow is paramount to preventing contamination.

G cluster_prep Preparation cluster_don PPE Donning Sequence cluster_work Chemical Handling cluster_doff PPE Doffing Sequence (Contaminated Area) prep1 Verify Fume Hood is Operational prep2 Assemble All Chemicals & Equipment prep1->prep2 prep3 Clear Work Area of Clutter prep2->prep3 don1 Don Lab Coat prep3->don1 Enter PPE Area don2 Don Chemical Splash Goggles don1->don2 don3 Don Inner Pair of Nitrile Gloves don2->don3 don4 Don Outer Pair of Nitrile Gloves don3->don4 work1 Perform All Manipulations Inside Fume Hood don4->work1 Begin Work doff1 Remove Outer Gloves (Dispose in Hood) work1->doff1 Work Complete doff2 Remove Lab Coat doff1->doff2 doff3 Exit Work Area doff2->doff3 doff4 Wash Hands Thoroughly doff3->doff4 doff5 Remove Goggles doff4->doff5 doff6 Remove Inner Gloves doff5->doff6 doff7 Wash Hands Again doff6->doff7

Caption: PPE Donning and Doffing Workflow.

Emergency Plan: Spill and Exposure Response

In Case of Skin Contact:

  • Immediately go to the nearest safety shower or drench hose.

  • Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15-30 minutes.[1]

  • Do not use neutralizing agents.

  • Seek immediate medical attention. Provide the medical team with the safety data for the analogous compounds.[6]

In Case of Eye Contact:

  • Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[1][3]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.[2]

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Remove all sources of ignition.[1][6]

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For small spills, trained personnel wearing appropriate PPE (including respiratory protection if outside a hood) should contain the spill with an inert absorbent material like vermiculite or sand.[1]

  • Use non-sparking tools to collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]

SpillResponse start Spill Occurs alert Alert Area Personnel start->alert ignite Remove Ignition Sources alert->ignite assess Assess Spill Size ignite->assess small_spill Small Spill Procedure assess->small_spill Small & Contained large_spill Large Spill Procedure assess->large_spill Large or Uncontained don_ppe Don Full PPE (Gloves, Goggles, Respirator) small_spill->don_ppe evacuate Evacuate Area large_spill->evacuate contain Contain with Inert Absorbent don_ppe->contain collect Collect with Non-Sparking Tools contain->collect dispose Seal in Labeled Waste Container collect->dispose decontaminate Decontaminate Area dispose->decontaminate contact_ehs Contact Emergency Response / EHS evacuate->contact_ehs contact_ehs->decontaminate end Spill Secured decontaminate->end

Caption: Chemical Spill Response Workflow.

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound must be treated as hazardous waste.

  • Chemical Waste: Unused or waste quantities of the chemical should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: This includes used gloves, absorbent materials from spills, and contaminated labware. These must be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Follow all local, state, and federal regulations for hazardous waste disposal. Typically, this involves incineration in a licensed facility.[6] Do not pour this chemical down the drain.[1][6]

By integrating these principles of hazard assessment, engineering controls, and meticulous PPE selection and use, you build a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-phenylpiperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.